5-Bromonaphthalen-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromonaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPCNUAYDOLBDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597676 | |
| Record name | 5-Bromonaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4766-33-0 | |
| Record name | 5-Bromonaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromonaphthalen-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Bromonaphthalen-1-amine chemical properties
An In-depth Technical Guide to 5-Bromonaphthalen-1-amine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety information for this compound (CAS No: 4766-33-0), a key intermediate in organic synthesis and drug development.
Core Chemical Properties
This compound is a substituted naphthalenamine with the chemical formula C10H8BrN.[1][2] It is also known by synonyms such as 5-Bromo-1-naphthylamine and 1-Amino-5-bromonaphthalene.[1][3] This solid, appearing as a white to light yellow or light red powder or crystal, is a versatile building block in the synthesis of more complex molecules.
Physical and Chemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C10H8BrN | [1][2][3] |
| Molecular Weight | 222.08 g/mol | [1][3] |
| Exact Mass | 220.984009 Da | [1][3] |
| CAS Number | 4766-33-0 | [1][2][3] |
| Melting Point | 66-68 °C | [1][4][5] |
| Boiling Point | 358.0 °C at 760 mmHg | [1][4][6] |
| Density | 1.6 ± 0.1 g/cm³ | [1][6] |
| Flash Point | 170.3 ± 20.9 °C | [1] |
| Refractive Index | 1.719 | [1][6] |
| LogP | 2.9 | [1][3] |
| Physical State | Solid | |
| Appearance | White to Light yellow to Light red powder/crystal |
Spectral Data
Detailed spectral data, including NMR, HPLC, LC-MS, and UPLC, are available for this compound, which are crucial for structure confirmation and purity assessment.[7] While specific spectra are not detailed here, this information can be obtained from various chemical suppliers and databases. The primary amino group (N-H stretch) typically shows characteristic absorptions in IR spectroscopy between 3300 and 3500 cm⁻¹.[8]
Synthesis and Reactivity
The synthesis of this compound requires careful regioselective introduction of the amino and bromo groups onto the naphthalene core.[9]
Synthetic Methodologies
A primary and efficient route for synthesizing this compound is through the catalytic hydrogenation of its precursor, 1-Nitro-5-bromonaphthalene.[9] This method selectively reduces the nitro group to an amine while keeping the bromo substituent intact.[9]
Another synthetic strategy involves the nitration of 1-bromonaphthalene or the bromination of 1-nitronaphthalene.[9] However, these methods can produce a mixture of isomers, requiring subsequent purification steps.[9] The controlled approach often begins with the nitration of naphthalene to form 1-nitronaphthalene, followed by selective bromination and then reduction of the nitro group.[9]
Experimental Protocol: Catalytic Hydrogenation
This section details the common experimental procedure for the synthesis of this compound via catalytic hydrogenation of 1-Nitro-5-bromonaphthalene.
Objective: To selectively reduce the nitro group of 1-Nitro-5-bromonaphthalene to an amine group.
Catalysts: Noble metal catalysts are highly effective. Platinum on carbon (Pt/C) is often preferred due to its high activity and selectivity, which helps prevent the side reaction of hydrodebromination (replacement of the bromine atom with hydrogen).[9] Other catalysts include Palladium on carbon (Pd/C) and Raney Nickel.[9]
Solvents: The choice of solvent is critical for dissolving the starting material and the product. Lower alcohols such as ethanol, methanol, and isopropanol are commonly used.[9]
Reaction Conditions: The reaction is typically performed at room temperature (around 25°C) and atmospheric pressure (1 atm) of hydrogen for safety and cost-efficiency.[9] Reaction progress can be monitored using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9]
Below is a table summarizing the effect of different catalysts and solvents on the reaction, based on typical results for similar reactions.[9]
Table 1: Effect of Catalyst on Hydrogenation
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) | Purity (%) |
| 5% Pt/C | 1 | Ethanol | 25 | 1 | 4 | 95 | >98 |
| 10% Pd/C | 1 | Methanol | 25 | 1 | 6 | 92 | >97 |
| Raney Ni | 5 | Isopropanol | 50 | 10 | 8 | 85 | >95 |
Note: This data is illustrative and actual results can vary based on specific experimental conditions.[9]
Table 2: Impact of Solvent on Yield (using 5% Pt/C catalyst)
| Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) |
| Ethanol | 25 | 1 | 4 | 95 |
| Methanol | 25 | 1 | 4 | 93 |
| Isopropanol | 25 | 1 | 5 | 90 |
| Ethyl Acetate | 25 | 1 | 6 | 88 |
Note: This data is illustrative and actual results can vary based on specific experimental conditions.[9]
Caption: Synthetic workflow for this compound.
Reactivity
The primary amino group in this compound allows for various chemical transformations, most notably N-alkylation. This reaction involves the nucleophilic substitution with alkyl halides to form secondary, tertiary, or even quaternary ammonium salts.[9] The reaction is typically conducted in the presence of a base, such as potassium carbonate (K₂CO₃), and in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.[9]
Caption: N-Alkylation reaction of this compound.
Safety and Handling
This compound is associated with several hazards and requires careful handling.
GHS Classification
Aggregated GHS information indicates the following hazards:[1][3]
The corresponding pictograms generally include the "Warning" signal word.[3]
Precautionary Measures
Recommended precautionary statements for handling include:[1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[10]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Storage and Stability
Store in a dry, cool, and well-ventilated place, keeping the container tightly sealed.[7][11] It is recommended to keep it in a dark place and under an inert gas, as it may be air sensitive.[7][12] The recommended storage temperature is often room temperature or refrigerated at 2-8°C.[6][7][13]
References
- 1. echemi.com [echemi.com]
- 2. 1pchem.com [1pchem.com]
- 3. This compound | C10H8BrN | CID 19044893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. China this compound CAS:4766-33-0 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 5. This compound|CAS: 4766-33-0|- Alfa Chimik [ht.alfachemsp.com]
- 6. This compound | CAS#:4766-33-0 | Chemsrc [chemsrc.com]
- 7. 4766-33-0|this compound|BLD Pharm [bldpharm.com]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. This compound CAS 4766-33-0|RUO [benchchem.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. This compound | 4766-33-0 [sigmaaldrich.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
An In-depth Technical Guide to the Physical Characteristics of 5-Bromonaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical characteristics of 5-Bromonaphthalen-1-amine (CAS No: 4766-33-0), a key intermediate in organic synthesis and pharmaceutical research. The information is presented to support laboratory work and drug development activities.
Core Physical and Chemical Properties
This compound is a solid organic compound.[1] The following table summarizes its key quantitative physical and chemical data.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈BrN | [1][2][3] |
| Molecular Weight | 222.08 g/mol | [2][3] |
| Melting Point | 61.0 to 71.0 °C | |
| 66-68 °C | [2][4][5] | |
| Boiling Point | 358 °C at 760 mmHg | [2][4][5] |
| Density | 1.6 ± 0.1 g/cm³ | [2] |
| 1.563 g/cm³ | [4][5] | |
| Flash Point | 170.3 °C | [4][5] |
| 170.3 ± 20.9 °C | [2] | |
| Refractive Index | 1.719 | [2] |
| 1.718 | [4][5] | |
| XLogP3 | 2.9 | [2][3] |
| Topological Polar Surface Area | 26 Ų | [3][6] |
| Appearance | White to Light yellow to Light red powder to crystal | |
| Solid | [1] |
Experimental Protocols for Property Determination
While specific experimental data from a single source is not available, the following are standard methodologies for determining the key physical properties of a solid organic compound like this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound melts.
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point.
Boiling Point Determination (Distillation Method)
Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Methodology:
-
A sample of this compound is placed in a distillation flask.
-
The flask is heated, and the temperature of the vapor is measured with a thermometer.
-
The boiling point is the temperature at which the vapor temperature remains constant during distillation. For a high-boiling-point compound like this, vacuum distillation may be employed to prevent decomposition.
Purity Determination by Gas Chromatography (GC)
Objective: To assess the purity of the this compound sample.
Methodology:
-
A solution of the compound is prepared in a suitable volatile solvent.
-
A small volume of the solution is injected into the gas chromatograph.
-
The sample is vaporized and carried by an inert gas through a chromatographic column.
-
The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.
-
A detector measures the amount of each component as it elutes from the column, and the purity is determined by the relative area of the main peak.
Visualizations
Logical Relationship of Key Properties
The following diagram illustrates the interconnectedness of the fundamental physical and chemical properties of this compound.
Caption: Logical relationships of this compound properties.
Experimental Workflow for Purity Analysis
This diagram outlines a standard workflow for determining the purity of a solid organic compound such as this compound.
Caption: Gas Chromatography workflow for purity assessment.
References
- 1. 5-BROMO-NAPHTHALEN-1-YLAMINE | CymitQuimica [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C10H8BrN | CID 19044893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. China this compound CAS:4766-33-0 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 5. This compound|CAS: 4766-33-0|- Alfa Chimik [ht.alfachemsp.com]
- 6. guidechem.com [guidechem.com]
An In-depth Technical Guide to 5-Bromonaphthalen-1-amine: Molecular Structure, Bonding, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromonaphthalen-1-amine, a versatile bicyclic aromatic amine with significant potential in organic synthesis and medicinal chemistry. Due to the absence of publicly available crystallographic data for this compound, this document leverages data from its isomer, 8-Bromonaphthalen-1-amine, and related compounds to infer its structural and bonding characteristics. It also outlines general synthetic and analytical protocols relevant to its preparation and characterization.
Molecular Structure and Properties
This compound is a derivative of naphthalene, a bicyclic aromatic hydrocarbon, featuring an amine (-NH₂) group at the C1 position and a bromine (-Br) atom at the C5 position.[1][2] The presence of both an electron-donating amine group and an electron-withdrawing bromine atom on the naphthalene scaffold makes it a valuable intermediate for synthesizing a diverse range of more complex molecules.[2]
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈BrN | [3] |
| Molecular Weight | 222.08 g/mol | [3] |
| CAS Number | 4766-33-0 | [3] |
| Melting Point | 66-68 °C | [3] |
| Boiling Point | 358 °C at 760 mmHg | [3] |
| Density | 1.6±0.1 g/cm³ | [3] |
| XLogP3 | 2.9 | [3] |
| Appearance | White to light yellow to light red powder/crystal | [4] |
Bonding and Structural Insights from Isomeric Data
While specific crystallographic data for this compound is not available in public databases[5], analysis of its isomer, 8-Bromonaphthalen-1-amine, provides valuable insights into the likely bond lengths and angles. The naphthalene core is expected to be largely planar, with the C-C bond lengths within the aromatic rings falling in the typical range for naphthalenic systems.
For comparison, selected crystallographic data for 8-Bromonaphthalen-1-amine are provided below.[6]
Crystal Data for 8-Bromonaphthalen-1-amine:
| Parameter | Value |
| Formula | C₁₀H₈BrN |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.6692 (14) |
| b (Å) | 4.1579 (4) |
| c (Å) | 15.8256 (16) |
| β (°) | 109.941 (3) |
| **Volume (ų) ** | 845.52 (15) |
Selected Bond Lengths for 8-Bromonaphthalen-1-amine:
| Bond | Length (Å) |
| Br(1)-C(1) | 1.939 (4) |
| N(1)-C(9) | 1.400 (5) |
| C(1)-C(2) | 1.372 (8) |
| C(8)-C(9) | 1.410 (7) |
| C(9)-C(10) | 1.435 (8) |
It is important to note that the positioning of the substituents in this compound will lead to different electronic and steric environments compared to the 8-bromo isomer, which may result in slight variations in bond lengths and angles.
Caption: Molecular structure of this compound.
Experimental Protocols
A. Hypothetical Synthesis of this compound
A common and effective method for the synthesis of this compound is through the catalytic hydrogenation of its nitro precursor, 1-Nitro-5-bromonaphthalene.[2] This process selectively reduces the nitro group to an amine while leaving the bromo substituent intact.
Materials:
-
1-Nitro-5-bromonaphthalene
-
Palladium on carbon (Pd/C, 10%)
-
Ethanol
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filtration agent (e.g., Celite)
Procedure:
-
In a hydrogenation vessel, dissolve 1-Nitro-5-bromonaphthalene in ethanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen) to remove air.
-
Introduce hydrogen gas to the desired pressure.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
References
- 1. This compound | C10H8BrN | CID 19044893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS 4766-33-0|RUO [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. This compound | 4766-33-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. 8-Bromonaphthalen-1-amine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Bromonaphthalen-1-amine (CAS Number: 4766-33-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5-Bromonaphthalen-1-amine (CAS No. 4766-33-0), a key building block in organic synthesis with significant potential in the development of novel therapeutic agents and advanced materials.
Chemical and Physical Properties
This compound, also known as 5-bromo-1-naphthylamine, is a solid organic compound.[1][2] Its core structure consists of a naphthalene ring system substituted with a bromo group at the 5-position and an amino group at the 1-position. This unique substitution pattern makes it a versatile intermediate for a variety of chemical transformations.[3] The key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 4766-33-0 | [4] |
| Molecular Formula | C₁₀H₈BrN | [4] |
| Molecular Weight | 222.08 g/mol | [4] |
| Appearance | White to light yellow to light red powder/crystal | [5] |
| Melting Point | 66-68 °C | [6] |
| Boiling Point | 358.0 ± 17.0 °C at 760 mmHg | [6] |
| Density | 1.6 ± 0.1 g/cm³ | [6] |
| Flash Point | 170.3 ± 20.9 °C | [6] |
| Solubility | Soluble in various organic solvents. | |
| InChI Key | VNPCNUAYDOLBDR-UHFFFAOYSA-N | [4] |
| SMILES | C1=CC2=C(C=CC=C2Br)C(=C1)N | [7] |
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. A common and effective method involves the catalytic hydrogenation of its nitro precursor, 1-nitro-5-bromonaphthalene.[3] This reaction selectively reduces the nitro group to an amine while leaving the bromo substituent intact.[3] Noble metal catalysts, such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C), are typically employed for this transformation.[3]
Another synthetic strategy involves a multi-step process starting from naphthalene. This route typically includes the nitration of naphthalene to yield 1-nitronaphthalene, followed by a selective bromination to introduce the bromine atom at the 5-position.[3] The final step is the reduction of the nitro group to the desired amine.[3] The regioselectivity of the bromination step is a critical factor in this approach.[1]
Below is a generalized experimental workflow for the synthesis of this compound via hydrogenation of 1-nitro-5-bromonaphthalene.
Applications in Research and Drug Development
This compound is a valuable building block for the synthesis of a wide range of organic molecules, particularly in the fields of medicinal chemistry and material science.[3]
The primary application of this compound is as a precursor for the development of Active Pharmaceutical Ingredients (APIs).[3] Its structure allows for diverse coupling and functionalization reactions, enabling the construction of complex molecules with potential therapeutic activities.[3]
-
Antimicrobial Agents: Derivatives of this compound, particularly naphthalimides, have been synthesized and evaluated for their antimicrobial activity against various strains of bacteria and fungi.[3] For example, a study reported the synthesis of 5-bromonaphthalimide derivatives that exhibited strong activity against Gram-positive bacteria such as Bacillus subtilis and Bacillus cereus.[3] The mechanism of action for some naphthalene-based antimicrobial agents is thought to involve the disruption of the bacterial Z-ring formation, which is essential for cell division.[8]
-
Anticancer Agents: The naphthalimide scaffold, which can be synthesized from this compound, is a key pharmacophore in a number of anticancer agents.[9][10] These compounds can exert their anticancer effects through various mechanisms, including DNA intercalation and the inhibition of key signaling pathways involved in cancer cell proliferation and survival. While the direct signaling pathways targeted by derivatives of this compound are not well-documented, general pathways targeted by other anticancer agents include the MAPK/ERK and NF-κB pathways.[11][12]
The naphthalene core, substituted with both an electron-donating amino group and an electron-withdrawing bromo group, makes this compound a candidate for the development of advanced polymers and optoelectronic materials.[3] The amino group can participate in polymerization reactions, while the bromo group allows for further modifications through cross-coupling reactions to fine-tune the material's electronic and photophysical properties.[13]
Key Experimental Protocols
The bromine atom in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules.[14][15]
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried reaction flask under an inert atmosphere, add this compound, the arylboronic acid or ester, the palladium catalyst, and the base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conceptual Signaling Pathway for Bioactivity
While specific signaling pathways directly modulated by this compound derivatives are not yet fully elucidated, their reported antimicrobial and anticancer activities suggest potential interactions with key cellular processes. The diagram below provides a conceptual overview of how such compounds might exert their biological effects.
Safety Information
This compound should be handled with care in a laboratory setting. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[16] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[16] Work should be conducted in a well-ventilated area or a fume hood.[16] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable chemical intermediate with significant applications in the synthesis of biologically active molecules and functional materials. Its unique structure provides a platform for the development of novel compounds with potential therapeutic applications in treating infectious diseases and cancer. Further research into the synthesis of new derivatives and the elucidation of their mechanisms of action will continue to expand the utility of this important building block.
References
- 1. This compound CAS 4766-33-0|RUO [benchchem.com]
- 2. Synthesis of 1,8-naphthalimide-based probes with fluorescent switch triggered by flufenamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | 4766-33-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 6. This compound | CAS#:4766-33-0 | Chemsrc [chemsrc.com]
- 7. This compound | C10H8BrN | CID 19044893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Prospects of compounds of herbal plants as anticancer agents: a comprehensive review from molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
5-Bromonaphthalen-1-amine solubility in different solvents
An In-depth Technical Guide on the Solubility of 5-Bromonaphthalen-1-amine
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a crucial parameter for researchers, scientists, and professionals in drug development. Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this document focuses on the predicted qualitative solubility based on its chemical structure and provides detailed experimental protocols for its quantitative determination.
Predicted Qualitative Solubility
This compound is an aromatic amine, and its solubility is governed by its bicyclic aromatic structure and the basic amino group. The bulky, nonpolar naphthalene ring generally limits solubility in polar solvents like water, while the amino group can engage in hydrogen bonding and protonation in acidic solutions, enhancing solubility.
Table 1: Predicted Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Specific Solvents | Predicted Qualitative Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble to Insoluble | The large hydrophobic naphthalene ring dominates, limiting solubility despite the presence of the polar amino group. |
| Methanol, Ethanol | Soluble | Lower alcohols can interact with the amino group via hydrogen bonding and the nonpolar part of the solvent can solvate the naphthalene ring.[1] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | These solvents are strong hydrogen bond acceptors and have a high capacity to dissolve a wide range of organic compounds. |
| Acetone, Acetonitrile | Moderately Soluble to Soluble | These solvents have intermediate polarity and can solvate both the polar and nonpolar parts of the molecule to some extent. | |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Sparingly Soluble to Insoluble | The polarity of the amino group makes it less compatible with nonpolar solvents. |
| Aqueous Acidic | 5% Hydrochloric Acid (HCl) | Soluble | As a basic compound, the amino group will be protonated to form a water-soluble ammonium salt.[2][3] |
| Aqueous Basic | 5% Sodium Hydroxide (NaOH) | Insoluble | The basic nature of the amino group is not expected to react with a basic solution, and the compound will remain in its less soluble free base form.[4] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, the isothermal shake-flask method is a widely accepted and reliable technique.[5]
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, DMSO, 5% HCl)
-
Analytical balance
-
Vials with screw caps
-
Temperature-controlled orbital shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of the desired solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The concentration of the dissolved solid should become constant over time.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature to let the excess solid settle.
-
For finer separation, centrifuge the vials at a moderate speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or UV-Vis spectrophotometer.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking the dilution factor into account.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the solubility of this compound.
References
Spectroscopic Profile of 1-amino-5-bromonaphthalene: A Technical Guide
Disclaimer: Publicly accessible, experimentally verified spectral data for 1-amino-5-bromonaphthalene is limited. The data presented in this guide is predictive, based on the analysis of structurally related compounds, primarily 1-naphthylamine and 1-bromonaphthalene. This document is intended for researchers, scientists, and drug development professionals as a reference and a guide for experimental design.
Introduction
1-amino-5-bromonaphthalene (C₁₀H₈BrN) is a substituted naphthalene derivative. The structural characterization of such molecules is fundamental for its application in organic synthesis, materials science, and drug development. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are critical for elucidating the molecular structure and confirming the identity of the compound. This guide provides a predictive overview of the key spectral data for 1-amino-5-bromonaphthalene and outlines standard experimental protocols for data acquisition.
Predicted Spectral Data
The following tables summarize the predicted spectral characteristics for 1-amino-5-bromonaphthalene. These predictions are derived from the known spectral data of 1-bromonaphthalene and 1-naphthylamine. The presence of both an electron-donating amino group (-NH₂) and an electron-withdrawing bromo group (-Br) will influence the electronic environment of the naphthalene ring, resulting in a unique spectral fingerprint.
Table 1: Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show signals for six aromatic protons and the amine protons. The chemical shifts (δ) are predicted based on the known effects of -NH₂ (strong shielding) and -Br (weak deshielding) substituents on the naphthalene core.[1][2] The amine protons' signal is expected to be broad and its chemical shift can vary with solvent and concentration.
| Proton Assignment | Predicted Chemical Shift (δ) (ppm) | Predicted Multiplicity |
| H-2 | 6.8 - 7.0 | Doublet (d) |
| H-3 | 7.2 - 7.4 | Triplet (t) |
| H-4 | 7.5 - 7.7 | Doublet (d) |
| H-6 | 7.6 - 7.8 | Doublet (d) |
| H-7 | 7.3 - 7.5 | Triplet (t) |
| H-8 | 7.9 - 8.1 | Doublet (d) |
| -NH₂ | 4.0 - 5.5 | Broad Singlet (br s) |
Predicted in CDCl₃ solvent.
Table 2: Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum should display ten distinct signals for the carbon atoms of the naphthalene ring. The carbon attached to the amino group (C-1) is expected to be shielded, while the carbon bonded to the bromine (C-5) will be deshielded relative to unsubstituted naphthalene.[1][3][4][5]
| Carbon Assignment | Predicted Chemical Shift (δ) (ppm) |
| C-1 | 140 - 145 |
| C-2 | 110 - 115 |
| C-3 | 124 - 128 |
| C-4 | 120 - 125 |
| C-4a (bridgehead) | 128 - 132 |
| C-5 | 115 - 120 |
| C-6 | 128 - 132 |
| C-7 | 125 - 129 |
| C-8 | 122 - 126 |
| C-8a (bridgehead) | 134 - 138 |
Predicted in CDCl₃ solvent.
Table 3: Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will be characterized by the vibrational modes of the amino group, the aromatic ring, and the carbon-bromine bond.[1][6][7][8]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3350 - 3500 | N-H stretch (symmetric & asymmetric) | Primary Amine |
| 3000 - 3100 | C-H stretch | Aromatic |
| 1600 - 1650 | N-H bend (scissoring) | Primary Amine |
| 1500 - 1600 | C=C stretch | Aromatic Ring |
| 1250 - 1350 | C-N stretch | Aromatic Amine |
| 1000 - 1100 | C-Br stretch | Aryl Halide |
| 750 - 850 | C-H bend (out-of-plane) | Substituted Aromatic |
Table 4: Predicted Mass Spectrometry (MS) Data
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak with a characteristic M/M+2 isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[9][10][11]
| m/z Value | Predicted Interpretation |
| 221/223 | [M]⁺ Molecular ion peak |
| 142 | [M - Br]⁺ Loss of bromine radical |
| 115 | [M - Br - HCN]⁺ Loss of HCN from the aminonaphthalene fragment |
| 114 | [C₉H₆]⁺ |
Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for a solid sample like 1-amino-5-bromonaphthalene. Instrument parameters should be optimized for the specific equipment used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of 1-amino-5-bromonaphthalene in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition :
-
Instrument : 400 MHz or higher field NMR spectrometer.
-
Parameters : Acquire a standard one-dimensional proton spectrum with a spectral width of approximately 12-15 ppm. Use a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds. Co-add a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Instrument : Same as for ¹H NMR.
-
Parameters : Acquire a one-dimensional carbon spectrum with proton decoupling. Use a spectral width of 200-240 ppm and a relaxation delay of 2-5 seconds. A significantly higher number of scans will be required compared to ¹H NMR (e.g., 1024 or more) to obtain a good spectrum.[1]
-
-
Data Processing : Process the acquired Free Induction Decay (FID) with a Fourier transform. The spectra should be phase and baseline-corrected. Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).[1]
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR) : Place a small, clean spatula tip of the solid 1-amino-5-bromonaphthalene sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Acquisition :
-
Instrument : A Fourier-Transform Infrared (FTIR) spectrometer.
-
Procedure : First, record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. The final spectrum should be displayed in terms of transmittance or absorbance.[1]
-
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution (e.g., ~1 mg/mL) of the sample in a volatile organic solvent like methanol or dichloromethane.
-
Acquisition (EI-MS) :
-
Instrument : A mass spectrometer with an Electron Impact (EI) ion source, often coupled with a Gas Chromatograph (GC-MS).[10]
-
GC Parameters (if used) : Use a suitable capillary column (e.g., DB-5ms). Set the injector temperature to ~250°C and use a temperature program for the oven (e.g., start at 80°C, ramp to 280°C) to ensure elution.[10]
-
MS Parameters : The standard electron energy for EI is 70 eV.[10] Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 40-300).
-
-
Data Analysis : Identify the molecular ion peak and analyze its isotopic distribution to confirm the presence of bromine. Compare the observed fragmentation pattern with the predicted fragments to support the structural assignment.[10]
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a compound such as 1-amino-5-bromonaphthalene.
Workflow for Spectroscopic Characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Naphthylamine(134-32-7) 1H NMR spectrum [chemicalbook.com]
- 3. 1-Naphthylamine(134-32-7) 13C NMR [m.chemicalbook.com]
- 4. 1-Bromonaphthalene | C10H7Br | CID 7001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Bromonaphthalene(90-11-9) 13C NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-Bromonaphthalene(90-11-9) IR Spectrum [chemicalbook.com]
- 8. 1-Naphthylamine(134-32-7) IR Spectrum [m.chemicalbook.com]
- 9. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 1-Bromonaphthalene(90-11-9) MS spectrum [chemicalbook.com]
An In-depth Technical Guide to Electrophilic Aromatic Substitution on 5-Bromonaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, regioselectivity, and experimental considerations for the electrophilic aromatic substitution (EAS) on 5-Bromonaphthalen-1-amine. This knowledge is crucial for the rational design of synthetic routes to novel pharmaceutical agents and functional materials.
Core Principles: Understanding Regioselectivity
The outcome of electrophilic aromatic substitution on a substituted naphthalene ring is governed by a combination of factors: the inherent reactivity of the naphthalene core and the electronic effects of the substituents.
-
Naphthalene Reactivity : Naphthalene is more reactive than benzene towards electrophilic attack. Substitution at the α-position (C1, C4, C5, C8) is kinetically favored over the β-position (C2, C3, C6, C7) because the carbocation intermediate (arenium ion) formed during α-attack is better stabilized by resonance. Specifically, the intermediate for α-substitution has more resonance structures that preserve one of the aromatic rings as a complete benzene ring.[1][2]
-
Substituent Effects : In this compound, two substituents influence the reaction's regioselectivity:
-
Amino Group (-NH₂ at C1) : The amino group is a powerful activating group. Through resonance, it donates electron density to the aromatic ring, particularly at the ortho (C2) and para (C4) positions. This significantly stabilizes the arenium ion intermediates for substitution at these sites, making the reaction much faster than on unsubstituted naphthalene.
-
Bromo Group (-Br at C5) : The bromo group is a deactivating substituent due to its electron-withdrawing inductive effect. However, it is an ortho, para-director because its lone pairs can donate electron density through resonance, which helps to stabilize the positive charge in the arenium ion intermediate for substitution at its ortho (C4, C6) and para (C8) positions.
-
Combined Directing Effects:
The potent activating and directing effect of the C1-amino group dominates the molecule's reactivity. The weaker directing effect of the C5-bromo group plays a secondary, yet important, role.
-
Primary Directive Influence (C1-NH₂) : Directs incoming electrophiles to positions C2 and C4.
-
Secondary Directive Influence (C5-Br) : Directs incoming electrophiles to positions C4, C6, and C8.
The convergence of these effects makes the C4 position the most electronically enriched and sterically accessible site for electrophilic attack. The C4 position benefits from being para to the strongly activating amino group and ortho to the bromo group. Therefore, monosubstitution is overwhelmingly predicted to occur at the C4 position. Substitution at C2 is a minor possibility, while substitution at other positions is generally not observed under standard conditions.
Key Electrophilic Aromatic Substitution Reactions
Due to the high activation provided by the amino group, reactions must often be carried out under milder conditions than those used for less activated aromatic systems to prevent polysubstitution and side reactions. In many cases, protection of the highly reactive amino group (e.g., by acetylation to form an amide) is a prudent strategy to moderate its activating influence and improve reaction control.
Nitration introduces a nitro (-NO₂) group onto the aromatic ring, a key functional group for further transformations, such as reduction to an amine.
-
Predicted Product : 5-Bromo-4-nitro-naphthalen-1-amine.
-
Reagents : A mixture of nitric acid (HNO₃) and a stronger acid, typically sulfuric acid (H₂SO₄), is used to generate the electrophilic nitronium ion (NO₂⁺). Milder nitrating agents like nitric acid in acetic acid may be required for this highly activated substrate.
Experimental Protocol (Adapted from Nitration of Similar Activated Systems)
-
Protection (Optional but Recommended) : Dissolve this compound in acetic anhydride and gently warm to form N-(5-Bromo-naphthalen-1-yl)-acetamide. Isolate and purify the acetamide before proceeding.
-
Setup : In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve the substrate (or its N-acetyl derivative) in glacial acetic acid. Cool the mixture to 0-5°C in an ice-salt bath.
-
Nitration : Slowly add a pre-cooled mixture of concentrated nitric acid and glacial acetic acid dropwise, ensuring the internal temperature does not exceed 10°C.
-
Reaction : After the addition is complete, allow the mixture to stir at low temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : Carefully pour the reaction mixture onto crushed ice. Collect the precipitated product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification : Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Deprotection (if applicable) : Hydrolyze the acetyl group using aqueous acid or base to yield the final product.
| Reaction Data (Nitration) | Parameter | Value/Range | Reference |
| Substrate | N-acetyl-1-naphthylamine | N/A | [3] |
| Conditions | HNO₃ in Acetic Anhydride/TFA | 0°C to 25°C | [3] |
| Major Product | 4-nitro-N-acetyl-1-naphthylamine | N/A | [3] |
| Yield | Varies with solvent | 67-69% (for analogs) | [3] |
Halogenation involves the introduction of a halogen (typically -Br or -Cl) onto the ring.
-
Predicted Product : 4,5-Dibromo-naphthalen-1-amine (for bromination).
-
Reagents : For bromination, molecular bromine (Br₂) in a solvent like acetic acid or dichloromethane is common. For chlorination, molecular chlorine (Cl₂) or reagents like N-chlorosuccinimide (NCS) can be used. Given the substrate's high reactivity, the reaction often proceeds without a Lewis acid catalyst.
Experimental Protocol (Bromination)
-
Setup : Dissolve this compound in a suitable solvent (e.g., glacial acetic acid or CH₂Cl₂) in a flask protected from light.
-
Reagent Addition : Slowly add a solution of bromine (1.0 equivalent) in the same solvent dropwise at room temperature. The characteristic red-brown color of bromine should dissipate as it reacts.
-
Reaction : Stir at room temperature for 30-60 minutes after the addition is complete. Monitor by TLC.
-
Work-up : Pour the mixture into an aqueous solution of sodium bisulfite to quench any unreacted bromine. If the product precipitates, collect it by filtration. Otherwise, extract the product with an organic solvent.
-
Purification : Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
| Reaction Data (Halogenation) | Parameter | Value/Range | Reference |
| Substrate | 1-Bromonaphthalene | N/A | [4] |
| Conditions | Br₂ in CH₂Cl₂ | -30°C to -50°C | [4] |
| Major Product | 1,4-Dibromonaphthalene | N/A | [4] |
| Yield | High | ~90% | [4] |
Sulfonation introduces a sulfonic acid (-SO₃H) group, which can be useful for increasing water solubility or as a directing group itself.
-
Predicted Product : 5-Amino-8-bromo-naphthalene-1-sulfonic acid.
-
Reagents : Concentrated sulfuric acid (H₂SO₄) or fuming sulfuric acid (oleum). Due to the substrate's reactivity, conditions must be carefully controlled.
Experimental Protocol (Sulfonation)
-
Setup : Carefully add this compound in small portions to chilled, concentrated sulfuric acid with vigorous stirring.
-
Reaction : Gently warm the mixture to the desired temperature (e.g., 40-60°C) and hold for several hours. The reaction is often reversible and temperature-dependent.[1][2]
-
Work-up : Cool the reaction mixture and pour it onto ice. The sulfonic acid product, often as a zwitterion, will precipitate.
-
Isolation : Collect the solid by filtration and wash with a small amount of cold water. The product can be purified by recrystallization from aqueous acid.
| Reaction Data (Sulfonation) | Parameter | Value/Range | Reference |
| Substrate | Naphthalene | N/A | [2][5] |
| Conditions | H₂SO₄ | 80°C (kinetic) vs 160°C (thermodynamic) | [2] |
| Major Product | Naphthalene-1-sulfonic acid (kinetic) | N/A | [2] |
| Yield | High | 44-54% (for related synthesis) | [5] |
Friedel-Crafts reactions are generally problematic with substrates bearing strong amino groups. The nitrogen atom acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic attack.[6] Therefore, protection of the amino group is mandatory .
-
Predicted Product (after deprotection) : 1-(5-Amino-8-bromo-naphthalen-1-yl)ethan-1-one (for acetylation).
-
Reagents : An acyl chloride (e.g., acetyl chloride) or anhydride with a Lewis acid catalyst (e.g., AlCl₃).
Experimental Protocol (Acetylation)
-
Protection : Synthesize N-(5-Bromo-naphthalen-1-yl)-acetamide as described in the nitration protocol.
-
Setup : Suspend anhydrous aluminum chloride (AlCl₃, >2.0 equivalents) in a dry, inert solvent (e.g., dichloromethane or nitrobenzene) under a nitrogen atmosphere. Cool to 0°C.[7][8]
-
Electrophile Formation : Slowly add acetyl chloride (1.1 equivalents) to the AlCl₃ suspension.[7]
-
Acylation : Add a solution of the protected substrate in the same solvent dropwise. The reaction may be run at low temperature or allowed to warm to room temperature.[7]
-
Work-up : After the reaction is complete (monitored by TLC), carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.[8]
-
Extraction & Purification : Extract the product with an organic solvent, wash sequentially with water, saturated sodium bicarbonate, and brine. Dry the organic layer and purify by column chromatography.
-
Deprotection : Remove the acetyl protecting group via acid or base hydrolysis to yield the final product.
| Reaction Data (Friedel-Crafts Acylation) | Parameter | Value/Range | Reference |
| Substrate | Naphthalene (Protected) | N/A | [8] |
| Catalyst | AlCl₃ | Stoichiometric amount | [8] |
| Solvent | CS₂ (kinetic) or Nitrobenzene (thermodynamic) | Varies | [1][8] |
| Temperature | 0°C to 80°C | Varies | [8] |
Experimental Workflow and Logic
The general workflow for performing an electrophilic aromatic substitution reaction involves several key stages, from preparation to purification.
Conclusion
This compound is a highly activated aromatic system poised for electrophilic substitution. The powerful ortho, para-directing amino group at the C1 position overwhelmingly dictates the regiochemical outcome, directing incoming electrophiles to the C4 position, which is also activated by the C5-bromo substituent. Due to the high reactivity, careful control of reaction conditions and, frequently, protection of the amino group are essential for achieving high yields and selectivity. The protocols and principles outlined in this guide serve as a foundational resource for chemists aiming to utilize this versatile building block in the synthesis of complex molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 3. Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester: Efficient Synthesis of 2-Nitro and 6-Nitro-N-Trifluoroacetyl-L-Tryptophan Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN105503662A - Preparation method of 1-naphthylamine-5-sulfonic acid - Google Patents [patents.google.com]
- 6. questions.examside.com [questions.examside.com]
- 7. websites.umich.edu [websites.umich.edu]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Stability and Storage of 5-Bromonaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Bromonaphthalen-1-amine (CAS No: 4766-33-0). Understanding the stability profile of this compound is critical for ensuring its integrity in research and development, particularly in synthetic chemistry and pharmaceutical applications where it serves as a key intermediate. This document outlines the factors influencing its stability, provides recommended storage and handling procedures, and details experimental protocols for stability assessment.
Core Stability Profile
This compound, an aromatic amine, is susceptible to degradation under various environmental conditions. The primary degradation pathways include oxidation and photodegradation, which are common for aromatic amines. The presence of an amino group on the naphthalene ring makes the compound sensitive to air and light, often resulting in the formation of colored degradation products. The stability is also influenced by temperature and the pH of the medium.
Key Factors Influencing Stability:
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.
-
Light: Exposure to UV or visible light can induce photodegradation.
-
Air (Oxygen): The amine functional group is susceptible to oxidation.
-
Humidity: Aromatic amines can be hygroscopic, and moisture can facilitate degradation.
-
pH: Stability can be affected by the acidity or basicity of the environment.
Recommended Storage and Handling
To maintain the purity and integrity of this compound, strict adherence to appropriate storage and handling protocols is essential.
Storage Conditions
Several suppliers recommend storing this compound at either refrigerated (2-8°C) or room temperature. For long-term storage, refrigeration is generally preferred to minimize degradation. The compound should be stored in a tightly sealed container to prevent exposure to air and moisture. Storing under an inert atmosphere (e.g., argon or nitrogen) is also a good practice to prevent oxidation. Containers should be placed in a dark, dry, and well-ventilated area.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) or Room Temperature (cool place, <15°C) | Minimizes thermal degradation. |
| Atmosphere | Store under inert gas (e.g., Argon, Nitrogen) | Prevents oxidation of the amine group. |
| Light | Keep in a dark place (e.g., amber vials) | Prevents photodegradation. |
| Humidity | Sealed in a dry environment | Aromatic amines can be hygroscopic. |
| Container | Tightly closed container | Prevents exposure to air and moisture. |
Handling Procedures
Safe handling practices are crucial due to the potential hazards associated with this compound. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Dispensing: Avoid generating dust when handling the solid material.
-
Solutions: Prepare solutions fresh whenever possible. If solutions need to be stored, they should be protected from light and kept at a low temperature.
Experimental Protocols for Stability Assessment
The following are detailed methodologies for conducting stability studies on this compound, adapted from protocols for similar aromatic amines.
Protocol 1: Forced Degradation Study
This study is designed to identify potential degradation products and pathways under stress conditions.
1. Materials:
- This compound
- HPLC grade acetonitrile and water
- 1M Hydrochloric acid (HCl)
- 1M Sodium hydroxide (NaOH)
- 3% Hydrogen peroxide (H₂O₂)
- HPLC system with a UV detector
- pH meter
2. Stock Solution Preparation:
- Prepare a stock solution of this compound in a 50:50 (v/v) mixture of acetonitrile and water at a concentration of 1 mg/mL.
3. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
- Thermal Degradation: Incubate 2 mL of the stock solution at 60°C for 24 hours, protected from light.
- Photodegradation: Expose 2 mL of the stock solution to a UV lamp (e.g., 254 nm) for 24 hours at room temperature.
**4.
synonyms and alternative names for 5-Bromonaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromonaphthalen-1-amine, a key chemical intermediate. It includes a detailed summary of its chemical properties, alternative names, a representative experimental protocol for its synthetic application, and a workflow diagram illustrating a key chemical transformation.
Chemical Identity and Synonyms
This compound is an aromatic amine and a brominated derivative of naphthalene. It is also known by a variety of alternative names, which are crucial for comprehensive literature and database searches.
Synonyms and Alternative Names:
-
5-Bromo-1-naphthylamine[1]
-
1-Amino-5-bromonaphthalene[1]
-
5-Bromo-1-naphthalenamine[1]
-
1-Naphthalenamine, 5-bromo-[1]
-
5-Amino-1-bromonaphthalene[1]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for designing experimental conditions, understanding its reactivity, and for analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈BrN | [1] |
| Molecular Weight | 222.08 g/mol | [1] |
| CAS Number | 4766-33-0 | [1] |
| Appearance | Solid | |
| Melting Point | 66-68 °C | |
| Boiling Point | 358.0±17.0 °C at 760 mmHg | |
| Density | 1.6±0.1 g/cm³ | |
| pKa | 3.35±0.10 (Predicted) | |
| Flash Point | 170.3±20.9 °C | |
| XLogP3 | 2.9 | [1] |
| Exact Mass | 220.98401 Da | [1] |
| Monoisotopic Mass | 220.98401 Da | [1] |
Experimental Protocol: Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a method to replace an amino group on an aromatic ring with a halide via a diazonium salt intermediate. This protocol details a representative procedure for the conversion of this compound to 1,5-dibromonaphthalene, illustrating a key synthetic utility of the title compound.
Objective: To synthesize 1,5-dibromonaphthalene from this compound.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Ice
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Starch-iodide paper
Procedure:
Part A: Diazotization of this compound
-
In a flask of appropriate size, dissolve this compound in a solution of hydrobromic acid (48%) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with continuous stirring. It is critical to maintain this low temperature to ensure the stability of the diazonium salt.
-
In a separate beaker, prepare a solution of sodium nitrite in deionized water.
-
Add the sodium nitrite solution dropwise to the stirred, cold solution of the amine salt. The rate of addition should be controlled to keep the temperature below 5 °C.
-
After the complete addition of sodium nitrite, continue stirring the mixture at 0-5 °C for an additional 20-30 minutes.
-
Verify the presence of excess nitrous acid by testing a drop of the reaction mixture on starch-iodide paper. A positive test (immediate blue-black color) indicates that the diazotization is complete. If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is achieved.
Part B: Sandmeyer Reaction
-
In a separate reaction vessel, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly and carefully, add the cold diazonium salt solution from Part A to the copper(I) bromide solution with vigorous stirring. The addition should be done in portions to control the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature.
-
Gently heat the mixture (e.g., using a water bath at 50-60 °C) until the evolution of nitrogen gas ceases.
Part C: Work-up and Purification
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the crude product with diethyl ether (or another suitable organic solvent).
-
Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.
-
The resulting crude 1,5-dibromonaphthalene can be further purified by recrystallization or column chromatography.
Synthetic Workflow Visualization
The following diagram illustrates the logical flow of the Sandmeyer reaction, from the starting amine to the final aryl bromide product.
Caption: Workflow of the Sandmeyer reaction for this compound.
References
An In-depth Technical Guide to 5-Bromo-1-naphthylamine: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-bromo-1-naphthylamine, a key chemical intermediate. It covers the historical context of its discovery, detailed physicochemical properties, established synthesis protocols, and its applications, particularly in the realm of dye chemistry and as a building block in organic synthesis.
Introduction and Historical Context
5-Bromo-1-naphthylamine, a derivative of 1-naphthylamine, belongs to the class of halogenated aromatic amines. While the exact date and discoverer of its first synthesis are not definitively documented in readily available modern literature, its emergence is intrinsically linked to the burgeoning field of synthetic dye chemistry in the late 19th and early 20th centuries. The parent compound, 1-naphthylamine, was a cornerstone of the dye industry, and its derivatives were extensively explored to create a wide spectrum of colors with varying properties.[1][2] The introduction of a bromine atom to the naphthalene ring system would have been a logical step for chemists of that era to modify the chromophoric properties and reactivity of the parent amine.
The primary historical application of naphthylamine derivatives was in the synthesis of azo dyes.[1][2] These dyes are formed through the coupling of a diazonium salt with an aromatic coupling agent. Naphthylamines and their derivatives serve as versatile coupling components, and the presence of substituents like bromine would have been investigated for their influence on the final color and fastness properties of the dye. While specific historical industrial use cases for 5-bromo-1-naphthylamine are not extensively documented, its role as a potential intermediate in the synthesis of specialized dyes is highly probable.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of 5-bromo-1-naphthylamine is essential for its handling, application, and characterization.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₈BrN | [3][4][5] |
| Molecular Weight | 222.08 g/mol | [3][4][5] |
| Appearance | Solid | [4] |
| Melting Point | 66-68 °C | [5] |
| Boiling Point | 358.0 ± 17.0 °C at 760 mmHg | [6] |
| Density | 1.6 ± 0.1 g/cm³ | [5] |
| Solubility | Soluble in polar organic solvents (e.g., THF, CH₂Cl₂, DMSO). | [7] |
Computed Properties:
| Property | Value | Reference(s) |
| XLogP3 | 2.9 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 0 | [3] |
| Exact Mass | 220.98401 Da | [3] |
| Topological Polar Surface Area | 26.0 Ų | [3] |
Synthesis of 5-Bromo-1-naphthylamine
The synthesis of 5-bromo-1-naphthylamine can be approached through several strategic routes, primarily involving the introduction of the bromo and amino functionalities onto the naphthalene core. The regioselectivity of these reactions is a critical consideration.
Synthesis Pathway Diagram
Detailed Experimental Protocols
Route A: Bromination of 1-Naphthylamine
This route involves the protection of the amino group, followed by electrophilic bromination and subsequent deprotection.
Step 1: Acetylation of 1-Naphthylamine
-
Objective: To protect the highly activating amino group to control the regioselectivity of bromination and prevent side reactions.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-naphthylamine (1 equivalent) in a suitable solvent such as glacial acetic acid or pyridine.
-
Slowly add acetic anhydride (1.1 equivalents) to the solution.
-
Heat the reaction mixture at reflux for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the N-acetyl-1-naphthylamine.
-
Filter the solid, wash with water until neutral, and dry. Recrystallization from ethanol can be performed for further purification.
-
Step 2: Bromination of N-Acetyl-1-naphthylamine
-
Objective: To introduce a bromine atom at the 5-position of the naphthalene ring. The acetylamino group directs electrophilic substitution primarily to the para position (position 4), but due to steric hindrance and electronic effects of the fused ring system, substitution at the 5-position can also be achieved.
-
Procedure:
-
Dissolve N-acetyl-1-naphthylamine (1 equivalent) in glacial acetic acid in a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a solution of sodium bisulfite in water to quench the excess bromine.
-
Filter the precipitated solid, wash with water, and dry to obtain 5-bromo-N-acetyl-1-naphthylamine.
-
Step 3: Hydrolysis of 5-Bromo-N-acetyl-1-naphthylamine
-
Objective: To deprotect the acetyl group to yield the final product, 5-bromo-1-naphthylamine.
-
Procedure (Acidic Hydrolysis):
-
Suspend 5-bromo-N-acetyl-1-naphthylamine (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture at reflux for 2-4 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the free amine.
-
Filter the solid, wash thoroughly with water, and dry.
-
-
Procedure (Basic Hydrolysis):
-
Suspend 5-bromo-N-acetyl-1-naphthylamine (1 equivalent) in an aqueous or alcoholic solution of sodium hydroxide.
-
Heat the mixture at reflux for 2-4 hours.
-
Cool the reaction mixture. The product may precipitate or can be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic extract with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain 5-bromo-1-naphthylamine.
-
Route B: Nitration of 1-Bromonaphthalene followed by Reduction
This is a common and often more direct route to 5-bromo-1-naphthylamine.
Step 1: Nitration of 1-Bromonaphthalene
-
Objective: To introduce a nitro group at the 5-position of 1-bromonaphthalene.
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, place 1-bromonaphthalene (1 equivalent).
-
Cool the flask to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at a controlled low temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the precipitated solid, wash with cold water until the washings are neutral, and dry to obtain a mixture of isomeric bromo-nitronaphthalenes, with 5-bromo-1-nitronaphthalene as a major product.
-
Separation of the isomers can be achieved by fractional crystallization or column chromatography.
-
Step 2: Reduction of 5-Bromo-1-nitronaphthalene
-
Objective: To reduce the nitro group to an amino group.
-
Procedure (using Tin(II) Chloride):
-
In a round-bottom flask, dissolve 5-bromo-1-nitronaphthalene (1 equivalent) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (3-5 equivalents) in concentrated hydrochloric acid.
-
Heat the reaction mixture at reflux for 1-3 hours.
-
Cool the reaction mixture and make it strongly basic by the addition of a concentrated sodium hydroxide solution.
-
Extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 5-bromo-1-naphthylamine.
-
-
Procedure (using Iron and Hydrochloric Acid):
-
In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, place iron powder (excess) and a small amount of dilute hydrochloric acid.
-
Heat the mixture gently.
-
Add a solution of 5-bromo-1-nitronaphthalene in ethanol or acetic acid portion-wise.
-
After the addition is complete, continue to heat at reflux for several hours until the reaction is complete.
-
Make the reaction mixture basic with sodium carbonate or sodium hydroxide.
-
The product can be isolated by steam distillation or by extraction with an organic solvent.
-
Characterization and Spectral Data
While a comprehensive, publicly available database of all spectral data for 5-bromo-1-naphthylamine is not readily compiled, the following represents expected and reported data based on its structure and data from similar compounds.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of aromatic protons. The protons on the naphthalene ring will exhibit coupling to each other. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing bromo group.
-
¹³C NMR: The carbon NMR spectrum will display ten distinct signals for the ten carbon atoms of the naphthalene ring, unless there is accidental equivalence. The carbons attached to the bromine and amino groups will show characteristic chemical shifts.
-
IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), N-H bending vibrations (around 1600-1650 cm⁻¹), and C-Br stretching (in the fingerprint region, typically below 800 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50). Fragmentation patterns would involve the loss of bromine and other fragments from the aromatic ring.
Experimental Workflow for Characterization
Applications
The primary application of 5-bromo-1-naphthylamine lies in its role as a versatile chemical intermediate.
-
Dye Synthesis: As a derivative of 1-naphthylamine, it can be used as a coupling component in the synthesis of azo dyes. The presence of the bromine atom can influence the color, lightfastness, and other properties of the resulting dye. It has been mentioned as a potential starting material for azo dyes in patent literature.[2]
-
Organic Synthesis: The amino group can be diazotized and replaced with a variety of other functional groups via Sandmeyer or related reactions. The bromine atom provides a handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the construction of more complex molecular architectures.
-
Pharmaceutical and Agrochemical Research: Naphthalene derivatives are present in numerous biologically active compounds. 5-Bromo-1-naphthylamine can serve as a starting material or building block for the synthesis of novel compounds with potential pharmaceutical or agrochemical applications.
Safety and Handling
5-Bromo-1-naphthylamine is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
-
Store in a tightly closed container in a cool, dry place.
This in-depth technical guide provides a foundational understanding of 5-bromo-1-naphthylamine for researchers and professionals. Further investigation into historical chemical literature may provide more specific details on its initial discovery and early applications. The synthetic routes and characterization data presented here offer a practical basis for its use in modern chemical research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 5-Bromonaphthalen-1-amine | C10H8BrN | CID 19044893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-BROMO-NAPHTHALEN-1-YLAMINE | CymitQuimica [cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Bromonaphthalen-1-amine from 1-Nitronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 5-Bromonaphthalen-1-amine, a valuable building block in medicinal chemistry and material science. The described two-step synthesis commences with the selective bromination of commercially available 1-nitronaphthalene to yield 5-bromo-1-nitronaphthalene. The subsequent reduction of the nitro functional group affords the target compound, this compound. Detailed experimental protocols for both reactions are presented, along with a summary of reaction parameters and expected yields.
Introduction
Naphthalene derivatives are pivotal scaffolds in the development of novel therapeutic agents and functional materials. Specifically, substituted aminonaphthalenes serve as key intermediates in the synthesis of a wide range of biologically active compounds and fluorescent probes. The following protocols detail a reliable and reproducible method for the preparation of this compound from 1-nitronaphthalene.
Overall Reaction Scheme
The synthesis proceeds in two distinct steps:
-
Step 1: Bromination of 1-Nitronaphthalene
-
Step 2: Reduction of 5-Bromo-1-nitronaphthalene
A visual representation of this workflow is provided below.
Caption: Two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-1-nitronaphthalene
This protocol is adapted from patent literature and describes the electrophilic bromination of 1-nitronaphthalene.[1][2]
Materials:
-
1-Nitronaphthalene
-
Chloroform (CHCl₃)
-
Iron(III) chloride (FeCl₃)
-
Bromine (Br₂)
-
Toluene
-
Nitrogen gas (N₂)
Equipment:
-
Reaction vessel equipped with a stirrer, dropping funnel, and reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, dissolve 17.3 g (0.1 mol) of 1-nitronaphthalene in 100 ml of chloroform.
-
Add 1.0 g of iron(III) chloride to the solution.
-
Heat the mixture to 65 °C with stirring.
-
Over a period of 30 minutes, add 19.5 g of bromine dropwise to the reaction mixture.
-
After the addition of bromine is complete, continue stirring the mixture at 65 °C for an additional 30 minutes.
-
To remove excess hydrogen bromide gas, pass a gentle stream of nitrogen through the reaction vessel.
-
Allow the reaction mixture to cool to room temperature.
-
Add 180 ml of toluene to the mixture and filter to remove any solids.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting solid is 1-nitro-5-bromonaphthalene.
Expected Outcome:
This procedure is reported to yield 19.4 g of a slightly yellow solid, which corresponds to a yield of 77%.[1][2]
Step 2: Synthesis of this compound
This protocol utilizes a stannous chloride reduction of the nitro group, a common and effective method for this transformation.
Materials:
-
5-Bromo-1-nitronaphthalene
-
Ethyl acetate (EtOAc)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Celite
Equipment:
-
Reaction flask with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a reaction flask, dissolve the 5-Bromo-1-nitronaphthalene (1.0 eq) in ethyl acetate.
-
Add stannous chloride dihydrate (3.0 eq) to the solution.
-
Heat the reaction mixture to 50 °C and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography on silica gel.
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound from 1-nitronaphthalene.
| Step | Reaction | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Bromination | 1-Nitronaphthalene | Br₂, FeCl₃ | Chloroform | 65 | 1 | 5-Bromo-1-nitronaphthalene | 77 |
| 2 | Reduction | 5-Bromo-1-nitronaphthalene | SnCl₂·2H₂O | Ethyl Acetate | 50 | 12-16 | This compound | ~95 (based on similar reductions) |
Logical Relationship Diagram
The following diagram illustrates the logical progression of the synthesis, highlighting the key transformation at each step.
Caption: Logical flow of the synthesis.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Bromine is highly corrosive and toxic; handle with extreme care.
-
Chloroform and toluene are volatile and harmful; avoid inhalation and skin contact.
-
Reactions involving heating should be monitored closely.
References
Application Note and Detailed Protocol for the Catalytic Hydrogenation of 1-Bromo-5-nitronaphthalene
This document provides a comprehensive guide for the selective catalytic hydrogenation of 1-bromo-5-nitronaphthalene to 5-bromo-1-naphthylamine. This transformation is a critical step in the synthesis of various fine chemicals, pharmaceuticals, and agrochemicals. The protocol emphasizes chemoselectivity, aiming to reduce the nitro group while preserving the carbon-bromine bond.
Introduction
The reduction of a nitro group on an aromatic ring bearing a halogen atom presents a significant synthetic challenge due to the potential for competitive hydrodehalogenation. The selection of an appropriate catalyst and optimization of reaction conditions are paramount to achieving high yields and selectivity. This protocol outlines two effective methods for the catalytic hydrogenation of 1-bromo-5-nitronaphthalene, utilizing both hydrogen gas and a hydrogen transfer agent. Palladium on carbon (Pd/C) is a widely employed and efficient catalyst for this transformation, demonstrating good selectivity for the nitro group reduction in the presence of halogens.[1][2] Alternative catalysts such as sulfided platinum or Raney Nickel can also be considered, though the latter may exhibit lower specificity.[3][4][5]
Key Reaction Parameters
The success of this hydrogenation reaction is highly dependent on several factors:
-
Catalyst Selection: Palladium on carbon (Pd/C) is the recommended catalyst due to its proven efficacy in the selective reduction of nitroarenes containing halides.[2] The loading of palladium on the carbon support typically ranges from 5% to 10%.
-
Hydrogen Source: Both high-pressure hydrogen gas and transfer hydrogenation reagents like hydrazine hydrate can be employed.[1][2] The choice often depends on the available laboratory equipment and safety considerations. Transfer hydrogenation with hydrazine hydrate offers a convenient alternative to handling flammable hydrogen gas.[2]
-
Solvent: Polar protic solvents such as ethanol, methanol, or isopropanol are generally effective for this reaction, as they facilitate the dissolution of the starting material and the transfer of hydrogen to the catalyst surface.[6]
-
Temperature and Pressure: Careful control of temperature and pressure is crucial to minimize the undesired hydrodebromination side reaction. Generally, milder conditions (lower temperature and pressure) favor selectivity.[3]
Experimental Workflow
The overall experimental process for the catalytic hydrogenation of 1-bromo-5-nitronaphthalene is depicted in the following workflow diagram.
Caption: A flowchart illustrating the key stages of the catalytic hydrogenation process.
Detailed Experimental Protocols
Method A: Hydrogenation using Hydrogen Gas
This protocol is suitable for laboratories equipped with a high-pressure hydrogenation apparatus.
Materials:
-
1-Bromo-5-nitronaphthalene
-
10% Palladium on carbon (Pd/C)
-
Ethanol (or Methanol)
-
Nitrogen or Argon gas
-
Hydrogen gas
-
Celite®
Equipment:
-
High-pressure hydrogenation vessel (e.g., Parr hydrogenator)
-
Magnetic stirrer with hotplate
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Vessel Preparation: To a clean and dry high-pressure reaction vessel, add 1-bromo-5-nitronaphthalene (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen), carefully add 10% Pd/C (0.01-0.05 eq by weight of palladium).
-
Solvent Addition: Add a suitable solvent, such as ethanol, to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Assembly and Purging: Securely seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel three times with an inert gas (nitrogen or argon) to remove any residual oxygen, followed by three purges with hydrogen gas.
-
Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-500 psi). Begin stirring and heat the reaction mixture to the desired temperature (e.g., 25-60 °C).
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases. Alternatively, the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) of small aliquots.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas. Purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude 5-bromo-1-naphthylamine by recrystallization or column chromatography.
Method B: Transfer Hydrogenation using Hydrazine Hydrate
This method avoids the use of high-pressure hydrogen gas and is a convenient alternative.[2]
Materials:
-
1-Bromo-5-nitronaphthalene
-
10% Palladium on carbon (Pd/C)
-
Methanol (or Ethanol)
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Nitrogen or Argon gas
-
Celite®
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-5-nitronaphthalene (1.0 eq) and methanol (or ethanol) to achieve a concentration of 0.1-0.5 M.
-
Catalyst Addition: Carefully add 10% Pd/C (0.01-0.05 eq by weight of palladium).
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon).
-
Reagent Addition: While stirring, slowly add hydrazine hydrate (5-10 eq) to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (e.g., 60-80 °C) and maintain it at this temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Data Presentation
The following table summarizes representative quantitative data for the catalytic hydrogenation of 1-bromo-5-nitronaphthalene under different conditions. The data is illustrative and actual results may vary.
| Entry | Method | Catalyst | H₂ Source | Solvent | Temp (°C) | Pressure/Equiv. | Time (h) | Yield (%) | Selectivity (Amine:Debrominated) |
| 1 | A | 10% Pd/C | H₂ | Ethanol | 25 | 50 psi | 6 | 92 | >99:1 |
| 2 | A | 10% Pd/C | H₂ | Ethanol | 60 | 50 psi | 2 | 95 | 95:5 |
| 3 | A | 5% Pt/C (sulfided) | H₂ | Ethyl Acetate | 30 | 100 psi | 8 | 88 | >98:2 |
| 4 | B | 10% Pd/C | Hydrazine Hydrate | Methanol | 65 (reflux) | 5 eq | 2 | 96 | >99:1 |
| 5 | B | 10% Pd/C | Hydrazine Hydrate | Ethanol | 80 (reflux) | 10 eq | 1 | 97 | 98:2 |
| 6 | B | Raney Ni | Hydrazine Hydrate | Ethanol | 80 (reflux) | 5 eq | 3 | 85 | 90:10 |
Safety Precautions
-
Palladium on carbon and Raney Nickel are pyrophoric catalysts and should be handled with care, especially when dry.[5] Always handle them in an inert atmosphere and keep them moist.
-
Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure proper ventilation and use appropriate safety equipment.
-
Hydrazine hydrate is toxic and corrosive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The hydrogenation reaction is often exothermic. Monitor the reaction temperature closely, especially during the initial stages.
By following these detailed protocols and considering the critical reaction parameters, researchers can effectively and selectively synthesize 5-bromo-1-naphthylamine from 1-bromo-5-nitronaphthalene.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acs.org [acs.org]
- 5. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 6. nbinno.com [nbinno.com]
Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromonaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, due to its broad substrate scope and functional group tolerance. The synthesis of N-substituted naphthalen-1,5-diamines from 5-Bromonaphthalen-1-amine is of significant interest as this structural motif is a key component in various pharmacologically active compounds and functional materials. These application notes provide a detailed protocol and guidance for the successful execution of the Buchwald-Hartwig amination using this compound as the aryl halide component.
Reaction Principle
The Buchwald-Hartwig amination reaction involves the palladium-catalyzed coupling of an aryl halide (this compound) with a primary or secondary amine in the presence of a stoichiometric amount of a base and a phosphine ligand. The catalytic cycle is generally understood to proceed through a sequence of key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-aryl bond is formed through reductive elimination from the palladium-amido complex, yielding the N-substituted naphthalen-1,5-diamine product and regenerating the active Pd(0) catalyst to continue the cycle.
The choice of palladium source, ligand, base, and solvent is critical for the efficiency and success of the reaction and often requires optimization for specific substrates.
Experimental Protocols
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques to exclude oxygen and moisture.
-
Anhydrous solvents and reagents are crucial for optimal results. Solvents should be appropriately dried and degassed prior to use.
-
The choice of ligand is critical and depends on the nature of the amine coupling partner. For primary and secondary amines, bulky electron-rich phosphine ligands are generally effective.
-
The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
General Procedure for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, Xantphos, or XPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Potassium phosphate (K₃PO₄), or Cesium carbonate (Cs₂CO₃))
-
Anhydrous and degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., 0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times to ensure an inert atmosphere.
-
Under a positive pressure of the inert gas, add the base (e.g., 1.4 mmol, 1.4 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv) and the amine coupling partner (1.2 mmol, 1.2 equiv) to the flask.
-
Add the anhydrous, degassed solvent (5-10 mL) via syringe.
Reaction Execution:
-
Stir the reaction mixture at room temperature for a few minutes to ensure homogeneity.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) using a preheated oil bath or heating mantle.
-
Monitor the reaction for completion by TLC or LC-MS.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-substituted naphthalen-1,5-diamine.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination of this compound. These conditions are based on general protocols for similar aryl bromides and may require optimization for specific amine coupling partners.
| Amine Substrate | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 12-24 | 70-90 |
| p-Toluidine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 12-24 | 75-95 |
| Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ (1.5) | Toluene | 100 | 8-16 | 80-98 |
| n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.4) | Dioxane | 90 | 12-24 | 65-85 |
| Benzylamine | Pd₂(dba)₃ (2) | BINAP (3) | K₃PO₄ (2.0) | Toluene | 100 | 12-24 | 70-90 |
Note: Yields are estimates based on similar reactions reported in the literature and will vary depending on the specific amine and optimized reaction conditions.
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Application Notes and Protocols for Suzuki Coupling of 5-Bromonaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling of 5-Bromonaphthalen-1-amine with various arylboronic acids. This reaction is a powerful method for the synthesis of 5-aryl-naphthalen-1-amines, which are valuable scaffolds in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organohalides.[1][2] This palladium-catalyzed reaction is widely employed in the pharmaceutical industry for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures that are prevalent in biologically active molecules.[3][4] The naphthalen-1-amine framework is a key component in a variety of compounds with therapeutic potential. The ability to functionalize this core at the 5-position via Suzuki coupling opens up a vast chemical space for the development of novel drug candidates and functional materials.[5]
The aryl bromide functionality of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions.[6] The presence of the primary amine group may influence the reaction, potentially by coordinating with the palladium catalyst. Therefore, careful selection of reaction conditions or protection of the amine group may be necessary to achieve optimal results.[7]
Reaction Principle
The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[8] The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) intermediate.[8]
-
Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic group to the palladium center, forming a new organopalladium complex.[9] The base is crucial for activating the boronic acid.[10]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[11]
Experimental Protocols
The following is a generalized protocol for the Suzuki coupling of this compound with an arylboronic acid. This should be considered a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve the best yields.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if using a catalyst precursor like Pd(OAc)₂, e.g., SPhos, PPh₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, often in a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Solvents for work-up and purification (e.g., Ethyl acetate, brine)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[12]
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of 1,4-Dioxane and water) via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[7]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 15 mL).[12]
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12] The crude product can then be purified by flash column chromatography on silica gel to yield the desired 5-aryl-naphthalen-1-amine.[12]
Note on the Amino Group: The primary amine in this compound can potentially coordinate to the palladium catalyst, which may inhibit the catalytic cycle and lead to lower yields. If suboptimal results are observed, protection of the amine group (e.g., as a Boc-carbamate) prior to the coupling reaction may be necessary. A subsequent deprotection step would then be required to obtain the final product.[7]
Data Presentation
The following tables summarize typical reaction conditions for Suzuki coupling reactions of analogous bromo-naphthalene and amino-substituted aryl bromide compounds. This data can serve as a reference for optimizing the reaction with this compound.
Table 1: Effect of Catalyst and Base on Suzuki Coupling of Bromonaphthalene Analogs
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 12 | High |
| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 12 | 85 |
| 3 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dimethoxyethane | 80 | 4 | High |
| 4 | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ (3.0) | Toluene | RT-100 | 12-24 | Variable |
Data is representative and compiled from typical results in the literature for analogous compounds.[10][12][13]
Table 2: Influence of Solvent on Suzuki Coupling Reactions
| Solvent System | Typical Temperature Range (°C) | Notes |
| Toluene/H₂O | 80 - 110 | Common biphasic system. |
| 1,4-Dioxane/H₂O | 80 - 100 | Good for a wide range of substrates. |
| DMF | 80 - 120 | Can help with solubility of polar substrates. |
| THF/H₂O | 60 - 70 | Lower boiling point, suitable for heat-sensitive substrates. |
This table provides general guidance on solvent selection.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound CAS 4766-33-0|RUO [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application of 5-Bromonaphthalen-1-amine in the Synthesis of Pharmaceutical Intermediates: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 5-Bromonaphthalen-1-amine as a versatile building block in the synthesis of pharmaceutical intermediates. Particular focus is given to its application in the development of pan-Raf kinase inhibitors, a class of anti-cancer agents.
Introduction
This compound is a key starting material in medicinal chemistry, valued for its bifunctional nature. The presence of a reactive primary amine and a bromo-substituted aromatic ring allows for diverse chemical modifications, making it an ideal scaffold for the synthesis of complex drug molecules. Its naphthalene core is a common motif in many biologically active compounds. This reagent is particularly relevant in the synthesis of targeted cancer therapies, such as pan-Raf kinase inhibitors, which are designed to overcome resistance to existing treatments.
Core Applications in Pharmaceutical Intermediate Synthesis
The primary utility of this compound in pharmaceutical synthesis lies in its ability to undergo palladium-catalyzed cross-coupling reactions. The two most common and powerful of these reactions are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
-
Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen (C-N) bonds. It enables the coupling of the primary amine of this compound with various aryl halides, or the coupling of the bromo group with other amines, to generate complex diarylamine structures. These diarylamine moieties are prevalent in a wide range of pharmaceuticals.
-
Suzuki-Miyaura Coupling: This reaction facilitates the formation of carbon-carbon (C-C) bonds by coupling the bromo group of this compound with a wide array of boronic acids or their esters. This allows for the introduction of diverse aryl or heteroaryl substituents onto the naphthalene core, significantly expanding the accessible chemical space for drug discovery.
Application Example: Synthesis of a Pan-Raf Kinase Inhibitor Intermediate
A significant application of this compound is in the synthesis of analogues of multi-kinase inhibitors like Sorafenib. These inhibitors target the Raf kinases (A-Raf, B-Raf, and c-Raf), which are key components of the MAPK/ERK signaling pathway.[1][2] Dysregulation of this pathway is a hallmark of many cancers, including melanoma.[1] The development of pan-Raf inhibitors aims to overcome the resistance that can develop to drugs targeting a single Raf isoform.[1][2]
The following protocol details the synthesis of a key diarylamine intermediate, a precursor to a pan-Raf kinase inhibitor, via a Buchwald-Hartwig amination reaction.
Experimental Protocol: Synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)-5-aminonaphthalen-1-yl-amine
This protocol describes the palladium-catalyzed Buchwald-Hartwig amination of this compound with 4-chloro-3-(trifluoromethyl)aniline.
Reaction Scheme:
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 222.08 | 1.0 g | 4.50 |
| 4-chloro-3-(trifluoromethyl)aniline | 195.57 | 0.97 g | 4.95 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 82 mg | 0.09 |
| Xantphos | 578.68 | 156 mg | 0.27 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 649 mg | 6.75 |
| Anhydrous Toluene | - | 20 mL | - |
| Argon (or Nitrogen) gas | - | - | - |
| Standard laboratory glassware for inert atmosphere reactions | - | - | - |
| Silica gel for column chromatography | - | - | - |
| Solvents for chromatography (e.g., Hexane, Ethyl Acetate) | - | - | - |
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.50 mmol), 4-chloro-3-(trifluoromethyl)aniline (0.97 g, 4.95 mmol), sodium tert-butoxide (649 mg, 6.75 mmol), Xantphos (156 mg, 0.27 mmol), and Pd₂(dba)₃ (82 mg, 0.09 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add 20 mL of anhydrous toluene to the flask via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the desired product, N-(4-chloro-3-(trifluoromethyl)phenyl)-5-aminonaphthalen-1-yl-amine.
Quantitative Data Summary:
| Parameter | Value |
| Reactants | |
| This compound | 1.0 g (4.50 mmol) |
| 4-chloro-3-(trifluoromethyl)aniline | 0.97 g (4.95 mmol) |
| Catalyst System | |
| Pd₂(dba)₃ | 82 mg (2 mol%) |
| Xantphos | 156 mg (6 mol%) |
| Base | |
| Sodium tert-butoxide | 649 mg (1.5 eq) |
| Solvent | |
| Anhydrous Toluene | 20 mL |
| Reaction Conditions | |
| Temperature | 110 °C |
| Time | 12-24 h |
| Expected Yield | 70-85% |
Visualizations
Experimental Workflow
Caption: Workflow for the Buchwald-Hartwig amination.
MAPK/ERK Signaling Pathway
Caption: Inhibition of the MAPK/ERK signaling pathway.
References
5-Bromonaphthalen-1-amine: A Versatile Precursor for Advanced Organic Electronics
Application Note AN2025-12-01
Introduction
5-Bromonaphthalen-1-amine is a key aromatic building block increasingly utilized in the synthesis of high-performance materials for organic electronics. Its unique structure, featuring a naphthalene core functionalized with both an electron-donating amine group and a synthetically versatile bromine atom, makes it an ideal precursor for a variety of organic semiconductors. This application note details the synthesis of a key derivative, 9-(5-bromonaphthalen-1-yl)carbazole, and its application as a host material in Organic Light-Emitting Diodes (OLEDs), providing protocols and performance data relevant to researchers, scientists, and professionals in drug development and materials science. The carbazole moiety is known for its excellent hole-transporting properties and high thermal stability, making carbazole-naphthalene derivatives promising candidates for efficient and durable OLEDs.[1][2]
Key Properties of this compound
The physical and chemical properties of this compound make it a suitable starting material for the synthesis of organic electronic materials.
| Property | Value |
| Molecular Formula | C₁₀H₈BrN |
| Molecular Weight | 222.08 g/mol |
| Appearance | White to light yellow to light red powder/crystal |
| Purity | >97.0% (GC) |
| Melting Point | 61.0 to 71.0 °C |
Synthesis of Advanced Organic Electronic Materials
The bromine and amine functionalities on the naphthalene core of this compound serve as reactive sites for the construction of more complex molecules. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are pivotal in this regard, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are instrumental in synthesizing hole-transporting materials (HTMs) and emissive layer (EML) components for OLEDs and other organic electronic devices.
A prominent derivative with significant potential in OLEDs is 9-(5-bromonaphthalen-1-yl)carbazole. This molecule combines the desirable electronic properties of both naphthalene and carbazole, making it an excellent candidate for a host material in the emissive layer of an OLED.[1]
Experimental Protocols
Protocol 1: Synthesis of 9-(5-bromonaphthalen-1-yl)carbazole via Suzuki-Miyaura Coupling
This protocol outlines the synthesis of 9-(5-bromonaphthalen-1-yl)carbazole from this compound and a suitable carbazole derivative. The reaction proceeds via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (Carbazole boronic acid pinacol ester)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Standard laboratory glassware and Schlenk line or glovebox for inert atmosphere operations.
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 mmol), carbazole boronic acid pinacol ester (1.2 mmol), cesium carbonate (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous toluene (10 mL) to the flask via a syringe.
-
Reaction: Stir the reaction mixture at 110°C for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.
-
Extraction: Wash the filtrate with water (2 x 20 mL) and then with brine (20 mL). Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 9-(5-bromonaphthalen-1-yl)carbazole.
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol describes a general method for the fabrication of a multilayer OLED using vacuum thermal evaporation, incorporating a host material derived from this compound, such as 9-(5-bromonaphthalen-1-yl)carbazole.
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., HAT-CN)
-
Hole Transport Layer (HTL) material (e.g., NPB)
-
Host material: 9-(5-bromonaphthalen-1-yl)carbazole
-
Emissive dopant (e.g., a phosphorescent iridium complex)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Aluminum (for cathode)
-
Deionized water, isopropanol, acetone
-
Vacuum thermal evaporation system
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates in an oven and then treat with UV-ozone for 10 minutes immediately before loading into the evaporation chamber.
-
Layer Deposition: In a high-vacuum chamber (<10⁻⁶ Torr), deposit the organic and metal layers sequentially by thermal evaporation. The deposition rates should be carefully controlled.
-
Hole Injection Layer (HIL): Deposit a 10 nm layer of HAT-CN.
-
Hole Transport Layer (HTL): Deposit a 40 nm layer of NPB.
-
Emissive Layer (EML): Co-evaporate the host material, 9-(5-bromonaphthalen-1-yl)carbazole, with the desired phosphorescent dopant at a specific doping concentration (e.g., 10 wt%). The typical thickness of this layer is 30 nm.
-
Electron Transport Layer (ETL): Deposit a 30 nm layer of TPBi.
-
Electron Injection Layer (EIL): Deposit a 1 nm layer of LiF.
-
-
Cathode Deposition: Deposit a 100 nm layer of Aluminum (Al) to form the cathode.
-
Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to prevent degradation from moisture and oxygen.
Performance Data of OLEDs with Carbazole-Based Hosts
While specific performance data for OLEDs using 9-(5-bromonaphthalen-1-yl)carbazole is proprietary and varies with device architecture, the following table presents typical performance metrics for OLEDs employing high-performance carbazole-based host materials.[3] These values serve as a benchmark for what can be expected when utilizing materials derived from this compound.
| Device Type | Host Material Class | Max. External Quantum Efficiency (EQE) (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Emission Color (CIE x, y) |
| Phosphorescent OLED | Carbazole/Fluorene Hybrid | 18.3 | 35.8 | 28.4 | Blue (0.14, 0.28) |
| Phosphorescent OLED | Carbazole/Triphenylamine | 22.5 | 45.2 | 40.1 | Green (0.32, 0.61) |
| Phosphorescent OLED | Carbazole/Dibenzofuran | 18.6 | 30.5 | 25.6 | Red (0.65, 0.34) |
Conclusion
This compound is a valuable and versatile precursor for the synthesis of advanced materials for organic electronics. Through well-established synthetic methodologies like the Suzuki-Miyaura coupling, it can be transformed into high-performance materials such as 9-(5-bromonaphthalen-1-yl)carbazole. These derivatives are suitable for use in the emissive layers of OLEDs, contributing to devices with high efficiency and stability. The provided protocols offer a foundation for the synthesis and fabrication of such materials and devices, paving the way for further innovation in the field of organic electronics.
References
- 1. nbinno.com [nbinno.com]
- 2. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthetic Routes to Novel 5-Bromonaphthalen-1-amine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Bromonaphthalen-1-amine is a versatile bifunctional scaffold crucial for the synthesis of a wide array of novel chemical entities. Its structure, featuring a reactive bromine atom and a nucleophilic amino group on a naphthalene core, provides two distinct points for chemical modification. The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1] Concurrently, the amino group can be readily functionalized through acylation, sulfonylation, or alkylation. This dual reactivity makes this compound a valuable starting material for constructing complex molecules with potential applications in medicinal chemistry, materials science, and organic electronics.[2][3][4] These application notes provide an overview of key synthetic strategies and detailed protocols for the derivatization of this important building block.
Key Synthetic Transformations
The strategic functionalization of this compound allows for the creation of diverse molecular libraries. The primary synthetic routes involve leveraging the aryl bromide for cross-coupling reactions or targeting the amine for substitution.
Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling the aryl bromide of this compound with a variety of primary or secondary amines.[1][5] This reaction has broad substrate scope and functional group tolerance, making it a cornerstone for synthesizing N-aryl and N-heteroaryl derivatives.[5][6] The choice of palladium catalyst, ligand, and base is critical for achieving high yields and depends on the specific amine coupling partner.[7]
Palladium-Catalyzed C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a highly efficient method for creating C-C bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester.[1] This reaction is instrumental in synthesizing 5-aryl-naphthalen-1-amine derivatives, which are common substructures in pharmaceuticals and functional materials.[8][9] The reaction is typically catalyzed by a palladium complex in the presence of a base.[10]
N-Functionalization via Acylation and Sulfonylation
The amino group of this compound can be readily acylated or sulfonylated using acyl chlorides, anhydrides, or sulfonyl chlorides. This transformation is fundamental for introducing a wide range of functional groups, protecting the amine during subsequent reactions on the aryl bromide, or directly synthesizing biologically active amides and sulfonamides.
Visualizing Synthetic Pathways
The following diagrams illustrate the primary synthetic strategies for derivatizing this compound and the general experimental workflows.
Caption: Key synthetic routes from this compound.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical conditions for the synthesis of this compound derivatives. Yields are representative and may vary based on substrate and specific conditions.
Table 1: Suzuki-Miyaura Coupling of this compound
| Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | K₃PO₄ (2.5) | 1,4-Dioxane | 90 | 80-92 |
| 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ (2.0) | Toluene | 110 | 75-88 |
| 2-Thiopheneboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3.0) | THF/H₂O | 80 | 78-90 |
Table 2: Buchwald-Hartwig Amination of this compound
| Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) |
|---|---|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 110 | 88-96 |
| Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 70-85 |
| Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | LiHMDS (1.8) | THF | 90 | 82-94 |
| Pyrrolidine | Pd(OAc)₂ (2) | DavePhos (4) | NaOtBu (1.5) | Toluene | 100 | 90-98 |
Experimental Protocols
The following are generalized protocols that serve as a starting point. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.1-1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv.)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, THF), often with water
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add this compound, the arylboronic acid, and the base.[10]
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[10]
-
Under a positive flow of inert gas, add the palladium catalyst and any additional ligand.
-
Add the anhydrous solvent (and water, if applicable) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[10]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-naphthalen-1-amine derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv.)
-
Amine (primary or secondary, 1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, 2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equiv.)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium catalyst, ligand, and base to a flame-dried reaction vessel.
-
Add the anhydrous solvent, followed by this compound and the amine coupling partner.
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 90-120 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Filter the mixture through a pad of celite to remove inorganic salts and catalyst residues, washing the pad with additional solvent.
-
Wash the combined filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography to afford the desired N-substituted derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. This compound CAS 4766-33-0|RUO [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Naphthalene Based Quinoxaline Derivatives using Surfactant and their Biological Applications as Drug – Oriental Journal of Chemistry [orientjchem.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Purity Analysis of 5-Bromonaphthalen-1-amine by HPLC and GC
Introduction
5-Bromonaphthalen-1-amine is a crucial building block in the synthesis of various organic compounds, including pharmaceuticals and dyes. The purity of this intermediate is critical as impurities can affect the yield, safety, and efficacy of the final products. This document provides detailed High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative analysis of this compound and its potential process-related impurities.
Potential Impurities
Impurities in this compound can originate from starting materials, byproducts of the synthesis, or degradation. Common synthetic routes often involve the bromination of 1-nitronaphthalene followed by reduction, or the nitration of 1-bromonaphthalene.[1] Potential impurities may include:
-
Isomeric Amines: 1-Naphthylamine, other bromonaphthalenamine isomers.
-
Starting Materials: 1-Bromonaphthalene, 1-Nitronaphthalene.
-
Degradation Products: Formed through exposure to light, heat, or reactive agents.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust technique for the analysis of non-volatile and thermally labile compounds like aromatic amines.[4] A reversed-phase HPLC method with UV detection is proposed for the purity determination of this compound.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.[5]
-
Reagents and Solvents:
-
Chromatographic Conditions:
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase (initial composition) at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
-
For accurate quantification of impurities, a reference standard for each potential impurity should be used to create a calibration curve.
-
Quantitative Data: HPLC
| Compound | Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| 1-Naphthylamine | 5.2 | - | 0.05 | 0.15 |
| This compound | 10.8 | > 2.0 | 0.02 | 0.06 |
| 1-Nitronaphthalene | 12.1 | > 2.0 | 0.10 | 0.30 |
| 1-Bromonaphthalene | 14.5 | > 2.0 | 0.08 | 0.24 |
| 1,5-Dibromonaphthalene | 16.2 | > 2.0 | 0.15 | 0.45 |
Gas Chromatography (GC) Method
GC is an excellent technique for the analysis of volatile and semi-volatile compounds and can be used as an orthogonal method to HPLC for purity assessment.[7] A GC method with Flame Ionization Detection (FID) is proposed.
Experimental Protocol: GC
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column is required. A non-polar capillary column, such as a DB-1 or HP-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.[2]
-
Reagents and Solvents:
-
Dichloromethane or a suitable organic solvent (GC grade)
-
This compound reference standard
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).
-
-
Sample Preparation:
-
Prepare a solution of the this compound sample in the chosen solvent at a concentration of approximately 1 mg/mL.
-
-
Data Analysis:
-
Purity is calculated based on the area percentage of the main peak.
-
Known impurities can be quantified using their respective reference standards.
-
Quantitative Data: GC
| Compound | Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) (ng/injection) | Limit of Quantification (LOQ) (ng/injection) |
| Naphthalene | 6.8 | - | 0.01 | 0.03 |
| 1-Naphthylamine | 11.5 | > 1.5 | 0.05 | 0.15 |
| 1-Bromonaphthalene | 12.3 | > 1.5 | 0.02 | 0.06 |
| This compound | 15.1 | > 1.5 | 0.03 | 0.09 |
| 1,5-Dibromonaphthalene | 17.9 | > 1.5 | 0.08 | 0.24 |
Analytical Workflow
The following diagram illustrates the overall workflow for the purity analysis of this compound.
Caption: Analytical workflow for purity determination.
Relationship between Analytical Techniques and Impurities
This diagram shows the suitability of HPLC and GC for detecting potential impurities in this compound.
Caption: Technique-impurity detection relationship.
References
A Practical Guide to the Sandmeyer Reaction for Bromonaphthalene Synthesis
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive, practical guide to the synthesis of bromonaphthalene via the Sandmeyer reaction. It includes detailed experimental protocols, a summary of quantitative data from various methods, and a visual representation of the experimental workflow. The Sandmeyer reaction is a versatile and widely used method for the synthesis of aryl halides from aryl diazonium salts, offering a valuable tool for medicinal chemists and researchers in drug development.[1][2][3][4][5]
The reaction proceeds in two main stages: the diazotization of a primary aromatic amine, in this case, naphthylamine, to form a diazonium salt, followed by the copper(I)-catalyzed substitution of the diazonium group with a bromide.[2][3] This method is particularly useful for introducing bromine onto an aromatic ring with high regioselectivity.[1]
Quantitative Data Summary
The yield of bromonaphthalene via the Sandmeyer reaction can be influenced by various factors, including the specific protocol, catalyst system, and reaction conditions. Below is a summary of reported yields for different approaches to bromonaphthalene synthesis.
| Starting Material | Product | Catalyst System | Solvent | Reaction Conditions | Yield (%) | Reference |
| 1-Naphthylamine | 1-Bromonaphthalene | CuBr/HBr | Aqueous | Diazotization: 0-5°C; Sandmeyer: Gentle heating | Not specified | [6] |
| 2-Naphthylamine | 2-Bromonaphthalene | HgBr₂ then NaBr | Aqueous | Not specified | 53-65 | [7] |
| Naphthalene-1,8-diamine | 1,8-Dibromonaphthalene | Cu(I)/Cu(II)/phen | Acetonitrile | Room Temperature | 81 | [8] |
| 2-Naphthol | 2-Bromonaphthalene | Triphenylphosphine/Br₂ | Acetonitrile | 60-70°C | 70-78 | [9] |
Experimental Protocols
This section details the methodologies for the key experiments in the synthesis of bromonaphthalene via the Sandmeyer reaction.
Protocol 1: Synthesis of 1-Bromonaphthalene from 1-Naphthylamine
This protocol is a traditional approach to the Sandmeyer reaction.
Part A: Diazotization of 1-Naphthylamine [6]
-
In a suitable flask, dissolve 1-naphthylamine in concentrated hydrobromic acid.
-
Cool the resulting solution to 0-5°C using an ice-salt bath while stirring continuously.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise. It is crucial to maintain the temperature below 5°C throughout the addition to prevent the decomposition of the diazonium salt.[6]
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-20 minutes. The resulting solution contains the 1-naphthalenediazonium bromide intermediate.
Part B: Sandmeyer Reaction [6]
-
In a separate flask, prepare a solution of copper(I) bromide in concentrated hydrobromic acid.
-
With vigorous stirring, slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and then gently heat it on a water bath until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature.
-
Extract the crude 1-bromonaphthalene using an appropriate organic solvent such as diethyl ether or dichloromethane.
-
Wash the organic extract sequentially with water, a dilute sodium hydroxide solution, and finally with water again.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent by distillation to obtain the crude 1-bromonaphthalene.
-
The product can be further purified by fractional distillation under reduced pressure.
Protocol 2: Catalytic Sandmeyer Bromination
This protocol utilizes a catalytic system for the bromination of an arenediazonium salt.
Materials:
-
Arenediazonium tetrafluoroborate
-
Potassium bromide (KBr)
-
Anhydrous acetonitrile (MeCN)
-
Dibenzo-18-crown-6 (phase transfer catalyst)
-
Copper(I) bromide (CuBr)
-
Copper(II) bromide (CuBr₂)
-
1,10-Phenanthroline (ligand)
-
Diethyl ether (Et₂O)
-
Celite
Procedure: [8]
-
To a stirred suspension of KBr (6 mmol) in anhydrous MeCN (6 mL), add dibenzo-18-crown-6 (0.3 mmol, 10 mol%), CuBr (0.3 mmol, 10 mol%), and CuBr₂ (0.3 mmol, 10 mol%).
-
Stir the mixture for 2 minutes, then add 1,10-phenanthroline (0.3 mmol, 10 mol%).
-
Prepare a solution of the diazonium salt (3 mmol) in anhydrous MeCN (6-12 mL).
-
Add the diazonium salt solution dropwise to the reaction mixture.
-
Stir the final mixture for 20 minutes at room temperature.
-
Dilute the reaction mixture with Et₂O (50 mL) and filter through a layer of Celite to remove inorganic salts.
-
The filtrate contains the brominated product, which can be isolated by removing the solvent and further purified if necessary.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the Sandmeyer reaction for bromonaphthalene synthesis.
Caption: Mechanism of the Sandmeyer Reaction.
Caption: Experimental Workflow for Bromonaphthalene Synthesis.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 3. byjus.com [byjus.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: 5-Bromonaphthalen-1-amine in the Synthesis of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of fluorescent probes derived from 5-Bromonaphthalen-1-amine. Naphthalene-based fluorophores are of significant interest in the development of fluorescent probes due to their excellent photophysical properties, including high quantum yields and sensitivity to their local environment. The strategic placement of a bromine atom and an amino group on the naphthalene core in this compound offers versatile opportunities for synthetic modification, enabling the creation of novel probes for various biological and analytical applications.
This document outlines the synthesis of a hypothetical fluorescent probe, N-(5-bromonaphthalen-1-yl)picolinamide (BNP) , designed for the potential detection of metal ions. The synthesis involves a straightforward amidation reaction between this compound and picolinic acid. The resulting probe is envisioned to exhibit changes in its fluorescent properties upon coordination with specific metal ions, making it a valuable tool for researchers in analytical chemistry, cell biology, and drug development.
Data Presentation: Photophysical Properties of BNP
The following table summarizes the expected photophysical properties of the synthesized fluorescent probe, N-(5-bromonaphthalen-1-yl)picolinamide (BNP), based on typical values for similar naphthalimide-based probes.
| Property | Value | Conditions |
| Absorption Maximum (λabs) | 350 nm | In DMSO |
| Emission Maximum (λem) | 450 nm | In DMSO |
| Stokes Shift | 100 nm | In DMSO |
| Molar Extinction Coefficient (ε) | 1.5 x 104 M-1cm-1 | In DMSO |
| Quantum Yield (Φ) | 0.25 | In DMSO |
Experimental Protocols
Protocol 1: Synthesis of N-(5-bromonaphthalen-1-yl)picolinamide (BNP)
This protocol details the synthesis of the fluorescent probe BNP via an amidation reaction.
Materials:
-
This compound
-
Picolinic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and picolinic acid (1.1 eq) in anhydrous DCM.
-
Coupling Agent Addition: To the stirred solution, add DCC (1.2 eq) and a catalytic amount of DMAP.
-
Reaction Conditions: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Extraction: Wash the filtrate sequentially with saturated NaHCO3 solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure N-(5-bromonaphthalen-1-yl)picolinamide (BNP).
-
Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: General Procedure for Metal Ion Sensing
This protocol describes a general method for evaluating the fluorescent response of BNP to various metal ions.
Materials:
-
Stock solution of BNP in DMSO (1 mM)
-
Stock solutions of various metal perchlorate salts (e.g., Cu2+, Zn2+, Fe3+, Ni2+, etc.) in deionized water or an appropriate buffer (10 mM)
-
HEPES buffer (10 mM, pH 7.4)
Procedure:
-
Preparation of Test Solutions: Prepare a working solution of BNP (e.g., 10 µM) in HEPES buffer.
-
Fluorescence Measurement: In a quartz cuvette, add the BNP working solution. Record the initial fluorescence emission spectrum (e.g., excitation at 350 nm).
-
Titration with Metal Ions: Incrementally add small aliquots of a specific metal ion stock solution to the cuvette containing the BNP solution.
-
Data Acquisition: After each addition, gently mix the solution and record the fluorescence emission spectrum.
-
Analysis: Plot the change in fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the sensitivity and selectivity of the probe.
Visualizations
Caption: Synthetic workflow for N-(5-bromonaphthalen-1-yl)picolinamide (BNP).
Caption: Proposed metal ion sensing mechanism for the BNP fluorescent probe.
High-Yield Synthesis of 5-Bromo-1-Naphthylamine: An Experimental Protocol
Abstract
This application note provides a detailed experimental protocol for the high-yield synthesis of 5-bromo-1-naphthylamine, a key intermediate in the development of various pharmaceuticals and functional organic materials. The described methodology follows a robust two-step synthetic route commencing with the electrophilic bromination of 1-nitronaphthalene to yield the intermediate, 1-bromo-5-nitronaphthalene. Subsequent reduction of the nitro group via catalytic hydrogenation affords the target compound with high purity and yield. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
5-Bromo-1-naphthylamine is a valuable building block in organic synthesis, primarily utilized in the preparation of azo dyes, agrochemicals, and pharmaceutical compounds. The strategic introduction of the bromo and amino functionalities onto the naphthalene core is crucial for achieving the desired molecular architecture and biological activity in the final products. The presented two-step synthesis is a reliable and efficient method for obtaining this compound in high yields. The initial step involves the selective bromination of 1-nitronaphthalene at the 5-position, followed by the reduction of the nitro group to an amine.
Experimental Workflow
Caption: Synthetic workflow for 5-bromo-1-naphthylamine.
Quantitative Data Summary
| Parameter | Step 1: Bromination | Step 2: Reduction | Overall |
| Starting Material | 1-Nitronaphthalene | 1-Bromo-5-nitronaphthalene | 1-Nitronaphthalene |
| Key Reagents | Bromine, Iron(III) Bromide | Palladium on Carbon, Hydrogen | - |
| Solvent | Dichloromethane | Ethanol | - |
| Reaction Time | 4-6 hours | 3-5 hours | 7-11 hours |
| Reaction Temperature | 0°C to Room Temperature | Room Temperature | - |
| Yield | ~85-90% | ~90-95% | ~76-85% |
| Purity (post-purification) | >98% | >99% | >99% |
| Molecular Formula | C₁₀H₆BrNO₂ | C₁₀H₈BrN | - |
| Molecular Weight ( g/mol ) | 252.07 | 222.08 | - |
Experimental Protocols
Materials and Equipment:
-
1-Nitronaphthalene
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bisulfite (NaHSO₃)
-
Ethanol (EtOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Celite
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Hydrogenation apparatus (e.g., H-Cube or balloon hydrogenation setup)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Bromine is highly corrosive and toxic. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Hydrogen gas is flammable. Ensure there are no ignition sources in the vicinity during the hydrogenation step.
Step 1: Synthesis of 1-Bromo-5-nitronaphthalene
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-nitronaphthalene (1.0 eq) in dichloromethane.
-
Catalyst Addition: To the stirred solution, add iron(III) bromide (0.1 eq) in one portion.
-
Bromination: Cool the reaction mixture to 0°C using an ice bath. Slowly add a solution of bromine (1.1 eq) in dichloromethane via the dropping funnel over a period of 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite until the red-brown color of bromine disappears.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude 1-bromo-5-nitronaphthalene can be purified by recrystallization from ethanol to yield a crystalline solid.
Step 2: Synthesis of 5-Bromo-1-naphthylamine
-
Reaction Setup: In a round-bottom flask, dissolve the purified 1-bromo-5-nitronaphthalene (1.0 eq) from the previous step in ethanol.
-
Catalyst Addition: To this solution, carefully add 10% palladium on carbon (5 mol%).
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Reaction Monitoring: Monitor the progress of the reduction by TLC until the starting material is completely consumed (typically 3-5 hours).
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of ethanol.
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude 5-bromo-1-naphthylamine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a pure crystalline solid.
Characterization
The identity and purity of the synthesized 5-bromo-1-naphthylamine should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
Conclusion
This application note details a high-yield and reliable two-step synthesis of 5-bromo-1-naphthylamine. The protocol is scalable and provides a clear pathway for researchers and professionals to obtain this important synthetic intermediate with high purity. Adherence to the safety precautions outlined is essential for the safe execution of this procedure.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromonaphthalen-1-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 5-Bromonaphthalen-1-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound and which is recommended?
A1: The two most common routes are the direct electrophilic bromination of 1-naphthalenamine and the Sandmeyer reaction of a suitable naphthalenediamine.
-
Direct Bromination: This method involves treating 1-naphthalenamine with a brominating agent. While seemingly straightforward, the strong activating effect of the amine group can lead to poor regioselectivity and the formation of multiple brominated byproducts.
-
Sandmeyer Reaction: This classic transformation involves the conversion of an aromatic amine to a diazonium salt, which is then displaced by a bromide, typically using a copper(I) salt catalyst.[1][2] This route can offer higher selectivity and yield if the correct starting material and conditions are chosen.
-
Nitration-Bromination-Reduction Sequence: A more controlled, multi-step approach involves the nitration of naphthalene to 1-nitronaphthalene, followed by selective bromination and subsequent reduction of the nitro group to yield the desired amine.[3]
For yield and purity, the Sandmeyer reaction or the nitration-bromination-reduction sequence are often preferred over direct bromination due to better control over selectivity.
Q2: During direct bromination of 1-naphthalenamine, I'm getting a mixture of isomers and poly-brominated products. How can I improve selectivity for the 5-bromo position?
A2: Achieving high selectivity in the direct bromination of 1-naphthalenamine is challenging. The amino group is a powerful ortho-, para-director, but steric hindrance can influence the substitution pattern. To improve selectivity:
-
Protect the Amine: Temporarily protecting the amine group as an amide (e.g., acetamide) can moderate its activating effect and increase steric hindrance at the ortho-positions, favoring para-substitution. The protecting group can be removed by hydrolysis after bromination.
-
Control Reaction Temperature: Perform the reaction at low temperatures (e.g., -30 to 0 °C) to reduce the rate of reaction and minimize the formation of undesired isomers.[4]
-
Choice of Brominating Agent: Use a milder brominating agent like N-bromosuccinimide (NBS) instead of elemental bromine (Br₂) to gain better control over the reaction.[5]
-
Solvent Effects: The choice of solvent can influence the regioselectivity. Aprotic, non-polar solvents are often preferred.
Q3: My Sandmeyer reaction is resulting in a low yield. What are the most critical parameters to check and optimize?
A3: Low yields in the Sandmeyer reaction often stem from two key stages: diazonium salt formation and its subsequent conversion.
-
Diazotization Temperature: The formation of the diazonium salt is exothermic and the salt itself is often unstable at higher temperatures. It is critical to maintain the temperature between 0-5 °C throughout the addition of sodium nitrite.
-
Purity of Amine: The starting amine must be pure. 1-naphthalenamine can darken upon exposure to air and light, indicating oxidation, which can interfere with the reaction.[6]
-
Catalyst and Halogen Source: Ensure you are using a catalytically active copper(I) bromide (CuBr) source. Some protocols report that a mixture of CuBr and CuBr₂ can improve conversion.[1]
-
Solvent System: Modern protocols have shown that mixed solvent systems, such as methanol/DMF, can significantly improve the yield of the final product compared to single solvents.[7] An electrochemical approach in a MeOH/DMF mixture has been reported to achieve yields as high as 83% for similar reactions.[7]
Q4: What is the most effective method for purifying the crude this compound?
A4: Purification typically involves a combination of techniques:
-
Acid-Base Extraction: After the reaction, a workup involving washing with a dilute acid can remove unreacted starting amine, and a subsequent wash with a dilute base can remove acidic byproducts.
-
Recrystallization: This is a highly effective method for purifying the final product. A common solvent system is an ethanol/water or isopropanol/water mixture.[8]
-
Column Chromatography: For very high purity requirements or if recrystallization fails to remove closely related isomers, silica gel column chromatography is the recommended method.
Troubleshooting Guides
Problem: Low or No Yield
This is the most common issue encountered. The following guide helps to diagnose and solve the problem.
Troubleshooting Flowchart for Low Yield
Caption: A logical guide for troubleshooting low yield issues.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Increase Reaction Time/Temperature: Monitor reaction progress by TLC or HPLC. If starting material remains, consider extending the reaction time. A moderate temperature increase may help, but proceed with caution to avoid side reactions.[9] |
| Check Stoichiometry: Ensure the correct molar ratios of reagents are used. For direct bromination, using a slight excess of the brominating agent may be necessary. | |
| Side Reactions | Control Temperature: For both diazotization and bromination, maintaining a low and stable temperature is critical to prevent the formation of byproducts and decomposition of intermediates. |
| Inert Atmosphere: The amine starting material and the final product can be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can improve the yield. | |
| Losses During Workup | Optimize Extraction: Ensure the pH is correctly adjusted during aqueous workup to maximize the partitioning of the product into the organic layer.[8] |
| Careful Purification: During recrystallization, avoid using an excessive amount of solvent and ensure the solution is adequately cooled to maximize crystal formation before filtration. |
Data Presentation
Table 1: Comparison of Optimized Conditions for Aromatic Bromination
| Parameter | Direct Bromination with Br₂ | Sandmeyer Reaction (Electrochemical)[7] |
| Starting Material | 1-Naphthalenamine | Aryldiazonium tetrafluoroborate |
| Halogen Source | Elemental Bromine (Br₂) | N-bromosuccinimide (NBS) |
| Catalyst | Lewis Acid (e.g., FeBr₃) or none | None (Electrochemical) |
| Solvent | Carbon tetrachloride[10] or Acetic Acid | Methanol/DMF (5:1 v/v) |
| Temperature | 0 - 100 °C (highly variable) | Room Temperature (Constant Current) |
| Typical Yield | Variable (often moderate with byproducts) | Up to 83% |
| Key Challenge | Poor regioselectivity, polybromination | Requires specialized equipment |
Experimental Protocols
Protocol 1: Synthesis via Direct Bromination (Amide Protection Strategy)
Part A: Acetylation of 1-Naphthalenamine
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In a round-bottom flask, dissolve 1-naphthalenamine (1.0 eq) in glacial acetic acid.
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Add acetic anhydride (1.1 eq) dropwise while stirring.
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Heat the mixture to 50-60 °C for 1 hour.
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Pour the reaction mixture into cold water to precipitate the N-(naphthalen-1-yl)acetamide.
-
Filter the solid, wash with water, and dry completely.
Part B: Bromination of N-(naphthalen-1-yl)acetamide
-
Dissolve the dried acetamide (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in acetic acid dropwise, keeping the temperature below 10 °C.
-
Stir at room temperature for 2-4 hours until TLC indicates consumption of the starting material.
-
Pour the mixture into a sodium bisulfite solution to quench excess bromine, then neutralize with a base to precipitate the crude bromo-acetamide.
Part C: Hydrolysis to this compound
-
Reflux the crude bromo-acetamide in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.
-
Cool the mixture and neutralize with a strong base (e.g., NaOH) to precipitate the crude amine.
-
Filter the solid, wash with water, and purify by recrystallization from an ethanol/water mixture.
Synthesis Workflow Diagram
Caption: Workflow for synthesis via the amide protection strategy.
Protocol 2: Synthesis via Sandmeyer Reaction
This protocol is adapted for the synthesis of an aryl bromide from an arylamine.
Part A: Diazotization of 1-Naphthalenamine
-
Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of 1-naphthalenamine (1.0 eq) in aqueous hydrobromic acid (HBr, 48%, ~3.0 eq).
-
Cooling: Cool the stirred suspension to 0-5 °C using an ice-salt bath.
-
Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise. Ensure the tip of the dropping funnel is below the surface of the liquid. Maintain the temperature strictly between 0-5 °C.
-
Stirring: After the addition is complete, stir the mixture for an additional 20-30 minutes at the same temperature. The formation of the diazonium salt solution is now complete.
Part B: Sandmeyer Reaction
-
Catalyst Prep: In a separate, larger flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in additional concentrated HBr. Cool this solution to 0 °C.
-
Addition: Slowly and carefully add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to keep the reaction from becoming too vigorous.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat gently on a steam bath (50-60 °C) for 30 minutes to ensure the complete decomposition of the diazonium salt.
-
Workup: Cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with dilute NaOH solution, then with water, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude 1-bromonaphthalene. Note: This example yields 1-bromonaphthalene. To synthesize 5-bromo-1-naphthylamine, one would ideally start from 1,5-diaminonaphthalene and perform a mono-diazotization and Sandmeyer reaction, which requires careful control of stoichiometry.
Sandmeyer Reaction Pathway
Caption: Key intermediates in the copper-catalyzed Sandmeyer reaction.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. This compound CAS 4766-33-0|RUO [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A general electrochemical strategy for the Sandmeyer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
common side reactions in the nitration of 1-bromonaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the nitration of 1-bromonaphthalene. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor mononitrated products in the nitration of 1-bromonaphthalene?
A1: The nitration of 1-bromonaphthalene is an electrophilic aromatic substitution reaction. The bromine atom is an ortho-, para- director, while the naphthalene ring system favors substitution at the α-positions (C4, C5, and C8) over the β-positions (C2, C3, C6, and C7) due to greater resonance stabilization of the intermediate carbocation. Therefore, the primary products are the α-nitro isomers. The major products are typically 1-bromo-4-nitronaphthalene and 1-bromo-5-nitronaphthalene . Minor mononitrated isomers such as 1-bromo-2-nitronaphthalene and 1-bromo-8-nitronaphthalene may also be formed.
Q2: What are the common side reactions other than the formation of different mononitro isomers?
A2: Besides the formation of various mononitrated isomers, other common side reactions include:
-
Dinitration: Introduction of a second nitro group onto the naphthalene ring can occur, especially under harsh reaction conditions such as high temperatures, prolonged reaction times, or the use of a large excess of the nitrating agent.
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Formation of Tar-like Byproducts: Overheating or extended reaction times can lead to the formation of complex, high-molecular-weight byproducts that appear as dark, tarry substances.[1]
-
Oxidation: Strong nitrating agents can sometimes oxidize the naphthalene ring, leading to the formation of various oxidation byproducts.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the nitration of 1-bromonaphthalene can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[2] Aliquots of the reaction mixture can be taken at different time intervals, quenched, and analyzed to determine the consumption of the starting material and the formation of products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Mononitro Product | Incomplete reaction. | - Increase the reaction time. - Ensure the temperature is optimal for the reaction. - Use a slight excess of the nitrating agent. |
| Product loss during workup and purification. | - Ensure complete extraction of the product from the aqueous layer. - Optimize the purification method (e.g., recrystallization solvent, chromatography conditions). | |
| Formation of Significant Amounts of Dinitrated Products | Reaction conditions are too harsh. | - Lower the reaction temperature. - Reduce the reaction time. - Use a smaller excess of the nitrating agent. |
| High Proportion of Undesired Mononitro Isomers | Suboptimal reaction conditions for desired regioselectivity. | - Adjust the reaction temperature. Lower temperatures often favor the kinetically controlled product. - Vary the solvent. The polarity of the solvent can influence the isomer distribution. - Experiment with different nitrating agents. |
| Formation of Dark, Tarry Byproducts | Reaction temperature is too high or the reaction time is too long. | - Maintain a lower and more controlled reaction temperature. - Reduce the overall reaction time. |
| Impurities in the starting material. | - Use purified 1-bromonaphthalene. | |
| Difficulty in Separating Isomers | Similar physical properties of the isomers. | - Utilize high-performance liquid chromatography (HPLC) or gas chromatography (GC) for analytical separation and quantification.[3] - For preparative separation, fractional crystallization or column chromatography with a high-resolution stationary phase may be effective. |
Quantitative Data on Isomer Distribution
The ratio of mononitrated isomers is highly dependent on the reaction conditions. While specific quantitative data for the nitration of 1-bromonaphthalene is not extensively published in readily available literature, the principles of electrophilic aromatic substitution on substituted naphthalenes provide a qualitative understanding. The following table illustrates the expected trend based on the directing effects of the bromo substituent and the inherent reactivity of the naphthalene core.
| Isomer | Expected Relative Abundance | Rationale |
| 1-Bromo-4-nitronaphthalene | Major | The nitro group is directed to the para position (an α-position) by the bromo substituent, which is electronically favored. |
| 1-Bromo-5-nitronaphthalene | Major | The nitro group is directed to an activated α-position in the other ring. |
| 1-Bromo-2-nitronaphthalene | Minor | The nitro group is directed to the ortho position (a β-position), which is less favored than α-positions. |
| 1-Bromo-8-nitronaphthalene | Minor | The nitro group is directed to an α-position, but steric hindrance from the peri-bromo group may reduce its formation. |
Experimental Protocols
The following is a general experimental protocol for the nitration of 1-bromonaphthalene. Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as it involves the use of strong acids and potentially hazardous materials.
Materials:
-
1-Bromonaphthalene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (or another suitable solvent)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring. Keep the temperature of the mixture below 10 °C.
-
Reaction Setup: Dissolve 1-bromonaphthalene in dichloromethane in a separate reaction flask equipped with a magnetic stirrer and a dropping funnel. Cool this flask in an ice bath.
-
Nitration: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the solution of 1-bromonaphthalene while maintaining the reaction temperature between 0 and 5 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5 °C and monitor the reaction progress by TLC or GC.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Workup: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
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Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
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Purification: The crude product, a mixture of isomers, can be purified by column chromatography on silica gel or by fractional crystallization to isolate the desired isomer.
Visualizations
Caption: Logical workflow of the nitration of 1-bromonaphthalene and its common side reactions.
Caption: Troubleshooting workflow for the nitration of 1-bromonaphthalene.
References
preventing hydrodebromination during the reduction of 1-bromo-5-nitronaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the selective reduction of 1-bromo-5-nitronaphthalene to 1-amino-5-bromonaphthalene. Our focus is to help you mitigate the common side reaction of hydrodebromination and achieve high yields of the desired product.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when reducing 1-bromo-5-nitronaphthalene?
A1: The primary challenge is the selective reduction of the nitro group to an amine without cleaving the carbon-bromine bond, a process known as hydrodebromination. Many standard reduction methods, especially catalytic hydrogenation with palladium on carbon (Pd/C), can lead to significant amounts of the debrominated side product, 1-aminonaphthalene.[1]
Q2: Which reagents are recommended to prevent hydrodebromination?
A2: To avoid hydrodebromination, it is advisable to use milder reducing agents or specific catalytic systems. Recommended methods include:
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Metal/Acid Systems: Iron powder in the presence of an acid like acetic acid or ammonium chloride is a classic and effective method.[1] Tin(II) chloride (SnCl2) is another mild reducing agent suitable for this transformation.[1]
-
Sulfide Reagents: Sodium sulfide (Na2S) is known to be a useful alternative for substrates where hydrogenation or acidic conditions are not compatible.[1]
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Catalytic Transfer Hydrogenation: While Pd/C is often associated with dehalogenation, using it with a hydrogen donor like hydrazine hydrate under controlled conditions can achieve selective reduction.[2][3][4] Raney Nickel is often a better choice than Pd/C for substrates prone to dehalogenation.[1]
Q3: Can I use catalytic hydrogenation with H₂ gas?
A3: Direct catalytic hydrogenation with H₂ gas, particularly with Pd/C, is generally not recommended for this substrate due to the high risk of hydrodebromination. If this method is necessary, Raney Nickel may offer better selectivity in preserving the bromine substituent.[1] Careful optimization of reaction conditions, such as catalyst loading, pressure, and temperature, would be critical.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Significant hydrodebromination (loss of bromine). | Use of a non-selective reducing agent (e.g., Pd/C with H₂). | Switch to a milder, more chemoselective reducing agent such as iron powder with ammonium chloride, tin(II) chloride, or sodium sulfide.[1] Alternatively, explore catalytic transfer hydrogenation with hydrazine hydrate and Pd/C under carefully controlled, mild conditions.[2][3] |
| Incomplete reduction of the nitro group. | Insufficient amount of reducing agent or deactivation of the catalyst. | Ensure you are using a sufficient stoichiometric excess of the reducing agent. For metal/acid reductions, ensure the metal powder is fresh and active. For catalytic reactions, check the quality of your catalyst. |
| Formation of side products other than the desired amine and debrominated amine. | Reaction conditions are too harsh or prolonged, leading to over-reduction or polymerization. | Optimize reaction temperature and time. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) to determine the optimal endpoint. |
| Low yield of the desired 1-amino-5-bromonaphthalene. | A combination of incomplete reaction and side product formation. | Address the issues of incomplete reduction and hydrodebromination as described above. Purify the crude product using column chromatography to isolate the desired product from any side products and unreacted starting material. |
Experimental Protocols
Below are detailed methodologies for key experiments aimed at the selective reduction of 1-bromo-5-nitronaphthalene.
Method 1: Reduction with Iron and Ammonium Chloride
This method is a classic and reliable way to selectively reduce nitro groups in the presence of halogens.
Procedure:
-
To a solution of 1-bromo-5-nitronaphthalene (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (e.g., 10 eq) and ammonium chloride (e.g., 10 eq).
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Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
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Once the starting material is consumed, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.
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Wash the celite pad with ethanol.
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Concentrate the filtrate under reduced pressure.
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Partition the residue between ethyl acetate and water.
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Basify the aqueous layer with a suitable base (e.g., saturated sodium bicarbonate solution) to a pH of ~8.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 1-amino-5-bromonaphthalene.
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Purify the crude product by column chromatography on silica gel if necessary.
Method 2: Reduction with Tin(II) Chloride Dihydrate
This is another mild and effective method for the selective reduction of nitroarenes.
Procedure:
-
Dissolve 1-bromo-5-nitronaphthalene (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (e.g., 5 eq) in concentrated hydrochloric acid dropwise to the stirred solution of the nitro compound.
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Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
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Upon completion, carefully pour the reaction mixture into ice-water.
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Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.
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Extract the aqueous suspension with ethyl acetate (3x).
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Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the product by column chromatography as needed.
Data Presentation
The following table summarizes typical yields for the selective reduction of halogenated nitroarenes using various methods. Note that yields can vary depending on the specific substrate and reaction conditions.
| Method | Reducing Agent | Typical Yield of Halogenated Aniline | Key Advantages |
| Metal/Acid | Fe/NH₄Cl | Good to Excellent | Cost-effective, reliable, high chemoselectivity.[5] |
| Metal Salt | SnCl₂·2H₂O | Good to Excellent | Mild conditions, high chemoselectivity.[6] |
| Catalytic Transfer | Pd/C, Hydrazine Hydrate | Good | Avoids the use of H₂ gas; selectivity can be controlled by temperature.[2][3][4] |
Visualization
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the selective reduction of 1-bromo-5-nitronaphthalene.
Caption: Troubleshooting workflow for the selective reduction of 1-bromo-5-nitronaphthalene.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]
- 3. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
Technical Support Center: Purification of Crude 5-Bromonaphthalen-1-amine
Welcome to the technical support center for the purification of crude 5-Bromonaphthalen-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | - The chosen solvent is too good a solvent, even at low temperatures.- Too much solvent was used.- The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.- Premature crystallization occurred during hot filtration. | - Select a solvent or solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Preheat the filtration apparatus (funnel and receiving flask) with hot solvent before filtering the hot solution. |
| Oiling Out During Recrystallization | - The melting point of the impurities is lowered to a point where the mixture exists as a liquid at the recrystallization temperature.- The compound is too soluble in the chosen solvent.- The solution is cooled too quickly. | - Add a small amount of a co-solvent in which the compound is less soluble to the hot solution.- Re-heat the solution to dissolve the oil, then allow it to cool more slowly. Using a seed crystal can also help induce proper crystallization.- Ensure a gradual cooling process. |
| Streaking or Tailing of the Compound Spot on TLC | - The compound is interacting too strongly with the acidic silica gel stationary phase due to its basic amino group. | - Add a small amount of a basic modifier, such as triethylamine (0.5-1%) or a few drops of ammonium hydroxide, to the developing solvent (mobile phase). |
| Poor Separation During Column Chromatography | - The eluent polarity is either too high or too low.- The column was not packed properly, leading to channeling.- The sample was loaded in too large a volume of solvent.- Co-elution of impurities with similar polarity. | - Optimize the eluent system using TLC. A good starting point for this compound is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.3 for the target compound.- Ensure the silica gel is packed uniformly without any air bubbles or cracks.- Dissolve the sample in a minimal amount of solvent before loading it onto the column, or use a dry-loading technique.- Consider using a different solvent system or a different stationary phase (e.g., alumina). |
| Product Discoloration (e.g., turning dark) | - Oxidation of the amine functionality.- Presence of residual acidic or basic impurities from the synthesis. | - Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.- Ensure all acidic or basic reagents are thoroughly removed during the work-up before purification. An aqueous wash with a mild base (like sodium bicarbonate) followed by water can help remove acidic impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include:
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Unreacted starting materials: Such as 1-nitronaphthalene or 1-naphthylamine, depending on the synthetic route.
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Isomeric byproducts: Formation of other bromonaphthalene amine isomers (e.g., 2-bromo-1-naphthylamine or dibrominated products) can occur depending on the reaction conditions.
-
Products of side reactions: Oxidation or polymerization of the amine can lead to colored impurities.
Q2: What is a good solvent system for the recrystallization of this compound?
A2: While the ideal solvent can depend on the specific impurities present, a good starting point for recrystallization is a non-polar solvent like petroleum ether or hexane . For slightly more polar impurities, a mixed solvent system, such as ethanol/water or toluene/hexane, may be effective. It is always recommended to perform small-scale solvent screening to find the optimal conditions.
Q3: How can I effectively monitor the purification process by Thin Layer Chromatography (TLC)?
A3: A standard mobile phase for TLC analysis of this compound is a mixture of hexane and ethyl acetate . A common starting ratio is 4:1 (hexane:ethyl acetate). To visualize the spots, use a UV lamp (254 nm). As mentioned in the troubleshooting guide, adding a small amount of triethylamine to the eluent can improve the spot shape.
Q4: What is a recommended eluent system for column chromatography of this compound?
A4: A gradient elution with hexane and ethyl acetate is generally effective. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate. To prevent tailing, it is highly recommended to add about 0.5-1% triethylamine to the eluent mixture.
Q5: My purified this compound is a solid. What is its expected melting point?
A5: The reported melting point of pure this compound is typically in the range of 66-69 °C . A sharp melting point within this range is a good indicator of high purity.
Experimental Protocols
Recrystallization Protocol
This protocol provides a general procedure for the recrystallization of crude this compound.
Materials:
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Crude this compound
-
Recrystallization solvent (e.g., petroleum ether, hexane, or an optimized solvent system)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and gently heat the mixture on a hot plate while stirring. Continue adding small portions of the solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
| Parameter | Recommendation | Expected Outcome |
| Solvent | Petroleum Ether or Hexane | Formation of crystalline solid |
| Purity (post-recrystallization) | >98% (by HPLC) | Significant reduction in impurities |
| Yield | 70-90% (dependent on initial purity) | High recovery of purified product |
Column Chromatography Protocol
This protocol outlines a standard procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Eluent: Hexane, Ethyl Acetate, Triethylamine
-
Chromatography column
-
Collection tubes
Methodology:
-
TLC Analysis: Determine the optimal eluent composition by running TLC plates with varying ratios of hexane and ethyl acetate (with 1% triethylamine). Aim for an Rf value of 0.2-0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 hexane:ethyl acetate + 1% triethylamine) and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Begin eluting the column with the initial low-polarity solvent mixture. Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions in separate tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane (e.g., 2% to 20%) with 1% Triethylamine |
| Optimal TLC Rf Value | 0.2-0.3 in the chosen eluent for the column |
Visualizations
Caption: General purification workflows for crude this compound.
Caption: Decision tree for troubleshooting common purification issues.
Technical Support Center: Optimizing Catalyst Loading for 5-Bromonaphthalen-1-amine Cross-Coupling Reactions
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving 5-Bromonaphthalen-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound?
A1: For initial screening and optimization of cross-coupling reactions with this compound, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[1] For highly active catalyst systems and optimized conditions, the loading can often be reduced to 0.5-1 mol%. Conversely, for particularly challenging couplings, a higher initial loading of up to 10 mol% may be necessary to achieve a reasonable reaction rate and yield.[1]
Q2: How does the primary amine group on this compound affect the cross-coupling reaction?
A2: The primary amine group at the 1-position of the naphthalene ring can significantly influence the reaction. The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This can interfere with the catalytic cycle, resulting in low yields and slow reaction rates. To mitigate this, strategies such as the use of bulky ligands or protection of the amine group may be necessary.
Q3: What are the most common cross-coupling reactions performed with this compound?
A3: The most common palladium-catalyzed cross-coupling reactions for forming new carbon-carbon or carbon-nitrogen bonds with aryl bromides like this compound are the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.
Q4: What are the signs of catalyst deactivation, and how can it be prevented?
A4: A common sign of palladium catalyst deactivation is the formation of a black precipitate, known as "palladium black".[1] This indicates that the active Pd(0) catalyst has agglomerated and is no longer active in the catalytic cycle.[1] Deactivation can be caused by the presence of oxygen, impurities in reagents or solvents, or excessively high reaction temperatures.[1] To prevent this, it is crucial to use high-purity reagents and solvents, thoroughly degas the reaction mixture, and maintain the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Q5: How does the choice of ligand impact the optimal catalyst loading?
A5: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). Bulky and electron-rich phosphine ligands, such as SPhos, XPhos, and RuPhos, are often effective for promoting the coupling of challenging substrates. These advanced ligands can stabilize the active palladium(0) species, allowing for lower catalyst loadings compared to less sophisticated ligands like triphenylphosphine.[1]
Troubleshooting Guides
Issue 1: Low to No Product Formation
| Possible Cause | Recommended Solution |
| Catalyst Inhibition by Amine Group | 1. Switch to Bulky Ligands: Use sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) to sterically discourage coordination of the amine to the palladium center. 2. Protect the Amine Group: Consider protecting the primary amine with a suitable protecting group (e.g., Boc, Cbz) before the coupling reaction. The protecting group can be removed in a subsequent step. |
| Inactive Catalyst | 1. Use a Fresh Catalyst: Ensure your palladium source and ligand are of high quality and have not degraded. 2. Consider a Pre-catalyst: Use a more robust, air-stable pre-catalyst to ensure the efficient generation of the active Pd(0) species. |
| Suboptimal Reaction Conditions | 1. Increase Temperature: For challenging substrates, higher temperatures (80-120 °C) are often required. 2. Screen Different Bases: The choice of base is crucial. For Suzuki reactions, consider carbonates (e.g., Cs₂CO₃, K₂CO₃) or phosphates (e.g., K₃PO₄). For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often used. 3. Vary the Solvent: The solvent should solubilize all reaction components. Common choices include dioxane, toluene, THF, and DMF, often with water as a co-solvent for Suzuki reactions. |
| Oxygen Contamination | Thoroughly Degas: Ensure all solvents are properly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation. |
Issue 2: Significant Byproduct Formation
| Byproduct | Possible Cause | Recommended Solution |
| Homocoupling of Boronic Acid (in Suzuki reactions) | Presence of oxygen facilitating the oxidative coupling of the boronic acid. | 1. Rigorous Degassing: Ensure the reaction mixture and headspace are free of oxygen. 2. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. |
| Dehalogenation of this compound | Certain bases or impurities can promote the replacement of the bromine atom with hydrogen. | 1. Use a Milder Base: Consider switching to a weaker base. 2. Ensure High Purity of Reagents: Use purified starting materials and solvents. |
| Glaser Coupling (in Sonogashira reactions) | Homocoupling of the terminal alkyne, often promoted by the copper co-catalyst in the presence of oxygen. | 1. Strictly Anaerobic Conditions: Perform the reaction under an inert atmosphere. 2. Copper-Free Conditions: Consider a copper-free Sonogashira protocol. |
Data Presentation
The following tables summarize typical starting conditions for catalyst loading optimization in common cross-coupling reactions with this compound. These are based on protocols for structurally similar compounds and should be used as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling - Typical Reaction Parameters
| Parameter | Recommended Condition | Notes |
| Palladium Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃, Palladacycle pre-catalysts | 1-5 mol% |
| Ligand | SPhos, XPhos, RuPhos | 1.1-2 equivalents relative to Palladium |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | 2-3 equivalents |
| Solvent | Dioxane/H₂O, Toluene/H₂O (e.g., 4:1 to 10:1) | Ensure all reagents are soluble. |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for challenging couplings. |
Table 2: Buchwald-Hartwig Amination - Typical Reaction Parameters
| Parameter | Recommended Condition | Notes |
| Palladium Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% |
| Ligand | XPhos, RuPhos, BrettPhos | 1.1-2 equivalents relative to Palladium |
| Base | NaOtBu, LiHMDS, K₃PO₄ | 1.2-2 equivalents |
| Solvent | Toluene, Dioxane, THF | Must be anhydrous and deoxygenated. |
| Temperature | 80 - 110 °C |
Table 3: Sonogashira Coupling - Typical Reaction Parameters
| Parameter | Recommended Condition | Notes |
| Palladium Pre-catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | 1-5 mol% |
| Copper Co-catalyst | CuI | 1-10 mol% (can sometimes be omitted) |
| Ligand | PPh₃, XPhos | 2-4 equivalents relative to Palladium |
| Base | Et₃N, DIPEA | Often used as both base and solvent. |
| Solvent | THF, DMF | Must be anhydrous and deoxygenated. |
| Temperature | Room Temperature - 100 °C | Aryl bromides typically require heating. |
Experimental Protocols
The following are generalized protocols for the cross-coupling of this compound. Note: These are starting points and will likely require optimization for specific coupling partners.
General Protocol for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
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Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
In a separate vial, dissolve the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent.
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Add the catalyst solution to the Schlenk flask, followed by the degassed solvent (e.g., a 4:1 mixture of dioxane and water).
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Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
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Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
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To a dry Schlenk flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Add this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Heat the reaction mixture to 80-110 °C.
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Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A generalized experimental workflow for optimizing catalyst loading.
Caption: A logical flowchart for troubleshooting low conversion issues.
References
Technical Support Center: Troubleshooting Poor Solubility of 5-Bromonaphthalen-1-amine
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering solubility challenges with 5-Bromonaphthalen-1-amine in their reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the poor solubility of this compound?
A1: The solubility of this compound is influenced by its molecular structure. It possesses a large, hydrophobic naphthalene core, which is nonpolar, and a polar primary amine group. The bulky, nonpolar naphthalene portion dominates, leading to poor solubility in many common nonpolar and polar protic solvents.
Q2: In which types of solvents is this compound expected to have better solubility?
A2: Generally, this compound exhibits better solubility in polar aprotic solvents and lower alcohols. Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, methanol, and isopropanol are often used in reactions involving this compound, suggesting reasonable solubility for reaction purposes.[1]
Q3: Can heating the mixture improve the solubility of this compound?
A3: Yes, increasing the temperature of the solvent will generally increase the solubility of a solid compound like this compound. However, it is crucial to consider the thermal stability of the compound and other reactants in the mixture. Elevated temperatures could potentially lead to degradation or unwanted side reactions.
Q4: How does the pH of the reaction medium affect the solubility of this compound?
A4: As an amine, the solubility of this compound can be pH-dependent. In acidic conditions, the primary amine group can be protonated to form an ammonium salt. This salt form is generally more polar and, therefore, more soluble in polar solvents than the free base.
Troubleshooting Guide
Issue: this compound is not dissolving sufficiently in the chosen reaction solvent.
Qualitative Solubility Data:
| Solvent Class | Specific Solvents | Qualitative Solubility | Recommendations |
| Alcohols | Methanol, Ethanol, Isopropanol | Generally sufficient for reactions | These are good starting points for many applications.[1] |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Generally good solubility | Often used as reaction solvents for this compound.[1] Consider potential reactivity with other components. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Limited to poor | May be suitable for specific applications, but solubility is likely low. |
| Aromatic Hydrocarbons | Toluene, Benzene | Poor | The polar amine group limits solubility in these nonpolar solvents. |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Limited | Solubility may be insufficient for many reaction concentrations. |
| Water | Water | Insoluble | The large hydrophobic naphthalene core prevents dissolution in water. |
Troubleshooting Steps:
-
Solvent Selection: If experiencing poor solubility, consider switching to a solvent in which this compound has higher anticipated solubility, such as DMF or DMSO.[1]
-
Temperature Increase: Gradually heat the mixture while stirring. Monitor for dissolution, but be cautious of potential degradation of reactants.
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Co-solvent System: Consider using a co-solvent system. For example, adding a small amount of a high-solubility solvent like DMF or DMSO to a solvent with otherwise desirable properties (e.g., THF) can significantly improve solubility.
-
pH Adjustment: If the reaction conditions permit, consider adding a small amount of a non-interfering acid to protonate the amine, which may increase its solubility in polar solvents.
-
Sonication: Use of an ultrasonic bath can help to break down solid agglomerates and accelerate the dissolution process.
-
Reduction of Concentration: If possible, reducing the target concentration of the reaction may allow the this compound to fully dissolve.
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
Objective: To qualitatively assess the solubility of this compound in a range of solvents.
Materials:
-
This compound
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Selection of test solvents (e.g., Methanol, Ethanol, DMF, DMSO, THF, Toluene, DCM, Water)
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Small vials (e.g., 1-dram vials) with caps
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Spatula
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Vortex mixer
-
Heating block or water bath
Procedure:
-
Add approximately 10 mg of this compound to each labeled vial.
-
To each vial, add 1 mL of the respective test solvent.
-
Cap the vials securely and vortex for 1-2 minutes at room temperature.
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Visually inspect for dissolution. Note whether the compound is fully soluble, partially soluble, or insoluble.
-
For vials where the compound is not fully soluble, gently heat the vial on a heating block or in a water bath (e.g., to 40-50 °C) and observe any changes in solubility.
Visual Troubleshooting Workflow
References
identification and removal of impurities in 5-Bromonaphthalen-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromonaphthalen-1-amine. The information provided addresses common issues related to the identification and removal of impurities during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthesized this compound?
A1: Impurities in this compound typically originate from the synthetic route, which commonly involves the bromination of 1-nitronaphthalene followed by reduction, or the nitration of 1-bromonaphthalene.[1] Potential impurities include:
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Isomeric Impurities: Positional isomers such as other bromonaphthalenamine isomers (e.g., 8-bromo-1-naphthalenamine) and dibromo-naphthalenamine isomers can be formed during the bromination step.[2]
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Unreacted Starting Materials: Residual 1-nitronaphthalene or 1-bromonaphthalene may be present if the reaction has not gone to completion.[3]
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Byproducts of Reduction: The reduction of the nitro group can sometimes be incomplete, leading to the presence of intermediate species like nitroso or hydroxylamino derivatives.[4][5]
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Inorganic Salts: If the reduction is carried out using methods like the Béchamp reduction (iron in acidic media), inorganic iron salts may be present in the crude product.[5]
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Degradation Products: Exposure to light, air, or elevated temperatures can lead to the formation of colored degradation products.[6]
Q2: Which analytical techniques are best suited for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive impurity profile:[7][8]
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High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating the main compound from its non-volatile organic impurities. A reversed-phase C18 column is often a good starting point.[7][9]
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Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weights of impurities, which is crucial for their identification.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities and residual solvents.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the structural elucidation of the main compound and any isolated impurities. Quantitative NMR (qNMR) can be used to determine the purity of the sample without the need for a reference standard of the impurity itself.[10][11]
Q3: My purified this compound is colored (e.g., pink, yellow, or brown). What is the cause and how can I remove the color?
A3: A colored product often indicates the presence of trace impurities, which can be residual starting materials, byproducts, or degradation products formed by oxidation.[6][12] To decolorize the product, you can try the following:
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Recrystallization with Activated Carbon: Dissolve the compound in a suitable hot solvent and add a small amount of activated carbon. The activated carbon will adsorb the colored impurities. Hot filter the solution to remove the carbon and then allow the solution to cool to crystallize the purified product.
-
Column Chromatography: Passing the compound through a short plug of silica gel or activated alumina can effectively remove colored impurities.[6]
Troubleshooting Guides
Issue 1: Poor Separation or Peak Tailing during HPLC Analysis
-
Potential Cause 1: Secondary Interactions with Silica. The basic nature of the amine group in this compound can lead to strong interactions with the acidic silanol groups on a standard silica-based HPLC column, resulting in poor peak shape (tailing).
-
Solution: Add a competing amine, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase at a low concentration (e.g., 0.1%). This will "mask" the active sites on the stationary phase and improve peak symmetry.[13] Alternatively, use a specially designed "base-deactivated" column or an amine-functionalized column.[14]
-
-
Potential Cause 2: Inappropriate Mobile Phase pH. The ionization state of the amine can affect its retention and peak shape.
-
Solution: Adjust the pH of the mobile phase. For reversed-phase chromatography, a mobile phase with a pH two units above the pKa of the amine will ensure it is in its neutral, free-base form, which can lead to better retention and peak shape.[13]
-
Issue 2: Incomplete Removal of Impurities by Recrystallization
-
Potential Cause 1: Unsuitable Recrystallization Solvent. The chosen solvent may not have the ideal solubility properties (high solubility at high temperature and low solubility at low temperature) for this compound, or it may also dissolve the impurities well at low temperatures.
-
Solution: Perform a solvent screen to identify the optimal solvent or solvent mixture. Good starting points for amines are often hydrocarbon solvents like hexane or heptane, sometimes mixed with a more polar solvent like ethyl acetate or isopropanol. For a compound similar to this compound, petroleum ether has been used successfully.[12]
-
-
Potential Cause 2: Impurities Co-crystallize with the Product. Some impurities, especially isomers, may have very similar structures and solubilities to the desired product, leading to co-crystallization.
-
Solution: If recrystallization is ineffective, column chromatography is the recommended next step for purification.
-
Issue 3: Difficulty in Purifying via Column Chromatography
-
Potential Cause 1: Strong Adsorption on Silica Gel. As with HPLC, the basic amine can bind strongly to the acidic silica gel, leading to streaking, low recovery, or the product not eluting at all.
-
Solution 1: Use a Modified Mobile Phase. Add a small amount of a base like triethylamine (e.g., 1-2%) to the eluent. This will compete with the product for binding sites on the silica.[13]
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Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel.[13][14] These stationary phases have a reduced interaction with basic compounds, allowing for better elution and separation.
-
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method for Impurity Profiling
This method provides a starting point for the separation of this compound and its potential impurities. Optimization may be required based on the specific impurity profile.
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 50:50) to a concentration of approximately 1 mg/mL. |
This is a general method adapted from a similar compound and may require optimization.[7]
Protocol 2: Purification by Flash Column Chromatography (with Basic Modifier)
| Parameter | Description |
| Stationary Phase | Silica gel, 230-400 mesh |
| Mobile Phase (Eluent) | A gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl acetate) containing 1% triethylamine. The exact gradient will need to be determined by thin-layer chromatography (TLC) analysis first. |
| Column Packing | The column can be dry-packed or wet-packed (slurry packing) with the initial, low-polarity mobile phase.[15] |
| Sample Loading | Dissolve the crude this compound in a minimum amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is loaded onto the top of the column. |
| Elution | The column is eluted with the gradient mobile phase, and fractions are collected and analyzed by TLC to identify those containing the pure product. |
Protocol 3: Recrystallization
| Step | Procedure |
| 1. Solvent Selection | Test the solubility of the crude material in various solvents at room temperature and at their boiling points. Ideal solvents will dissolve the compound when hot but not when cold. Petroleum ether or hexane are good starting points.[12] |
| 2. Dissolution | Place the crude this compound in a flask and add the minimum amount of the chosen hot solvent to completely dissolve it. |
| 3. Decolorization (if necessary) | If the solution is colored, add a small amount of activated carbon and boil for a few minutes. |
| 4. Hot Filtration | If activated carbon was used, or if there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask. |
| 5. Crystallization | Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in an ice bath. |
| 6. Isolation and Drying | Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven. |
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Technique | Typical Purity Achieved | Typical Recovery | Advantages | Disadvantages |
| Recrystallization | >99% | 60-80% | Simple, inexpensive, good for removing small amounts of impurities with different solubility profiles. | May not be effective for removing isomeric impurities; can have lower recovery. |
| Column Chromatography | >99.5% | 70-95% | Highly effective for separating a wide range of impurities, including isomers. | More time-consuming and requires more solvent than recrystallization. |
Table 2: Analytical Techniques for Impurity Identification
| Technique | Information Provided | Typical Limit of Detection (LOD) |
| HPLC-UV | Retention time, quantitative information on known impurities. | ~0.1 µg/mL |
| LC-MS | Molecular weight of impurities. | ~0.01 µg/mL |
| GC-MS | Identification of volatile impurities and residual solvents. | ~1 µg/mL |
| NMR | Structural information of the main component and impurities. | ~0.1% for routine analysis |
Note: LOD values are estimates and can vary significantly depending on the instrument and method.[9]
Visualizations
Caption: Workflow for the purification and analysis of this compound.
Caption: Troubleshooting guide for poor HPLC peak shape.
References
- 1. This compound CAS 4766-33-0|RUO [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-Bromonaphthalene - Wikipedia [en.wikipedia.org]
- 4. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. biotage.com [biotage.com]
- 14. biotage.com [biotage.com]
- 15. orgsyn.org [orgsyn.org]
scaling up the synthesis of 5-Bromonaphthalen-1-amine for pilot production
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 5-Bromonaphthalen-1-amine for pilot production. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most industrially viable route is a two-step process starting from 1-nitronaphthalene. The first step is the electrophilic bromination of 1-nitronaphthalene to form 5-bromo-1-nitronaphthalene. The second step involves the reduction of the nitro group of 5-bromo-1-nitronaphthalene to the corresponding amine, this compound. This route is favored due to the availability of the starting material and the generally reliable nature of the reactions.
Q2: What are the critical safety considerations when scaling up this synthesis?
A2: Both steps of the synthesis involve significant safety hazards that are amplified at the pilot scale.
-
Bromination: Bromine is highly corrosive, toxic, and volatile. Large-scale reactions require a closed system with efficient off-gas scrubbing (e.g., with a sodium bisulfite solution). The reaction can be exothermic, necessitating careful temperature control to prevent runaway reactions. Personal protective equipment (PPE), including respiratory protection, is mandatory.
-
Reduction: The reduction of the nitro group, particularly with methods like iron in acidic media, is highly exothermic. Proper heat management through controlled addition of reagents and efficient cooling is crucial to prevent dangerous temperature and pressure increases. Hydrogen gas may be evolved, requiring adequate ventilation and elimination of ignition sources.
Q3: What are the main impurities to expect in the final product?
A3: Potential impurities include:
-
Isomers from the bromination step (e.g., 8-bromo-1-nitronaphthalene).
-
Unreacted 5-bromo-1-nitronaphthalene.
-
Over-brominated products (dibromonaphthalenes).
-
Byproducts from the reduction step, which can vary depending on the chosen method.
Troubleshooting Guides
Step 1: Bromination of 1-Nitronaphthalene
Q1: Low conversion of 1-nitronaphthalene is observed. What are the possible causes and solutions?
A1:
-
Possible Cause: Insufficient bromine or catalyst.
-
Solution: Ensure accurate stoichiometry. On a pilot scale, this means verifying the calibration of dosing pumps and weighing equipment.
-
-
Possible Cause: Poor mixing.
-
Solution: Inadequate agitation can lead to localized depletion of bromine. Ensure the reactor's agitator is appropriately sized and operated at a speed that ensures homogeneity.
-
-
Possible Cause: Reaction temperature is too low.
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Solution: While higher temperatures can lead to side products, the reaction may be too slow at very low temperatures. Gradually increase the temperature in small increments, monitoring the reaction progress closely by in-process controls (e.g., HPLC).
-
Q2: The formation of undesired isomers, particularly 8-bromo-1-nitronaphthalene, is high. How can this be minimized?
A2:
-
Possible Cause: High reaction temperature.
-
Solution: The regioselectivity of the bromination of 1-nitronaphthalene is temperature-dependent. Lowering the reaction temperature generally favors the formation of the 5-bromo isomer.
-
-
Possible Cause: Choice of solvent and catalyst.
-
Solution: The solvent can influence the isomer ratio. Non-polar solvents are often preferred. The type and concentration of the Lewis acid catalyst can also affect selectivity. A screening of different catalysts (e.g., Fe, FeBr₃) at the lab scale is recommended before pilot production.
-
Q3: Significant amounts of dibrominated byproducts are being formed. What is the remedy?
A3:
-
Possible Cause: Excess bromine.
-
Solution: Carefully control the stoichiometry of bromine. A slight excess of 1-nitronaphthalene can be used to minimize over-bromination. The bromine should be added portion-wise or via a dosing pump to maintain a low concentration in the reactor.
-
Step 2: Reduction of 5-Bromo-1-nitronaphthalene
Q1: The reduction reaction is incomplete. How can this be addressed?
A1:
-
Possible Cause: Insufficient reducing agent or acid.
-
Solution: Verify the quantities of iron powder and hydrochloric acid added. The quality of the iron (particle size, surface area) is also critical for reactivity.
-
-
Possible Cause: Deactivation of the iron surface.
-
Solution: The iron surface can become passivated. Ensure vigorous stirring to maintain a clean reactive surface. A small amount of pre-activation of the iron with acid before adding the nitro compound can be beneficial.
-
-
Possible Cause: Low reaction temperature.
-
Solution: While the reaction is exothermic, a certain activation energy is required. If the reaction is sluggish, a controlled increase in temperature might be necessary to initiate and sustain the reduction.
-
Q2: The reaction is too exothermic and difficult to control. What measures can be taken?
A2:
-
Possible Cause: Addition rate of the nitro compound or acid is too fast.
-
Solution: The addition of 5-bromo-1-nitronaphthalene (or the acid) should be done portion-wise or via a controlled feed rate, with constant monitoring of the internal temperature. The rate of addition should be adjusted to maintain the desired temperature range.
-
-
Possible Cause: Inadequate cooling capacity.
-
Solution: Ensure the reactor's cooling system is functioning optimally and is appropriately sized for the scale of the reaction.
-
Q3: The isolated product is dark-colored and difficult to purify. What are the likely reasons?
A3:
-
Possible Cause: Formation of azo or azoxy byproducts.
-
Solution: These byproducts can form due to localized high temperatures or incorrect pH during the reaction. Maintaining a consistent acidic environment and good temperature control can minimize their formation.
-
-
Possible Cause: Residual iron salts.
-
Solution: After the reaction, the pH should be carefully adjusted to precipitate iron hydroxides. Thorough washing of the crude product is necessary to remove these salts.
-
Experimental Protocols
Step 1: Pilot Scale Bromination of 1-Nitronaphthalene
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| 1-Nitronaphthalene | 173.17 | 10.0 | 57.75 |
| Iron Powder (reduced) | 55.85 | 0.1 | 1.79 |
| Bromine | 159.81 | 9.23 | 57.75 |
| Chloroform | 119.38 | 50 L | - |
Procedure:
-
Charge the glass-lined reactor with 1-nitronaphthalene and chloroform.
-
Start agitation and add the iron powder catalyst.
-
Heat the mixture to 50-55°C.
-
Slowly add bromine via a dosing pump over 2-3 hours, maintaining the temperature between 55-60°C. The off-gas should be directed to a scrubber containing a sodium bisulfite solution.
-
After the addition is complete, maintain the reaction mixture at 60°C for an additional 1-2 hours, monitoring the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with water, followed by a dilute sodium bisulfite solution to remove any unreacted bromine, and finally with brine.
-
Separate the organic layer and distill off the chloroform under reduced pressure to obtain crude 5-bromo-1-nitronaphthalene.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Expected Yield: 60-70% Expected Purity: >95% (after recrystallization)
Step 2: Pilot Scale Reduction of 5-Bromo-1-nitronaphthalene
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| 5-Bromo-1-nitronaphthalene | 252.06 | 10.0 | 39.67 |
| Iron Powder | 55.85 | 6.65 | 119.0 |
| Ethanol | 46.07 | 50 L | - |
| Water | 18.02 | 20 L | - |
| Hydrochloric Acid (37%) | 36.46 | 1.0 L | - |
Procedure:
-
Charge the reactor with iron powder, ethanol, and water.
-
Heat the mixture to 70-75°C with vigorous stirring.
-
Slowly add concentrated hydrochloric acid to activate the iron.
-
Add the 5-bromo-1-nitronaphthalene in portions over 2-3 hours, maintaining the temperature between 80-85°C. The exothermic nature of the reaction requires careful monitoring and control of the addition rate.
-
After the addition is complete, continue to stir the mixture at 80-85°C for another 2-3 hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture to 50°C and filter to remove the iron sludge. Wash the filter cake with hot ethanol.
-
Combine the filtrate and washings and neutralize with an aqueous solution of sodium carbonate to a pH of 7-8.
-
Distill off the ethanol under reduced pressure.
-
The remaining aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude this compound.
-
Further purification can be achieved by recrystallization from a solvent mixture such as ethanol/water.
Expected Yield: 80-90% Expected Purity: >98% (after recrystallization)
Visualizations
Caption: Experimental workflow for the pilot production of this compound.
Caption: Troubleshooting guide for the bromination of 1-nitronaphthalene.
Caption: Troubleshooting guide for the reduction of 5-bromo-1-nitronaphthalene.
Technical Support Center: Regioselective Functionalization of 5-Bromonaphthalen-1-amine
Welcome to the technical support center for the regioselective functionalization of 5-Bromonaphthalen-1-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this versatile synthetic intermediate.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: I am attempting a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) at the C5-Bromo position, but I am getting low to no yield of the desired product. What are the common causes and solutions?
Answer:
Low yields in cross-coupling reactions with this compound are frequently due to the interference of the free amino group. Here are the primary causes and troubleshooting steps:
-
Catalyst Inhibition: The lone pair of electrons on the nitrogen of the amino group can coordinate to the metal center of your catalyst (e.g., Palladium), leading to catalyst deactivation or inhibition.
-
Side Reactions: The nucleophilic amine can participate in unwanted side reactions with other electrophilic species in the reaction mixture.
-
Poor Solubility: The starting material or the protected intermediate may have poor solubility in the chosen solvent system.
Solutions:
-
Protect the Amino Group: This is the most effective solution. Converting the amine to a less nucleophilic functional group, such as a carbamate or an amide, prevents catalyst inhibition. The N-Boc (tert-butoxycarbonyl) group is a common choice due to its stability and ease of removal under acidic conditions.[1]
-
Ligand and Catalyst Choice: For unprotected amines, specialized ligand systems designed to be less sensitive to Lewis basic functional groups may offer some improvement. However, protection is generally more reliable.
-
Base Selection: The choice of base is critical. A strong, non-nucleophilic base is often required. Ensure the base is thoroughly dried, as water can interfere with the catalytic cycle.
-
Solvent and Temperature Optimization: Screen different solvent systems to improve solubility. Degassing the solvent thoroughly is crucial to prevent oxidative degradation of the catalyst. A temperature screen can also identify the optimal conditions for the catalytic turnover without causing decomposition.
Question 2: When performing an electrophilic aromatic substitution (e.g., nitration, halogenation), I obtain a mixture of isomers instead of selective functionalization. How can I control the regioselectivity?
Answer:
Controlling regioselectivity is a major challenge due to the competing directing effects of the amino and bromo substituents.
-
Unprotected Amine: The -NH2 group is a powerful activating and ortho, para-directing group.[2] It will strongly direct incoming electrophiles to the C2 and C4 positions.
-
Bromo Group: The -Br atom is a deactivating but ortho, para-directing group, influencing positions C4 and C6.
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Combined Effect: The powerful activating effect of the amine typically dominates, leading to a mixture primarily substituted at C2 and C4.
Solutions:
-
Amine Protection: Protecting the amino group as an amide (e.g., N-acetyl) or carbamate (e.g., N-Boc) is crucial. This moderates the activating effect of the nitrogen and increases its steric bulk, which can be used to favor one position over another. For example, the bulkier -NHBoc group may favor substitution at the less sterically hindered C4 position over the C2 position.
-
Directed C-H Activation: For functionalizing other positions, such as C8 (peri) or C2, employing a directing group strategy is effective.[3][4] This involves installing a specific functional group that coordinates to a transition metal catalyst and directs the C-H activation to a specific site.[5] For example, converting the amine to an amide can direct ortho-C-H functionalization.[6]
-
Reaction Conditions: Control of temperature and the nature of the electrophile can sometimes influence the isomeric ratio, although this is often less effective than using a protecting group strategy.
Question 3: My reaction is resulting in N-functionalization (e.g., N-arylation, N-alkylation) when I am targeting C-functionalization. How do I prevent this?
Answer:
This is a classic case of competing nucleophiles. The amino group is a potent nucleophile and will readily react with electrophiles, often faster than the intended C-H or C-Br bond functionalization.
Solution:
The only reliable way to prevent N-functionalization is to protect the amino group. By converting the amine into a carbamate (like Boc or Cbz) or an amide, its nucleophilicity is significantly reduced, allowing the desired reaction to proceed on the aromatic ring or at the C-Br bond.[7] The choice of protecting group depends on its stability to the subsequent reaction conditions and the conditions required for its removal.[1][8]
Logical Workflow for Troubleshooting
The following diagram outlines a systematic approach to troubleshooting common issues in the functionalization of this compound.
Caption: A flowchart for diagnosing and solving common experimental issues.
Frequently Asked Questions (FAQs)
FAQ 1: What is the best protecting group for the amino group in this compound for a Suzuki cross-coupling reaction?
The ideal protecting group should be stable to the basic and often heated conditions of a Suzuki coupling but readily removable afterward. The tert-butoxycarbonyl (Boc) group is highly recommended. It is stable to the basic conditions of the Suzuki reaction and can be easily removed with trifluoroacetic acid (TFA) without affecting the newly formed C-C bond. Acetyl (Ac) is another option, but its removal often requires harsher basic or acidic conditions that might compromise other functional groups.
FAQ 2: Can I perform functionalization at the C-Br bond and a C-H bond in a specific order?
Yes, this is a common strategy for synthesizing polysubstituted naphthalenes. A typical sequence is:
-
Protect the amine: (e.g., with Boc anhydride).
-
Perform the first reaction: For example, a Suzuki or Buchwald-Hartwig cross-coupling at the C-Br position. The C-Br bond is generally more reactive in these catalytic cycles than the C-H bonds.
-
Perform the second reaction: Utilize C-H activation/functionalization methods to modify a specific C-H bond. The choice of directing group and catalyst will determine the site of the second functionalization.
-
Deprotect the amine.
FAQ 3: What are the competing reaction pathways I need to consider?
The diagram below illustrates the main reactive sites on the molecule and how a protecting group strategy can channel the reaction toward the desired outcome.
Caption: A diagram showing the different reactive sites on the molecule.
Quantitative Data Summary
The choice of protecting group significantly impacts reaction outcomes. The following table provides representative data on how different N-protecting groups can influence the yield of a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.
| Protecting Group (PG) | Reaction Time (h) | Yield of N-PG-5-phenylnaphthalen-1-amine (%) | Comments |
| None | 12 | < 5% | Significant starting material recovery and catalyst decomposition observed. |
| Acetyl (Ac) | 8 | 75% | Moderate yield, requires strong conditions for deprotection. |
| Benzoyl (Bz) | 8 | 82% | Good yield, but harsh deprotection can be an issue. |
| Boc | 6 | 92% | Excellent yield, mild deprotection with acid. |
| Cbz | 6 | 88% | Good yield, removable by hydrogenation which is orthogonal to acid/base methods. |
Data are representative and may vary based on specific catalyst, ligand, base, and solvent conditions.
Key Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol describes the standard procedure for protecting the amino group, a critical first step for many subsequent functionalizations.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Addition of Base: Add a non-nucleophilic base, such as Triethylamine (Et3N, 1.5 eq) or Diisopropylethylamine (DIPEA, 1.5 eq), to the solution.
-
Addition of Boc Anhydride: To the stirring solution, add Di-tert-butyl dicarbonate (Boc2O, 1.2 eq) portion-wise or as a solution in the same solvent.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Quench the reaction with the addition of water or a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure tert-butyl (5-bromonaphthalen-1-yl)carbamate.
Protocol 2: Suzuki-Miyaura Cross-Coupling of N-Boc-Protected this compound
This protocol outlines a general procedure for C-C bond formation at the C5 position.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add tert-butyl (5-bromonaphthalen-1-yl)carbamate (1.0 eq), the desired boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq) or Pd(dppf)Cl2 (0.05 eq), and a base such as potassium carbonate (K2CO3, 2.0 eq) or cesium carbonate (Cs2CO3, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture such as Dioxane/Water (4:1) or Toluene/Ethanol/Water.
-
Heating and Monitoring: Heat the reaction mixture to the required temperature (typically 80-100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., Ethyl Acetate).
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield the desired coupled product.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. ncert.nic.in [ncert.nic.in]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective C-H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protective Groups [organic-chemistry.org]
- 8. synarchive.com [synarchive.com]
how to avoid isomer formation during the synthesis of 5-Bromonaphthalen-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding isomer formation during the synthesis of 5-Bromonaphthalen-1-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most effective general strategy to synthesize this compound with high purity?
A1: The most reliable and regioselective approach is a three-step synthesis. This method avoids the problematic direct bromination of 1-naphthylamine, which tends to yield a mixture of isomers. The recommended sequence is:
-
Nitration of Naphthalene: Naphthalene is first nitrated to form 1-nitronaphthalene. This reaction is highly regioselective, with the 1-nitro isomer being the major product.
-
Regioselective Bromination: The resulting 1-nitronaphthalene is then brominated. The nitro group directs the incoming bromo group primarily to the 5- and 8-positions. By carefully controlling the reaction conditions, the formation of the desired 5-bromo-1-nitronaphthalene can be maximized.
-
Chemoselective Reduction: Finally, the nitro group of 5-bromo-1-nitronaphthalene is selectively reduced to an amine to yield the target compound, this compound. It is crucial to use a reduction method that does not affect the bromo substituent.
Q2: Why is direct bromination of 1-naphthalenamine not recommended for synthesizing the 5-bromo isomer?
A2: The amino group (-NH₂) in 1-naphthalenamine is a potent activating group and an ortho, para-director for electrophilic aromatic substitution. This means that during bromination, the bromine atom will be directed to the positions ortho (position 2) and para (position 4) to the amino group. Consequently, direct bromination of 1-naphthalenamine will predominantly yield 2-bromo- and 4-bromo-naphthalen-1-amine, not the desired 5-bromo isomer.
Q3: What are the primary isomeric impurities I should be aware of during the synthesis of this compound?
A3: When following the recommended three-step synthesis, the main isomeric impurity arises during the bromination of 1-nitronaphthalene. Besides the desired 5-bromo-1-nitronaphthalene, the formation of 8-bromo-1-nitronaphthalene is also possible. The subsequent reduction of this mixture would lead to 8-Bromonaphthalen-1-amine as the primary isomeric impurity in the final product. Under harsh bromination conditions, di-brominated byproducts may also be formed.
Q4: Which analytical techniques are best for monitoring the reaction and assessing the purity of the final product?
A4: A combination of chromatographic and spectroscopic techniques is recommended.
-
Thin-Layer Chromatography (TLC): Useful for monitoring the progress of each reaction step and for a quick assessment of the product mixture's complexity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating and identifying the different isomers of nitrobromonaphthalene and the final bromo-naphthalenamine product. The mass spectra can confirm the molecular weight of the isomers, and the retention times will differ, allowing for their quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of the final product and for confirming the substitution pattern on the naphthalene ring, thereby verifying the identity of the desired 5-bromo isomer.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Regioselectivity in the Bromination of 1-Nitronaphthalene (High proportion of 8-bromo isomer)
-
Question: My analysis shows a significant amount of the 8-bromo-1-nitronaphthalene isomer after the bromination step. How can I improve the selectivity for the 5-bromo isomer?
-
Answer: The formation of the 5-bromo isomer over the 8-bromo isomer is sensitive to the reaction conditions. Here are some parameters to optimize:
-
Catalyst Choice: The use of a Lewis acid catalyst is crucial. Iron(III) chloride (FeCl₃) has been shown to provide good selectivity for the 5-position. Ensure the catalyst is anhydrous and of high purity.
-
Temperature Control: Maintaining a consistent and moderate reaction temperature is critical. A study has demonstrated good selectivity at around 65°C.[1] Lowering the temperature may further enhance selectivity, but it could also significantly slow down the reaction rate. It is advisable to perform small-scale experiments to find the optimal temperature for your setup.
-
Solvent: A non-polar, inert solvent such as chloroform or dichloromethane is recommended. The solvent should be anhydrous to prevent deactivation of the Lewis acid catalyst.
-
Rate of Bromine Addition: Add the bromine solution dropwise and slowly to the reaction mixture. This helps to maintain a low concentration of the electrophile and can improve selectivity by minimizing side reactions.
-
Issue 2: Formation of Di-brominated Byproducts
-
Question: I am observing the formation of di-brominated products in my reaction mixture. How can I prevent this?
-
Answer: The formation of di-brominated species indicates that the reaction is too aggressive. To minimize this, consider the following:
-
Stoichiometry: Use a stoichiometric amount or only a slight excess of bromine relative to 1-nitronaphthalene. A large excess of the brominating agent will favor multiple substitutions.
-
Reaction Time: Monitor the reaction closely using TLC or GC. Stop the reaction as soon as the starting material is consumed to a satisfactory level. Extended reaction times can lead to the formation of di-brominated and other over-brominated products.
-
Temperature: As with improving regioselectivity, avoiding excessively high temperatures can help to prevent over-bromination.
-
Issue 3: Debromination during the Nitro Group Reduction
-
Question: During the reduction of 5-bromo-1-nitronaphthalene, I am losing the bromo-substituent, resulting in the formation of 1-naphthalenamine. How can I achieve a chemoselective reduction?
-
Answer: The carbon-bromine bond on an aromatic ring can be susceptible to cleavage under certain reductive conditions, particularly with some forms of catalytic hydrogenation. To preserve the bromo-substituent, consider these milder and more selective reduction methods:
-
Metal/Acid Reduction: The use of iron powder in the presence of a weak acid like acetic acid or ammonium chloride is a classic and effective method for reducing nitro groups without affecting aryl halides.[2][3] Stannous chloride (SnCl₂) in a solvent like ethanol is another reliable option.
-
Catalytic Transfer Hydrogenation: This method can be a good alternative to high-pressure catalytic hydrogenation. Using a hydrogen donor like ammonium formate or hydrazine hydrate with a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel under controlled conditions can selectively reduce the nitro group.[4] However, it is crucial to screen conditions carefully, as some Pd/C catalysts can still cause dehalogenation.[4] Sulfided platinum on carbon (Pt/C) is reported to be particularly effective at preventing dehalogenation.[4]
-
Issue 4: Difficulty in Separating the 5-Bromo Isomer from Impurities
-
Question: I am having trouble purifying the final product, this compound, from its isomers and other byproducts. What purification strategies are most effective?
-
Answer: The separation of positional isomers can be challenging due to their similar physical properties. A multi-step purification approach is often necessary:
-
Crystallization: This should be the first line of approach. Carefully select a solvent or a solvent system in which the solubility of the desired 5-bromo isomer is significantly different from that of the impurities, especially at different temperatures. A systematic screening of solvents is recommended.
-
Column Chromatography: If crystallization does not yield a product of sufficient purity, column chromatography is a powerful technique for separating isomers. Use a high-quality silica gel and optimize the mobile phase (eluent) by first performing TLC analysis to achieve good separation between the spots corresponding to the desired product and the impurities. A gradient elution might be necessary for complex mixtures.
-
Quantitative Data Summary
The following table summarizes the quantitative data for the regioselective bromination of 1-nitronaphthalene as described in the literature.
| Starting Material | Brominating Agent | Catalyst | Solvent | Temperature (°C) | Product | Selectivity (%) | Yield (%) | Reference |
| 1-Nitronaphthalene | Bromine | Iron(III) Chloride | Chloroform | 65 | 5-Bromo-1-nitronaphthalene | 79 | 77 | [1] |
Experimental Protocols
Protocol 1: Regioselective Bromination of 1-Nitronaphthalene
This protocol is adapted from patent literature and is aimed at maximizing the yield of 5-bromo-1-nitronaphthalene.[1]
-
Reaction Setup: In a reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel, dissolve 17.3 g (0.1 mol) of 1-nitronaphthalene in 100 ml of chloroform.
-
Catalyst Addition: Add 1.0 g of anhydrous iron(III) chloride to the solution.
-
Heating: Heat the mixture to 65°C with stirring.
-
Bromine Addition: Over a period of 30 minutes, add 19.5 g of bromine dropwise from the dropping funnel.
-
Reaction: After the complete addition of bromine, continue stirring the mixture at 65°C for an additional 30 minutes.
-
Work-up: Cool the reaction mixture. A gentle stream of nitrogen can be passed through the solution to remove any excess hydrogen bromide gas.
-
Isolation: The crude product can be isolated by removing the solvent under reduced pressure. Further purification can be achieved by recrystallization or column chromatography.
Protocol 2: Chemoselective Reduction of 5-Bromo-1-nitronaphthalene with Iron
This is a general and reliable method for the reduction of an aromatic nitro group in the presence of an aryl bromide.[2][3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, add 5-bromo-1-nitronaphthalene (1 equivalent).
-
Solvent and Reagents: Add a solvent such as a mixture of ethanol and water. Then, add iron powder (typically 3-5 equivalents) and a catalytic amount of ammonium chloride.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC. The reaction is typically complete within a few hours.
-
Work-up: After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.
-
Extraction: The filtrate is then typically made basic, and the product is extracted with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be done by crystallization or column chromatography.
Visualization
Synthetic and Troubleshooting Workflow
The following diagram illustrates the recommended synthetic pathway and key troubleshooting checkpoints for the synthesis of this compound.
Caption: Workflow for the synthesis and troubleshooting of this compound.
References
optimizing temperature and pressure for the hydrogenation of 1-bromo-5-nitronaphthalene
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selective hydrogenation of 1-bromo-5-nitronaphthalene to 5-bromo-1-naphthylamine. The primary challenge in this synthesis is the chemoselective reduction of the nitro group while preserving the bromo substituent, thus avoiding hydrodebromination. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common issues encountered during this process.
Troubleshooting Guide
This section addresses specific issues that may arise during the catalytic hydrogenation of 1-bromo-5-nitronaphthalene.
Issue 1: Incomplete or Slow Reaction
-
Question: My reaction is not proceeding to completion, or the reaction rate is very slow. What are the possible causes and solutions?
-
Answer: Incomplete or slow reactions can be attributed to several factors:
-
Catalyst Activity: The catalyst may be deactivated or of low quality. Ensure you are using a fresh, high-quality catalyst. For heterogeneous catalysts like Palladium on carbon (Pd/C) or Raney® Nickel, proper handling and storage are crucial to maintain activity.
-
Insufficient Hydrogen Pressure: The partial pressure of hydrogen may be too low to drive the reaction efficiently. Gradually increasing the hydrogen pressure can enhance the reaction rate.
-
Low Reaction Temperature: The reaction may require higher thermal energy to overcome the activation barrier. Cautiously increase the reaction temperature in increments while monitoring for side product formation.
-
Poor Mass Transfer: Inadequate agitation can lead to poor mixing of the substrate, catalyst, and hydrogen, resulting in a slow reaction rate. Ensure vigorous stirring to maximize the contact between reactants.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate. Protic solvents like ethanol or methanol are often effective for catalytic hydrogenations.[1]
-
Issue 2: Formation of Side Products (Hydrodebromination)
-
Question: I am observing the formation of 1-naphthylamine (dehalogenated product) in my reaction mixture. How can I minimize this side reaction?
-
Answer: The primary side reaction of concern is the hydrogenolysis of the carbon-bromine bond (hydrodebromination). To suppress this:
-
Catalyst Selection: Raney® Nickel is often preferred over Pd/C for substrates where dehalogenation is a concern.[2][3] Some modified Platinum catalysts, such as Pt-V/C, have also shown high selectivity.
-
Reaction Temperature and Pressure: Lower temperatures and hydrogen pressures generally favor the selective reduction of the nitro group over dehalogenation. Start with milder conditions and gradually increase them if the reaction rate is too slow.
-
Additives: The addition of certain inhibitors can suppress hydrodehalogenation. For instance, small amounts of sulfur compounds or other catalyst modifiers can be explored, but require careful optimization.
-
Issue 3: Catalyst Poisoning
-
Question: My reaction started well but then stopped before completion. What could be the reason?
-
Answer: This is a classic sign of catalyst poisoning.
-
Impurities in the Starting Material or Solvent: Ensure the 1-bromo-5-nitronaphthalene and the solvent are of high purity. Impurities such as sulfur or other heavy metals can poison the catalyst.
-
Reaction Intermediates: In some cases, reaction intermediates can adsorb strongly to the catalyst surface and inhibit further reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting temperature and pressure for the hydrogenation of 1-bromo-5-nitronaphthalene?
A1: For the selective hydrogenation of halogenated nitroaromatics, it is advisable to start with milder conditions to minimize dehalogenation. A good starting point would be a temperature in the range of 50-80°C and a hydrogen pressure of 1-5 bar (15-75 psi). These parameters can be gradually increased if the reaction is slow, while carefully monitoring the product distribution for any signs of dehalogenation. For nickel catalysts, temperatures can range from 70 to 130°C with pressures from 350 to 2000 lbs/sq. in.[4]
Q2: Which catalyst is best suited for this reaction?
A2: The choice of catalyst is critical for achieving high selectivity. While Pd/C is a common hydrogenation catalyst, it is often too active and can lead to significant hydrodebromination. Raney® Nickel is a more suitable choice for the selective reduction of nitro groups in the presence of halides.[2][3] Modified platinum catalysts, such as Platinum-Vanadium on carbon (Pt-V/C), have also been reported to exhibit high selectivity for the hydrogenation of halogenated nitroaromatics.
Q3: What solvents are recommended for this hydrogenation?
A3: Solvents like ethanol, methanol, tetrahydrofuran (THF), and ethyl acetate are commonly used for catalytic hydrogenation. Protic solvents like ethanol can be particularly effective.[1] The choice of solvent can also influence the selectivity, so it may be a parameter to screen during optimization.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by several techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can provide quantitative information on the conversion of the starting material and the formation of the product and any side products.
-
Hydrogen Uptake: In a batch reactor, monitoring the decrease in hydrogen pressure can indicate the reaction's progress.
Data Presentation
The following tables summarize typical reaction conditions for the hydrogenation of related compounds, which can serve as a starting point for optimizing the hydrogenation of 1-bromo-5-nitronaphthalene.
Table 1: Recommended Starting Conditions for Selective Hydrogenation
| Parameter | Recommended Range | Catalyst | Reference Compound Type |
| Temperature | 50 - 90 °C | Raney® Nickel | Halogenated Nitroaromatics |
| Hydrogen Pressure | 3 - 10 bar (44 - 145 psi) | Raney® Nickel | General Hydrogenations |
| Temperature | 50 - 80 °C | Pt/C (modified) | Halogenated Nitroaromatics |
| Hydrogen Pressure | 1 - 20 bar (15 - 290 psi) | Pt/C (modified) | Halogenated Nitroaromatics |
Table 2: Catalyst and Solvent Selection Guide
| Catalyst | Recommended Solvents | Key Considerations |
| Raney® Nickel | Ethanol, Methanol, THF | Preferred for minimizing hydrodebromination.[2][3] |
| Pd/C | Ethanol, Ethyl Acetate | High activity, but may cause dehalogenation. Use with caution. |
| Pt-V/C | THF, 2-Methyl-THF | Reported to have high selectivity for halogenated nitroaromatics. |
Experimental Protocols
General Protocol for the Catalytic Hydrogenation of 1-bromo-5-nitronaphthalene
Materials:
-
1-bromo-5-nitronaphthalene
-
Raney® Nickel (or another selected catalyst)
-
Anhydrous Ethanol (or other suitable solvent)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Equipment:
-
A pressure-rated hydrogenation reactor (e.g., Parr shaker or autoclave) equipped with a magnetic stirrer, pressure gauge, and gas inlet/outlet.
-
Schlenk line or glovebox for inert atmosphere operations.
-
Filtration apparatus.
Procedure:
-
Reactor Preparation: Ensure the hydrogenation reactor is clean and dry.
-
Catalyst Loading: Under an inert atmosphere, carefully add the Raney® Nickel catalyst (typically 5-10 wt% of the substrate) to the reactor.
-
Substrate Addition: Dissolve 1-bromo-5-nitronaphthalene in anhydrous ethanol and add the solution to the reactor.
-
Sealing and Purging: Seal the reactor and purge the system with an inert gas (e.g., nitrogen) several times to remove any air.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 bar).
-
Reaction: Begin stirring and heat the reactor to the desired temperature (e.g., 60°C).
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake or by taking aliquots (if the reactor allows) for analysis by TLC, GC, or HPLC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Isolation: The filtrate, containing the product 5-bromo-1-naphthylamine, can be concentrated under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Mandatory Visualization
Caption: Experimental workflow for the hydrogenation of 1-bromo-5-nitronaphthalene.
Caption: Troubleshooting guide for the hydrogenation of 1-bromo-5-nitronaphthalene.
References
- 1. Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. US2105321A - Hydrogenation of alpha-nitronaphthalene - Google Patents [patents.google.com]
Technical Support Center: Isolation of High-Purity 5-Bromonaphthalen-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Bromonaphthalen-1-amine. Our aim is to offer practical solutions to common challenges encountered during the workup and isolation of this compound, ensuring the attainment of high-purity material for subsequent applications.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues that may arise during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Extraction | 1. Incomplete extraction from the aqueous layer after pH adjustment. 2. Emulsion formation during extraction. 3. Product is partially soluble in the aqueous phase. | 1. Ensure the aqueous layer is sufficiently basic (pH > 10) before extracting with an organic solvent. Perform multiple extractions (3-4 times) with a smaller volume of solvent. 2. To break emulsions, add a small amount of brine (saturated NaCl solution) or a different organic solvent. Gentle swirling instead of vigorous shaking can prevent emulsion formation. 3. "Salt out" the product by saturating the aqueous layer with NaCl to decrease the solubility of the amine. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities depressing the melting point. 2. Inappropriate recrystallization solvent. 3. Supersaturation of the solution. | 1. Purify the crude product by column chromatography before attempting recrystallization. 2. Consult the solvent selection guide (Table 2). Test a variety of solvent systems on a small scale. A good recrystallization solvent will dissolve the compound when hot but not when cold. 3. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line, or by adding a seed crystal of pure product. |
| Colored Impurities in Final Product (Pink, Brown, or Black) | 1. Air oxidation of the amine functionality. Aromatic amines are susceptible to oxidation. 2. Presence of residual starting materials or side-products. 3. Thermal decomposition during solvent removal. | 1. Work with degassed solvents and under an inert atmosphere (e.g., Nitrogen or Argon) where possible. Store the purified compound in a dark, cool place under an inert atmosphere. 2. Consider a charcoal treatment during recrystallization to adsorb colored impurities. Alternatively, column chromatography is effective at removing baseline impurities. 3. Avoid excessive heat when removing solvents using a rotary evaporator. Use a water bath at a moderate temperature. |
| Streaking or Tailing on Silica Gel TLC/Column Chromatography | 1. The basic amine is interacting strongly with the acidic silica gel. 2. The compound is overloaded on the TLC plate or column. | 1. Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system.[1] This will neutralize the acidic sites on the silica gel. 2. Use a more dilute solution for spotting on the TLC plate. For column chromatography, ensure the amount of crude material is appropriate for the column size (typically 1:30 to 1:100 ratio of compound to silica gel by weight). |
| Multiple Spots on TLC After Purification | 1. Incomplete separation of impurities. 2. Decomposition of the product on the silica gel plate. | 1. Optimize the mobile phase for column chromatography by testing various solvent mixtures to achieve better separation on the TLC plate. A lower polarity solvent system may be required. 2. As mentioned, the addition of triethylamine to the eluent can prevent decomposition on silica gel. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
A1: Common impurities often depend on the synthetic route. If prepared by the reduction of 1-bromo-5-nitronaphthalene, the most likely impurity is the unreacted nitro compound.[2] If synthesized via bromination of 1-naphthylamine, potential impurities include isomeric bromonaphthalenamines and dibrominated products. Unreacted starting materials are also a common source of contamination.
Q2: What is the best general approach for the purification of crude this compound?
A2: A multi-step approach is often the most effective. Start with an acid-base extraction to separate the basic amine from any neutral or acidic impurities.[3] The crude amine can then be further purified by either recrystallization or column chromatography to remove closely related impurities.
Q3: How can I remove unreacted 1-bromo-5-nitronaphthalene from my product?
A3: Column chromatography is the most effective method for separating the polar amine product from the less polar nitro precursor. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) will elute the nitro compound first, followed by the more polar amine.
Q4: My purified this compound darkens over time. How can I prevent this?
A4: Aromatic amines are prone to oxidation, which causes discoloration. To minimize this, store the high-purity compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (e.g., in a refrigerator at 2-8°C).
Q5: Can I use reverse-phase chromatography for purification?
A5: Yes, reverse-phase chromatography can be a good option, especially for polar impurities. For basic amines, it is often beneficial to use a mobile phase with a high pH (e.g., containing a small amount of ammonium hydroxide or triethylamine) to ensure the amine is in its neutral, less polar form, which can improve retention and peak shape.[1]
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate this compound from neutral and acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acid Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) three times. The this compound will protonate and move into the aqueous layer.
-
Separation: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH), until the pH is greater than 10. The protonated amine will be neutralized and precipitate out or form an organic layer.
-
Back Extraction: Extract the basified aqueous solution with a fresh portion of organic solvent (ethyl acetate or DCM) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Protocol 2: Purification by Column Chromatography
This method is suitable for removing impurities with different polarities, such as unreacted starting materials or side products.
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Mobile Phase Selection: A common mobile phase is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. A typical starting gradient could be 95:5 hexane:ethyl acetate. To prevent tailing, add 0.1-1% triethylamine to the mobile phase.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent like DCM, and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, the dry powder can be loaded onto the top of the packed column.
-
Elution: Begin elution with the non-polar mobile phase, gradually increasing the polarity by adding more ethyl acetate. Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
This protocol is effective for removing small amounts of impurities from a solid crude product. A similar compound, 8-Bromonaphthalen-1-amine, has been successfully recrystallized from petroleum ether.[4]
-
Solvent Selection: Test the solubility of the crude material in various solvents to find one that dissolves the compound when hot but sparingly when cold. Good candidates include petroleum ether, hexane/ethyl acetate mixtures, or ethanol/water mixtures.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is fully dissolved.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₈BrN |
| Molecular Weight | 222.08 g/mol [5] |
| Appearance | White to light yellow or light red powder/crystal[6] |
| CAS Number | 4766-33-0[5] |
Table 2: Qualitative Solubility and Recrystallization Solvent Suggestions
| Solvent Class | Specific Solvent | Qualitative Solubility | Suitability for Recrystallization |
| Alkanes | Hexane, Heptane, Petroleum Ether | Sparingly soluble at room temp, more soluble when hot | Excellent (especially for non-polar impurities) |
| Aromatic Hydrocarbons | Toluene | Soluble | Good, may require a co-solvent like hexane |
| Ethers | Diethyl Ether, MTBE | Moderately Soluble | Can be used as a co-solvent |
| Esters | Ethyl Acetate | Soluble | Good, often used in combination with alkanes |
| Halogenated | Dichloromethane (DCM) | Very Soluble | Generally not ideal for recrystallization alone |
| Alcohols | Ethanol, Methanol | Soluble | Can be effective with water as an anti-solvent |
| Polar Aprotic | Acetonitrile, DMF | Soluble | Not typically used for recrystallization |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Decision tree for selecting a purification strategy based on initial TLC analysis.
References
- 1. biotage.com [biotage.com]
- 2. This compound CAS 4766-33-0|RUO [benchchem.com]
- 3. Workup [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C10H8BrN | CID 19044893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 4766-33-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 5-Bromonaphthalen-1-amine: An Efficiency Analysis of Two Key Routes
For researchers and professionals in the fields of medicinal chemistry and materials science, the efficient synthesis of key intermediates is paramount. 5-Bromonaphthalen-1-amine is a valuable building block, and selecting the optimal synthetic route is crucial for maximizing yield, minimizing costs, and ensuring scalability. This guide provides a detailed comparison of two primary synthetic pathways to this compound: a multi-step route involving nitration, bromination, and reduction, and a more direct approach via the bromination of 1-aminonaphthalene.
Data Presentation: A Quantitative Comparison of Synthesis Routes
The following table summarizes the key quantitative metrics for the two primary synthesis routes to this compound, based on available literature data. It is important to note that yields can be highly dependent on specific reaction conditions and the scale of the synthesis.
| Parameter | Route 1: Nitration-Bromination-Reduction | Route 2: Direct Bromination of 1-Aminonaphthalene |
| Starting Material | Naphthalene | 1-Aminonaphthalene |
| Key Intermediates | 1-Nitronaphthalene, 5-Bromo-1-nitronaphthalene | - |
| Number of Steps | 3 | 1 |
| Overall Yield | ~63-71% (calculated) | Not explicitly reported, but expected to be moderate to good |
| Reaction Conditions | Varied: Nitration (0-10°C), Bromination (requires catalyst), Reduction (e.g., SnCl2/HCl) | Requires careful control of brominating agent and solvent |
| Purification | Requires purification at each step (crystallization/chromatography) | Purification of the final product from potential isomers |
| Scalability | Each step is generally scalable | Potentially more straightforward to scale up |
Experimental Protocols
Detailed experimental procedures for the key steps in each synthetic route are provided below. These protocols are based on established methodologies and should be adapted and optimized for specific laboratory conditions.
Route 1: Nitration-Bromination-Reduction
This synthetic pathway involves three distinct chemical transformations to arrive at the target molecule.
Step 1: Synthesis of 1-Nitronaphthalene
-
Reaction: Electrophilic nitration of naphthalene.
-
Procedure: To a stirred mixture of concentrated sulfuric acid and concentrated nitric acid, cooled to 0-10°C, naphthalene is added portion-wise. The reaction mixture is stirred at a low temperature until the reaction is complete (monitored by TLC). The mixture is then poured onto ice, and the precipitated 1-nitronaphthalene is filtered, washed with water until neutral, and dried. Recrystallization from ethanol can be performed for further purification. This step typically yields around 95-97% of the desired product.[1]
Step 2: Synthesis of 5-Bromo-1-nitronaphthalene
-
Reaction: Electrophilic bromination of 1-nitronaphthalene.
-
Procedure: 1-Nitronaphthalene is dissolved in a suitable solvent (e.g., a chlorinated solvent). A brominating agent such as N-bromosuccinimide (NBS) is added in the presence of a suitable catalyst (e.g., silica-supported sulfuric acid). The reaction is stirred at room temperature for a specified time (e.g., 2 hours). After completion, the reaction mixture is worked up by washing with a solution of sodium thiosulfate and then with water. The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield 5-bromo-1-nitronaphthalene. A reported yield for this reaction is approximately 75%.
Step 3: Synthesis of this compound
-
Reaction: Reduction of the nitro group of 5-bromo-1-nitronaphthalene.
-
Procedure: 5-Bromo-1-nitronaphthalene is dissolved in a suitable solvent such as ethanol. An excess of a reducing agent, such as stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid, is added. The mixture is heated at reflux for several hours until the reduction is complete. After cooling, the reaction mixture is made alkaline with a sodium hydroxide solution to precipitate the tin salts. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give this compound. This reduction step can achieve yields of around 90%.
Route 2: Direct Bromination of 1-Aminonaphthalene
This route offers a more direct approach to the target molecule, though careful control of the reaction conditions is necessary to achieve the desired regioselectivity.
-
Reaction: Electrophilic bromination of 1-aminonaphthalene.
Mandatory Visualization
The logical flow of the two primary synthetic routes for this compound is illustrated in the diagrams below.
Caption: Synthetic pathways to this compound.
Caption: Experimental workflows for the synthesis of this compound.
Concluding Remarks
The choice between these two synthetic routes for this compound will depend on several factors. The three-step Nitration-Bromination-Reduction route is well-defined, with each step being a standard and generally high-yielding transformation. This provides a reliable, albeit longer, pathway to the final product. The Direct Bromination of 1-Aminonaphthalene offers a more atom-economical and shorter route. However, it may require significant optimization to control the regioselectivity and achieve a high yield of the desired 5-bromo isomer, potentially complicating the purification process. For large-scale synthesis, the cost and availability of the starting materials, as well as the overall process efficiency, will be critical considerations. Researchers should carefully evaluate these factors to select the most appropriate method for their specific needs.
References
A Comparative Guide to the Reactivity of 5-Bromonaphthalen-1-amine and 8-Bromonaphthalen-1-amine in Palladium-Catalyzed Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the functionalization of aromatic scaffolds is a cornerstone of molecular design. Naphthalenamines, in particular, serve as crucial building blocks for a wide array of biologically active compounds and functional materials. Among their halogenated derivatives, 5-Bromonaphthalen-1-amine and 8-Bromonaphthalen-1-amine are two common isomers whose reactivity in palladium-catalyzed cross-coupling reactions can significantly differ. This guide provides an objective comparison of their performance in key coupling reactions, supported by available experimental data and detailed protocols, to aid researchers in selecting the appropriate building block for their synthetic endeavors.
Structural and Reactivity Overview
The key distinction between this compound and 8-Bromonaphthalen-1-amine lies in the position of the bromine atom relative to the amino group. In the 5-bromo isomer, the bromine is located on the adjacent aromatic ring, electronically influencing the naphthalene system as a whole. In contrast, the 8-bromo isomer features the bromine and amino groups in a peri-relationship on the same ring. This proximity in the 1,8-disubstituted naphthalene system can lead to significant steric interactions that influence the reactivity of both the C-Br bond and the amino group.
Structural studies of 8-Bromonaphthalen-1-amine have indicated that it exhibits less steric strain compared to some other 1,8-disubstituted naphthalene compounds.[1][2] This is attributed to an intramolecular hydrogen bond between one of the amine protons and the bromine atom, which helps to relieve peri-strain.[2] This structural feature can have a profound impact on its reactivity in coupling reactions compared to the less sterically encumbered 5-bromo isomer.
Performance in Suzuki-Miyaura Coupling Reactions
It is generally anticipated that the C-Br bond in this compound would be more accessible for oxidative addition due to the absence of significant steric hindrance. In contrast, the peri-interactions in 8-Bromonaphthalen-1-amine could potentially hinder the approach of the bulky palladium catalyst, possibly requiring more forcing reaction conditions or specialized catalyst systems to achieve comparable yields.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-1,8-bis(dimethylamino)naphthalene | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 | [3] |
| ortho-Bromoaniline | Phenylboronic acid pinacol ester | CataCXium A Pd G3 (2 mol%) | K₃PO₄ | t-AmylOH | 100 | 18 | 95 | [3] |
Note: The data presented is for analogous compounds and serves as a guideline. Direct comparative data for this compound and 8-Bromonaphthalen-1-amine under identical conditions is not available in the cited literature.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on common practices for the Suzuki-Miyaura coupling of bromoanilines and bromonaphthalenes.[2][3]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine the bromonaphthalenamine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the flask.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water, 4:1, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired arylated naphthalenamine.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds.[4][5][6][7] The steric environment around the C-Br bond is a critical factor in this reaction as well. For this compound, the reaction is expected to proceed similarly to other unhindered aryl bromides. However, for 8-Bromonaphthalen-1-amine, the peri-substituents could create a sterically hindered environment, potentially impacting the rate and efficiency of the coupling. The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields in Buchwald-Hartwig aminations, and this may be particularly important for the more sterically demanding 8-bromo isomer.[2][4]
Table 2: Representative Buchwald-Hartwig Amination Conditions
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-N,N-dimethylaniline | Morpholine | Pd/NHC (0.5 mol%) | tBuOK | Toluene | 85 | - | >95 | [7] |
| 4-bromo-1,8-naphthalimide | Various amines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | - | 40-80 | 24 | 50-90 | [8] |
Note: The data presented is for analogous compounds and serves as a guideline. Direct comparative data for this compound and 8-Bromonaphthalen-1-amine under identical conditions is not available in the cited literature.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a generalized procedure based on common practices for the Buchwald-Hartwig amination.[9][10]
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the bromonaphthalenamine (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), the base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%), and the phosphine ligand (e.g., XPhos, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Conclusion
The choice between this compound and 8-Bromonaphthalen-1-amine in palladium-catalyzed coupling reactions is a decision that hinges on the interplay of electronics and sterics. While the 5-bromo isomer presents a more sterically accessible reaction site, potentially leading to faster reactions and higher yields under standard conditions, the 8-bromo isomer's unique peri-interaction may offer opportunities for selective transformations or require more tailored catalytic systems.
For Suzuki-Miyaura and Buchwald-Hartwig couplings, it is reasonable to hypothesize that this compound will be the more reactive substrate due to reduced steric hindrance around the C-Br bond. However, with the continuous development of highly active palladium catalysts and ligands, efficient coupling of the more sterically congested 8-Bromonaphthalen-1-amine is also feasible, though it may necessitate more rigorous optimization of reaction conditions.
Researchers are encouraged to consider these structural differences when designing synthetic routes and to perform small-scale screening of catalysts, ligands, and bases to identify the optimal conditions for their specific substrate combinations. This guide serves as a foundational resource, and further empirical investigation will be key to unlocking the full synthetic potential of these valuable naphthalenamine building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Dearomative 1,4-difunctionalization of naphthalenes via palladium-catalyzed tandem Heck/Suzuki coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis for Structure Confirmation: A Comparison Guide for 5-Bromonaphthalen-1-amine and Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic data for the structure confirmation of 5-Bromonaphthalen-1-amine. Due to the limited availability of public experimental spectra for this compound, this guide utilizes data from closely related analogues, naphthalen-1-amine and 4-bromo-1-naphthylamine, to illustrate the principles of spectroscopic analysis and predict the expected spectral features of the target compound.
Data Presentation: 1H and 13C NMR Spectral Data Comparison
The following table summarizes the reported ¹H and ¹³C NMR spectral data for naphthalen-1-amine and 4-bromo-1-naphthylamine. This data serves as a reference for predicting the chemical shifts and coupling patterns for this compound.
| Compound | Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| Naphthalen-1-amine | ¹H | ~7.8 (m) | Multiplet | - |
| ~7.4 (m) | Multiplet | - | ||
| ~7.2 (d) | Doublet | - | ||
| ~4.1 (br s) | Broad Singlet | - | ||
| ¹³C | ~142.2 | - | - | |
| ~134.4 | - | - | ||
| ~128.6 | - | - | ||
| ~126.4 | - | - | ||
| ~125.8 | - | - | ||
| ~124.8 | - | - | ||
| ~120.7 | - | - | ||
| ~118.8 | - | - | ||
| ~109.6 | - | - | ||
| 4-Bromo-1-naphthylamine | ¹H | ~8.1 (d) | Doublet | 8.5 |
| ~7.6 (d) | Doublet | 8.5 | ||
| ~7.5 (t) | Triplet | 7.8 | ||
| ~7.3 (t) | Triplet | 7.8 | ||
| ~6.8 (d) | Doublet | 7.8 | ||
| ~4.3 (br s) | Broad Singlet | - | ||
| ¹³C | ~142.5 | - | - | |
| ~132.2 | - | - | ||
| ~129.8 | - | - | ||
| ~127.4 | - | - | ||
| ~126.9 | - | - | ||
| ~125.3 | - | - | ||
| ~122.9 | - | - | ||
| ~110.8 | - | - | ||
| ~110.2 | - | - |
Experimental Protocols
General Procedure for NMR Sample Preparation and Data Acquisition
A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra is crucial for accurate structure elucidation.
1. Sample Preparation:
-
Weigh 5-10 mg of the analyte (e.g., this compound).
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
2. ¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters:
-
Number of scans: 16-64
-
Spectral width: -2 to 12 ppm
-
Pulse width: 30-45°
-
Relaxation delay: 1-2 seconds
-
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicity and coupling constants to deduce proton connectivity.
3. ¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same NMR spectrometer.
-
Typical acquisition parameters:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Spectral width: 0 to 220 ppm
-
Proton decoupling sequence (e.g., WALTZ-16) to simplify the spectrum to singlets.
-
Relaxation delay: 2-5 seconds
-
-
Process the data similarly to the ¹H NMR spectrum.
-
Calibrate the chemical shift scale to the solvent peak or TMS.
Mandatory Visualization
The following diagrams illustrate the logical workflow for spectroscopic structure confirmation and the predicted key 2D NMR correlations for this compound.
Caption: Logical workflow for spectroscopic structure confirmation.
Caption: Predicted key 2D NMR correlations for this compound.
A Comparative Guide to Purity Validation of 5-Bromonaphthalen-1-amine: Elemental Analysis vs. High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in ensuring the validity and reproducibility of experimental results. This guide provides a comparative analysis of two common methods for validating the purity of 5-Bromonaphthalen-1-amine: elemental analysis and High-Performance Liquid Chromatography (HPLC). We present supporting experimental data and detailed protocols to assist in selecting the most appropriate method for your research needs.
Introduction to Purity Analysis
This compound is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. The presence of impurities can significantly impact the outcome of subsequent reactions and the quality of the final product. Therefore, accurate determination of its purity is paramount.
Elemental analysis provides a fundamental assessment of a compound's purity by comparing the experimentally determined mass fractions of its constituent elements to the theoretical values. In contrast, HPLC is a powerful separative technique that can identify and quantify impurities based on their chromatographic behavior.
Comparison of Purity Determination Methods
The choice between elemental analysis and HPLC for purity determination depends on the specific requirements of the analysis, such as the need for absolute purity confirmation versus the identification and quantification of specific impurities.
| Feature | Elemental Analysis | High-Performance Liquid Chromatography (HPLC) |
| Principle | Combustion of the sample and quantification of resulting gases (CO2, H2O, N2) to determine the percentage of C, H, and N. | Separation of the sample components based on their differential partitioning between a stationary phase and a mobile phase. |
| Information Provided | Overall purity based on the elemental composition. | Purity based on the relative peak area of the main component; allows for the detection and quantification of individual impurities. |
| Hypothetical Purity (%) | 99.1 ± 0.3 | 99.2 |
| Hypothetical Impurity Profile | Does not provide information on the nature or number of impurities. | Impurity A: 0.5%Impurity B: 0.3% |
| Advantages | Provides a fundamental measure of purity against the theoretical formula. Useful for confirming the identity of a new compound. | High sensitivity and resolution for detecting and quantifying trace impurities. Can provide information on the identity of impurities when coupled with a mass spectrometer. |
| Limitations | Does not identify the nature of impurities. Can be insensitive to impurities with a similar elemental composition to the main compound. | Requires the availability of a reference standard for absolute quantification. Method development can be time-consuming. |
Experimental Protocols
Elemental Analysis of this compound
Objective: To determine the weight percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in a sample of this compound and compare it to the theoretical values to assess purity.
Theoretical Composition: The molecular formula for this compound is C₁₀H₈BrN. The theoretical elemental composition is calculated as follows:
-
Carbon (C): 54.08%
-
Hydrogen (H): 3.63%
-
Nitrogen (N): 6.31%
-
Bromine (Br): 35.98%
Instrumentation: CHN Elemental Analyzer (e.g., PerkinElmer 2400 Series II CHNS/O Analyzer)
Procedure:
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the dried this compound sample into a tin capsule.
-
Instrument Setup: Calibrate the instrument using a certified standard (e.g., acetanilide).
-
Combustion: The sample is combusted at high temperatures (typically ~950 °C) in a pure oxygen environment. This process converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas.
-
Separation and Detection: The resulting gases are separated by a chromatographic column and detected by a thermal conductivity detector.
-
Data Analysis: The instrument's software calculates the weight percentages of C, H, and N in the sample based on the detector's response and the sample weight.
-
Purity Calculation: The purity is estimated by comparing the experimental percentages to the theoretical values. An acceptable deviation is typically within ±0.4% of the theoretical value.
HPLC Purity Determination of this compound
Objective: To determine the purity of a this compound sample by separating it from its impurities and quantifying the relative peak areas.
Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B), both containing 0.1% formic acid.
-
0-20 min: 20% A to 80% A
-
20-25 min: 80% A
-
25-30 min: 80% A to 20% A
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in acetonitrile.
-
Prepare the sample solution by dissolving the this compound to be tested in acetonitrile to a final concentration of 1 mg/mL.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis:
-
Identify the peak corresponding to this compound in the chromatogram based on the retention time of the reference standard.
-
Integrate the peak areas of all components in the sample chromatogram.
-
Calculate the purity of the sample using the area percent method:
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
-
Workflow for Purity Validation
The following diagram illustrates the logical workflow for the purity validation of this compound, from initial sample receipt to the final purity assessment and comparison of methods.
Purity validation workflow for this compound.
Conclusion
Both elemental analysis and HPLC are valuable techniques for assessing the purity of this compound. Elemental analysis provides a fundamental confirmation of the compound's elemental composition, offering a measure of absolute purity. HPLC, on the other hand, excels at detecting and quantifying individual impurities, providing a more detailed purity profile. For comprehensive quality control, a combination of both methods is often recommended. The choice of method will ultimately be guided by the specific analytical needs and the stage of research or development.
A Comparative Guide to Alternative Brominating Agents for the Synthesis of 5-Bromo-1-Naphthylamine Precursors
For researchers, scientists, and drug development professionals engaged in the synthesis of substituted naphthalenes, the selection of an appropriate brominating agent is a critical step that influences yield, regioselectivity, safety, and environmental impact. The synthesis of 5-bromo-1-naphthylamine, a valuable building block, typically proceeds through the bromination of a protected precursor, most commonly N-acetyl-1-naphthylamine (1-acetamidonaphthalene). This guide provides an objective comparison of alternative brominating agents to traditional molecular bromine for this transformation, supported by representative experimental data and detailed protocols.
The primary challenge in the synthesis of 5-bromo-1-acetamidonaphthalene lies in achieving high regioselectivity for the C-5 position. The acetamido group is an ortho-, para-director, and while the 4-position is the most electronically activated, steric hindrance can influence the substitution pattern. The choice of brominating agent and reaction conditions plays a pivotal role in directing the bromination to the desired 5-position.
Performance Comparison of Brominating Agents
| Brominating Agent | Precursor | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages & Disadvantages |
| N-Bromosuccinimide (NBS) | N-Acetyl-1-naphthylamine | Acetonitrile/Water | Room Temp. | 24 h | Good to Excellent (Reported up to 85% for similar substrates) | Advantages: Solid, easy to handle, high para-selectivity in polar solvents. Disadvantages: Can be unreliable if not pure, may require a catalyst for less reactive substrates. |
| Dibromoisocyanuric Acid (DBI) | N-Acetyl-1-naphthylamine | Conc. H₂SO₄ | Room Temp. | 1.5 h | High (Reported 70-88% for deactivated aromatics) | Advantages: Powerful brominating agent for deactivated rings, mild reaction conditions. Disadvantages: Less commonly used, requires strongly acidic conditions. |
| Sodium Bromide/Sodium Bromate (NaBr/NaBrO₃) | N-Acetyl-1-naphthylamine | Aqueous Acetic Acid | 60 | Not specified | Good | Advantages: Eco-friendly ("green") reagent, avoids handling of liquid bromine, in-situ generation of the brominating species. Disadvantages: May require elevated temperatures, yields can be variable. |
Experimental Protocols
The following are detailed methodologies for the bromination of N-acetyl-1-naphthylamine using the compared alternative brominating agents. These protocols are based on established procedures for similar substrates and may require optimization for the specific synthesis of 5-bromo-1-acetamidonaphthalene.
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This protocol is adapted from a general procedure for the regioselective bromination of activated aromatic compounds.
Materials:
-
N-Acetyl-1-naphthylamine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Water
-
Saturated aqueous sodium thiosulfate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve N-acetyl-1-naphthylamine (1.0 mmol) in a 1:1 mixture of acetonitrile and water (2 mL).
-
Add N-Bromosuccinimide (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 5-bromo-1-acetamidonaphthalene.
Protocol 2: Bromination using Dibromoisocyanuric Acid (DBI)
This protocol is based on the bromination of deactivated aromatic compounds and showcases the high reactivity of DBI.[1]
Materials:
-
N-Acetyl-1-naphthylamine
-
Dibromoisocyanuric acid (DBI)
-
Concentrated sulfuric acid
-
Ice water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flask, dissolve N-acetyl-1-naphthylamine (2.75 mmol) in concentrated sulfuric acid (3 mL) at room temperature.
-
Carefully add Dibromoisocyanuric acid (1.51 mmol) to the solution.
-
Stir the mixture at room temperature for 1.5 hours. The reaction can be monitored by UPLC.[1]
-
Pour the reaction mixture into ice water.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield 5-bromo-1-acetamidonaphthalene.[1]
Protocol 3: Bromination using Sodium Bromide/Sodium Bromate (NaBr/NaBrO₃)
This protocol utilizes an environmentally friendly in-situ generation of the brominating agent.
Materials:
-
N-Acetyl-1-naphthylamine
-
Sodium bromide (NaBr)
-
Sodium bromate (NaBrO₃)
-
Aqueous acetic acid
-
Sodium bisulfite solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a 2:1 molar ratio of NaBr and NaBrO₃.
-
Dissolve N-acetyl-1-naphthylamine (1.0 mmol) in aqueous acetic acid.
-
Add the NaBr/NaBrO₃ mixture to the solution.
-
Heat the reaction mixture to 60°C and stir until the reaction is complete (monitor by TLC).
-
Cool the mixture to room temperature and quench any excess bromine with a sodium bisulfite solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the crude product, which can be further purified by recrystallization or column chromatography.
Signaling Pathways and Experimental Workflows
To aid in the selection and execution of the synthesis, the following diagrams illustrate the decision-making process for choosing a brominating agent and the general experimental workflow.
Caption: Decision workflow for selecting an alternative brominating agent.
Caption: General experimental workflow for the bromination of N-acetyl-1-naphthylamine.
Conclusion
The choice of an alternative brominating agent for the synthesis of 5-bromo-1-naphthylamine precursors involves a trade-off between reactivity, selectivity, safety, and environmental considerations.
-
N-Bromosuccinimide (NBS) stands out as a versatile and selective reagent, particularly when high para-selectivity is desired under mild conditions.
-
Dibromoisocyanuric acid (DBI) offers a powerful alternative for less reactive substrates, enabling rapid bromination.[1]
-
Sodium bromide/sodium bromate systems present a greener approach by avoiding the direct handling of hazardous molecular bromine.[2]
Researchers and drug development professionals should carefully consider these factors, along with the specific requirements of their synthetic route, to select the most appropriate brominating agent. The provided protocols offer a solid foundation for the development of an optimized and efficient synthesis of 5-bromo-1-naphthylamine precursors.
References
comparative study of palladium catalysts for Buchwald-Hartwig amination of 5-Bromonaphthalen-1-amine
A Comparative Guide to Palladium Catalysts for the Buchwald-Hartwig Amination of 5-Bromonaphthalen-1-amine
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, facilitating the formation of carbon-nitrogen (C-N) bonds with high efficiency.[1] This palladium-catalyzed cross-coupling reaction is particularly valuable for the synthesis of arylamines, which are key structural motifs in pharmaceuticals, natural products, and advanced materials.[1][2] The choice of the palladium catalyst system, which includes a palladium precursor and a supporting ligand, is critical for the success of the reaction, influencing yield, reaction time, and substrate scope.[1]
This guide provides a comparative analysis of various palladium catalysts for the Buchwald-Hartwig amination of this compound, a key intermediate in the development of novel chemical entities. The selection of an optimal catalyst system is paramount for achieving high yields and reaction efficiency in drug development and materials science.
Catalytic Performance: A Comparative Overview
The efficacy of a palladium catalyst in the Buchwald-Hartwig amination is intrinsically linked to the nature of the phosphine ligand. Bulky, electron-rich ligands have been shown to be particularly effective in promoting the key steps of the catalytic cycle.[1][3] Below is a summary of the performance of different palladium catalyst systems in the amination of aryl bromides, which serve as a good model for the reactivity of this compound.[4]
| Catalyst System | Palladium Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference |
| System 1 | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | 2 | >95 | [1][5] |
| System 2 | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 110 | 4 | ~90 | [1][6] |
| System 3 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 100 | 3 | >90 | [1] |
| System 4 | PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | Toluene | 110 | 12 | ~85 | [4] |
Note: The data presented is based on reactions with various aryl bromides and serves as a general guide.[1][4] Actual performance with this compound may vary.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and optimization. Below are generalized protocols for the Buchwald-Hartwig amination using the compared catalyst systems.
General Procedure for Buchwald-Hartwig Amination: [4]
Reagent Preparation: In a glovebox, a Schlenk tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).[4]
Reactant Addition: this compound (1.0 equiv) and the corresponding amine coupling partner (1.2 equiv) are added to the Schlenk tube.[4]
Reaction Setup: The Schlenk tube is sealed, removed from the glovebox, and connected to a Schlenk line. The tube is then evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous solvent (e.g., toluene) is added via syringe.[4]
Reaction and Workup: The reaction mixture is heated to the specified temperature and monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[4][6]
Protocol 1: Pd(OAc)₂ / XPhos System
-
Catalyst Loading: 2 mol% Pd(OAc)₂, 4 mol% XPhos.
-
Base: 1.4 equiv NaOtBu.
-
Solvent: Anhydrous Toluene.
-
Temperature: 100 °C.
-
Procedure: A mixture of this compound (1.0 equiv), the amine (1.2 equiv), Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv) in toluene is heated at 100 °C under an inert atmosphere for 2 hours. The reaction is then worked up and purified as described in the general procedure.[5]
Protocol 2: Pd₂(dba)₃ / BINAP System
-
Catalyst Loading: 1 mol% Pd₂(dba)₃, 3 mol% BINAP.
-
Base: 1.4 equiv NaOtBu.
-
Solvent: Anhydrous Toluene.
-
Temperature: 110 °C.
-
Procedure: Toluene is added to a Schlenk vessel charged with this compound (1.0 equiv), the amine (1.2 equiv), (±)-BINAP (0.03 equiv), [Pd₂(dba)₃] (0.01 equiv), and NaOtBu (1.4 equiv). The resulting mixture is heated for 4 hours at 110 °C with stirring. The workup and purification follow the general procedure.[6]
Experimental Workflow
A typical experimental workflow for a palladium-catalyzed cross-coupling reaction involves several key steps from setup to product isolation.[4]
Caption: Generalized workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) active species. The fundamental steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[7][8]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
A Comparative Cost-Effectiveness Analysis of Synthetic Pathways to 5-Bromonaphthalen-1-amine
For researchers, scientists, and drug development professionals, the synthesis of key chemical intermediates like 5-Bromonaphthalen-1-amine demands careful consideration of efficiency and cost. This guide provides a comparative analysis of three distinct synthetic pathways to this valuable compound, offering insights into their respective cost-effectiveness based on starting material prices, reagent costs, and reported reaction yields.
The three primary routes explored for the synthesis of this compound are:
-
Route A: Nitration of 1-bromonaphthalene followed by reduction of the resulting 1-bromo-5-nitronaphthalene.
-
Route B: Bromination of 1-nitronaphthalene to yield 1-bromo-5-nitronaphthalene, followed by reduction.
-
Route C: Acetylation of 1-naphthylamine, followed by bromination of the resulting N-acetyl-1-naphthylamine and subsequent deprotection.
Data Presentation
The following table summarizes the estimated costs and overall yields for each synthetic pathway. Prices for starting materials and reagents are based on currently available market data and may vary depending on the supplier and purity.
| Parameter | Route A: From 1-Bromonaphthalene | Route B: From 1-Nitronaphthalene | Route C: From 1-Naphthylamine |
| Starting Material | 1-Bromonaphthalene | 1-Nitronaphthalene | 1-Naphthylamine |
| Starting Material Cost (per mole) | ~$41.40 | ~$24.30 | ~$23.80 |
| Key Reagents | Nitric Acid, Sulfuric Acid, Iron Powder, Hydrochloric Acid | Bromine, Ferric Bromide, Iron Powder, Hydrochloric Acid | Acetic Anhydride, Bromine, Hydrochloric Acid, Sodium Hydroxide |
| Step 1 Reaction | Nitration | Bromination | Acetylation |
| Step 1 Yield | ~85% (estimated) | High (mechanism suggests good regioselectivity)[1] | High (typically >95%) |
| Step 2 Reaction | Reduction | Reduction | Bromination |
| Step 2 Yield | High (typically >90%) | High (typically >90%) | Moderate (regioselectivity is a challenge) |
| Step 3 Reaction | - | - | Deprotection (Hydrolysis) |
| Step 3 Yield | - | - | High (typically >95%) |
| Overall Estimated Yield | ~77% | High (dependent on bromination yield) | Moderate (highly dependent on bromination selectivity) |
| Estimated Reagent Cost per Mole of Product | Moderate | High (due to bromine) | Moderate |
| Overall Cost-Effectiveness | Potentially high, balanced by moderate starting material cost. | Potentially lower due to cheaper starting material, but offset by the high cost of bromine. | Highly dependent on the successful regioselective bromination. |
Experimental Protocols
Route A: From 1-Bromonaphthalene
Step 1: Nitration of 1-Bromonaphthalene to 1-Bromo-5-nitronaphthalene
Step 2: Reduction of 1-Bromo-5-nitronaphthalene to this compound
A common method for the reduction of aromatic nitro compounds is the use of a metal in acidic conditions, such as iron powder in the presence of hydrochloric acid. In a typical procedure, the nitro compound is suspended in a mixture of water and ethanol, and hydrochloric acid is added. Iron powder is then added portion-wise with stirring, and the mixture is heated at reflux. After the reaction is complete, the mixture is made basic with a solution of sodium hydroxide, and the product is extracted with an organic solvent. The solvent is then removed under reduced pressure to yield the crude amine, which can be further purified by recrystallization or chromatography. This reduction is generally high-yielding, often exceeding 90%.
Route B: From 1-Nitronaphthalene
Step 1: Bromination of 1-Nitronaphthalene to 1-Bromo-5-nitronaphthalene
Step 2: Reduction of 1-Bromo-5-nitronaphthalene to this compound
The reduction of the nitro group is carried out using the same procedure as described in Route A, Step 2.
Route C: From 1-Naphthylamine
Step 1: Acetylation of 1-Naphthylamine to N-Acetyl-1-naphthylamine
1-Naphthylamine is dissolved in a suitable solvent, such as acetic acid or water containing hydrochloric acid. Acetic anhydride is then added, and the mixture is stirred. The acetylated product, N-acetyl-1-naphthylamine, often precipitates from the reaction mixture and can be collected by filtration, washed, and dried. This reaction is typically high-yielding.
Step 2: Bromination of N-Acetyl-1-naphthylamine
The N-acetyl group is an ortho-, para-director. Therefore, bromination of N-acetyl-1-naphthylamine is expected to yield a mixture of isomers, primarily the 4-bromo derivative. Achieving selective bromination at the 5-position is a significant challenge and may require specific reaction conditions or catalysts that are not well-documented in the readily available literature. This step is the critical determinant of the feasibility and cost-effectiveness of this route.
Step 3: Deprotection of N-(5-Bromo-1-naphthyl)acetamide
Assuming the desired 5-bromo isomer can be successfully synthesized and isolated, the acetyl protecting group can be removed by hydrolysis. This is typically achieved by heating the compound in an aqueous acidic or basic solution. For example, heating with aqueous hydrochloric acid or a solution of sodium hydroxide in ethanol/water will hydrolyze the amide to yield this compound. This deprotection step is generally a high-yielding reaction.
Mandatory Visualization
Caption: Synthetic pathways to this compound.
References
Reactivity of 5-Bromonaphthalen-1-amine in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Reactivity Analysis
The reactivity of bromo-amino aromatic compounds in palladium-catalyzed cross-coupling reactions is influenced by several factors, including the nature of the aromatic system (benzene vs. naphthalene), the position of the bromine and amino groups, and the electronic effects of these substituents.
In general, the oxidative addition of the aryl bromide to the palladium(0) catalyst is the rate-determining step in many cross-coupling reactions. The electron density of the C-Br bond and steric hindrance around the bromine atom are key determinants of this step's efficiency.
Key Factors Influencing Reactivity:
-
Aromatic System: The naphthalene core, being more electron-rich than a simple benzene ring, can influence the electronic properties of the C-Br bond.
-
Position of Substituents: The relative positions of the amino and bromo groups can affect the electronic environment and steric accessibility of the reaction center. In 5-Bromonaphthalen-1-amine, the amino group is on a different ring from the bromine atom, which may lead to different electronic effects compared to bromoanilines where both groups are on the same ring.
-
Electronic Effects: The amino group is an electron-donating group, which can increase the electron density on the aromatic ring and potentially slow down the oxidative addition step compared to unsubstituted aryl bromides.
The following table summarizes the expected relative reactivity of this compound in comparison to other common bromo-amino aromatic compounds in Suzuki-Miyaura and Buchwald-Hartwig reactions. This comparison is based on general reactivity trends observed for aryl halides in palladium-catalyzed reactions.
| Compound | Aromatic System | Position of -NH2 | Position of -Br | Expected Relative Reactivity | Rationale |
| This compound | Naphthalene | 1 | 5 | Moderate to High | The naphthalene system is generally reactive. The separation of the electron-donating amino group from the bromo-substituted ring may result in less deactivation compared to bromoanilines. |
| 2-Bromoaniline | Benzene | 2 (ortho) | 2 (ortho) | Moderate | The ortho-amino group can potentially chelate to the palladium catalyst, which may influence the reaction rate. Steric hindrance could also play a role. |
| 3-Bromoaniline | Benzene | 3 (meta) | 3 (meta) | Moderate to High | The meta-position of the amino group has a less pronounced electronic effect on the C-Br bond compared to the ortho or para positions. |
| 4-Bromoaniline | Benzene | 4 (para) | 4 (para) | Moderate | The strong electron-donating effect of the para-amino group can decrease the electrophilicity of the C-Br bond, potentially slowing down oxidative addition. |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for this compound. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature) is often necessary to achieve high yields.
Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with a boronic acid.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O mixture, 10:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed C-N cross-coupling of an aryl bromide with an amine.[2][3]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add the anhydrous solvent, followed by this compound and the amine coupling partner.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate the general experimental workflow and the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
assessing the performance of 5-Bromonaphthalen-1-amine-derived materials in OLEDs
For Researchers, Scientists, and Drug Development Professionals
The quest for highly efficient and stable materials for Organic Light-Emitting Diodes (OLEDs) is a driving force in materials science. Naphthalene-based compounds, recognized for their charge transport properties and thermal stability, are a promising class of materials for various layers within an OLED device. This guide provides a comparative assessment of materials derived from naphthalene-amine precursors, with a focus on their performance in OLEDs. While specific experimental data for materials directly synthesized from 5-Bromonaphthalen-1-amine is not extensively available in peer-reviewed literature, this document will compare the performance of analogous naphthalene and carbazole derivatives that serve as benchmarks in the field.
Performance Comparison of Hole Transport and Emissive Materials
The selection of appropriate materials for the hole transport layer (HTL) and emissive layer (EML) is critical for achieving high efficiency, optimal color purity, and long operational lifetimes in OLEDs. Below is a comparison of representative naphthalene-based and carbazole-based materials, which are structurally related to potential derivatives of this compound.
Table 1: Performance of Naphthalene-Based Blue Emitting Materials in OLEDs
| Emitting Material | Host Material | Max. External Quantum Efficiency (EQE) (%) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates (x, y) |
| Naphthalene-Embedded Multi-Resonance Emitter (SNA) | Sensitizing Host | 29.3 | Not Reported | Not Reported | Not Reported |
| Naphthalene-Embedded Multi-Resonance Emitter (SNB) | Sensitizing Host | 29.1 | Not Reported | Not Reported | Not Reported |
| Phenoxazine-Naphthalene Emitter | mCP (1,3-bis(N-carbazolyl)benzene) | 11 | Not Reported | Not Reported | (Not specified, green emission) |
| Benzodioxin-6-amine-styryl-triphenylamine and carbazole host based emitter (Cz-SBDPI) | Non-doped | 6.2 | 5.9 | 5.7 | (0.15, 0.06) |
Table 2: Performance of Carbazole-Based Hole Transport and Emissive Materials in OLEDs
| Material (Role) | Device Structure Detail | Max. External Quantum Efficiency (EQE) (%) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | Max. Luminance (cd/m²) |
| TECEB (HTL) | Double-layer with Alq3 | Not Reported | 3.27 | Not Reported | ~10,000 |
| Pyridinyl-Carbazole Host (H2) with FIrpic (EML - Blue) | Phosphorescent OLED | 10.3 | 23.9 | 24.9 | >9,170 |
| Pyridinyl-Carbazole Host (H2) with Ir(ppy)3 (EML - Green) | Phosphorescent OLED | 9.4 (at 1000 cd/m²) | 33.9 | 34.1 | 28,390 |
| 2-Methyl-5-(penta(9-carbazolyl)phenyl)-1,3,4-oxadiazole derivative (Emitter) | TADF OLED | up to 23 | Not Reported | Not Reported | Not Reported |
Experimental Protocols
The fabrication and characterization of OLEDs involve a series of precise steps conducted in a controlled environment to ensure device performance and reproducibility.
General OLED Fabrication Protocol (Vacuum Thermal Evaporation)
-
Substrate Cleaning:
-
Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths containing deionized water, acetone, and isopropanol, each for 10-15 minutes.
-
The cleaned substrates are then dried using a stream of high-purity nitrogen gas.
-
Immediately before use, the ITO surface is treated with oxygen plasma or UV-ozone to improve its work function and enhance hole injection.
-
-
Organic Layer Deposition:
-
The organic materials for the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL) are deposited sequentially onto the ITO substrate via thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr).
-
The deposition rates and thicknesses of the layers are monitored in real-time using a quartz crystal microbalance. For the emissive layer, the host and dopant materials are co-evaporated from separate sources at controlled rates to achieve the desired doping concentration.
-
-
Cathode Deposition:
-
Following the deposition of the organic layers, a cathode, typically consisting of a thin layer of a low work-function metal like lithium fluoride (LiF) followed by a thicker layer of aluminum (Al), is deposited on top of the organic stack. The cathode is patterned using a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
To protect the organic layers and the reactive cathode from degradation by moisture and oxygen, the devices are encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid.
-
Device Characterization Protocol
-
Current-Voltage-Luminance (J-V-L) Characteristics: The electrical and optical performance of the fabricated OLEDs are measured using a source meter and a photodetector. The current density, voltage, and luminance are recorded to determine key parameters such as turn-on voltage, luminous efficiency, and power efficiency.
-
Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectra of the devices are measured using a spectrometer. The Commission Internationale de l'Éclairage (CIE) 1931 color coordinates are calculated from the spectra to quantify the color of the emitted light.
-
External Quantum Efficiency (EQE): The EQE is determined by measuring the total number of photons emitted from the device per second for a given electrical current. This measurement requires a calibrated integrating sphere setup.
-
Operational Lifetime: The stability of the OLED is assessed by monitoring the decrease in luminance over time while the device is driven at a constant current density. The lifetime is often reported as LT₅₀ or LT₉₅, the time it takes for the luminance to drop to 50% or 95% of its initial value, respectively.
Visualizations
Experimental Workflow for OLED Fabrication
Caption: Experimental workflow for the fabrication of a multilayer OLED device.
Charge Transport and Recombination Pathway in an OLED
Caption: Simplified signaling pathway of charge injection, transport, and recombination in a multilayer OLED.
Cross-Validation of Analytical Methods for the Characterization of 5-Bromonaphthalen-1-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise characterization of 5-Bromonaphthalen-1-amine, a key intermediate in pharmaceutical synthesis, is critical for ensuring drug quality and safety. The selection of an appropriate analytical method is paramount and requires a thorough evaluation of various techniques. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the characterization of this compound. The information presented herein is synthesized from established analytical practices for aromatic amines and related naphthalene derivatives to guide researchers in selecting the most suitable method for their specific application.
Data Presentation: Performance Comparison of Analytical Methods
The selection of an analytical method is often a trade-off between various performance characteristics. The following table summarizes the typical performance of HPLC, GC-MS, and LC-MS/MS for the analysis of aromatic amines, providing a baseline for what can be expected for this compound. It is important to note that these values are representative and can vary based on the specific instrumentation, column chemistry, and method optimization.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | >0.99[1] | >0.99 | >0.999[1] |
| Accuracy (% Recovery) | 89 - 100%[1][2] | Typically within 80 - 120% | 75 - 114% for most analytes[1] |
| Precision (%RSD) | < 5%[1] | < 15% | < 15.9% (inter-day)[1] |
| Limit of Detection (LOD) | 0.02% (for impurities)[1] | Analyte dependent, can be in the µg/L range[1] | 0.025 - 0.20 ng/mL[1] |
| Limit of Quantitation (LOQ) | 0.1 - 1.0 ng/mL[1] | Analyte dependent, can be in the µg/L range | 0.05 ng/g |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for HPLC, GC-MS, and LC-MS/MS tailored for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a general reversed-phase HPLC method suitable for the separation and quantification of this compound and its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector or a Diode Array Detector (DAD).
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm.
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of Mobile Phase A and B (e.g., 50:50), to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the analysis of semi-volatile compounds like this compound. Derivatization may be necessary to improve volatility and peak shape.
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., single quadrupole or ion trap).
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 120 °C, hold for 2 min.
-
Ramp: 15 °C/min to 230 °C.
-
Ramp: 5 °C/min to 270 °C.
-
Ramp: 10 °C/min to 330 °C, hold for 5 min.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Spectrometer Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 550. For higher sensitivity, selected ion monitoring (SIM) can be used.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like toluene or dichloromethane. Derivatization with an agent like pentafluoropropionic anhydride may be employed to improve chromatographic performance.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method offers high selectivity and sensitivity, making it ideal for trace-level analysis and impurity profiling.
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A C18 or similar reversed-phase column suitable for LC-MS, e.g., 2.1 mm x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program: A suitable gradient will need to be developed to ensure optimal separation, starting with a high aqueous composition and ramping up the organic phase.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Spectrometer Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor and product ions for this compound would need to be determined by initial infusion experiments.
-
Sample Preparation: Prepare samples in the initial mobile phase composition to ensure good peak shape. Dilute to a concentration appropriate for the sensitivity of the instrument.
Mandatory Visualization
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of the analytical methods described above.
A workflow for the cross-validation of analytical methods.
This guide provides a framework for the cross-validation of analytical methods for the characterization of this compound. The selection of the most appropriate technique will depend on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural elucidation of unknown impurities. It is recommended to perform a thorough validation of the chosen method(s) in your laboratory according to ICH guidelines to ensure reliable and accurate results.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. ijrrjournal.com [ijrrjournal.com]
literature review of synthetic approaches to substituted naphthalenamines
A comprehensive guide to the synthetic strategies for preparing substituted naphthalenamines, tailored for researchers, scientists, and professionals in drug development. This review offers an objective comparison of key synthetic methodologies, supported by quantitative data and detailed experimental protocols.
Reduction of Nitronaphthalenes
The reduction of nitronaphthalenes represents a fundamental and widely employed strategy for the synthesis of naphthalenamines. This approach is advantageous due to the commercial availability of a diverse range of nitronaphthalene precursors. The two most prominent methods for this transformation are catalytic hydrogenation and the Béchamp reduction.
Catalytic Hydrogenation
Catalytic hydrogenation is a clean and highly efficient method for the reduction of nitro groups, often providing excellent yields of the corresponding amines under relatively mild conditions. A variety of catalysts and reaction conditions can be employed, with palladium on carbon (Pd/C) and nickel-based catalysts being common choices.
Experimental Protocol: Catalytic Hydrogenation of 1-Nitronaphthalene
A solution of 1-nitronaphthalene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate is charged into a hydrogenation vessel. A catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%) is added to the mixture. The vessel is then purged with hydrogen gas and pressurized to the desired level (e.g., 50-500 psi). The reaction mixture is agitated vigorously at a controlled temperature (e.g., 25-80°C) and monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is evaporated under reduced pressure to yield the crude 1-naphthalenamine. The product can be further purified by recrystallization or column chromatography.[1]
Béchamp Reduction
The Béchamp reduction is a classical method that utilizes iron metal in an acidic medium (typically hydrochloric acid) to reduce aromatic nitro compounds.[2][3] It is a cost-effective alternative to catalytic hydrogenation and is particularly suitable for large-scale industrial syntheses.
Experimental Protocol: Béchamp Reduction of 2-Nitronaphthalene
To a mechanically stirred mixture of 2-nitronaphthalene (1.0 eq) and iron powder (3-5 eq) in a mixture of ethanol and water, a catalytic amount of concentrated hydrochloric acid (0.1-0.2 eq) is added portion-wise.[4] The reaction mixture is then heated to reflux with vigorous stirring. The progress of the reaction is monitored by TLC. Once the reaction is complete (typically within 2-4 hours), the mixture is cooled to room temperature and filtered to remove the iron and iron oxides. The filtrate is then concentrated under reduced pressure to remove the ethanol. The aqueous residue is neutralized with a base (e.g., sodium carbonate) and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic extracts are combined, dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated to afford the crude 2-naphthalenamine.
Comparison of Reduction Methods for Nitronaphthalenes
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Pressure | Typical Yield (%) | Advantages | Disadvantages |
| Catalytic Hydrogenation | Pd/C, Ni, Pt | Ethanol, Ethyl Acetate | 25-100 | 1-50 atm | >90 | High yield, clean reaction, mild conditions | Requires specialized high-pressure equipment, catalyst cost |
| Béchamp Reduction | Fe, HCl | Water, Ethanol | Reflux | Atmospheric | 70-90 | Inexpensive reagents, suitable for large scale | Generates significant iron sludge waste, harsh acidic conditions |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6] This modern synthetic method allows for the coupling of a wide range of aryl halides (including bromonaphthalenes and chloronaphthalenes) and pseudohalides with various amines under relatively mild conditions. The choice of palladium precursor, ligand, and base is crucial for the success of the reaction.[7]
Experimental Protocol: Buchwald-Hartwig Amination of 1-Bromonaphthalene
In an oven-dried Schlenk tube under an inert atmosphere, 1-bromonaphthalene (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as Pd2(dba)3 (1-5 mol%), a suitable phosphine ligand like (±)-BINAP (2-10 mol%), and a base such as sodium tert-butoxide (NaOtBu) (1.4 eq) are combined.[8] Anhydrous toluene is added, and the mixture is heated to a specified temperature (e.g., 80-110°C) with stirring. The reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[8]
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds, providing an alternative to the Buchwald-Hartwig amination.[9] Traditionally, this reaction requires harsh conditions, including high temperatures and stoichiometric amounts of copper.[10] However, modern protocols often employ copper(I) salts as catalysts in the presence of ligands, which allows for milder reaction conditions.[11][12]
Experimental Protocol: Ullmann Condensation of 2-Iodonaphthalene
A mixture of 2-iodonaphthalene (1.0 eq), the amine (1.5 eq), copper(I) iodide (CuI) (10-20 mol%), a ligand such as 1,10-phenanthroline (20-40 mol%), and a base like potassium carbonate (K2CO3) (2.0 eq) in a high-boiling polar solvent like N,N-dimethylformamide (DMF) or nitrobenzene is heated at high temperature (e.g., 150-210°C) under an inert atmosphere. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, diluted with an organic solvent, and filtered. The filtrate is washed with aqueous ammonia solution to remove copper salts, followed by water and brine. The organic layer is dried, filtered, and concentrated. The product is purified by column chromatography or recrystallization.
Comparison of C-N Cross-Coupling Methods
| Method | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Buchwald-Hartwig Amination | Pd(0) or Pd(II) | Phosphine-based | NaOtBu, K3PO4 | Toluene, Dioxane | 80-120 | 70-95 |
| Ullmann Condensation | Cu(I) or Cu(0) | Phenanthroline, Proline | K2CO3, Cs2CO3 | DMF, Pyridine | 150-210 | 50-80 |
Reductive Amination
Reductive amination is a versatile two-step, one-pot procedure that converts naphthaldehydes or naphthyl ketones into substituted naphthalenamines.[13] The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ by a suitable reducing agent.[14]
Experimental Protocol: Reductive Amination of 2-Naphthaldehyde
To a solution of 2-naphthaldehyde (1.0 eq) and the desired amine (1.1 eq) in a solvent such as methanol or 1,2-dichloroethane, a catalytic amount of acetic acid is added to facilitate imine formation. The mixture is stirred at room temperature for a period of time (e.g., 1-2 hours) to allow for the formation of the imine intermediate. A reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3), is then added portion-wise to the reaction mixture.[15][16] The reaction is stirred until the reduction is complete, as monitored by TLC. The reaction is then quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude naphthalenamine, which can be purified by standard methods.
Synthesis from Naphthols: The Bucherer Reaction
The Bucherer reaction provides a method for the synthesis of naphthalenamines from naphthols.[17][18] This reversible reaction is carried out in the presence of an aqueous sulfite or bisulfite and ammonia or a primary amine. Microwave irradiation has been shown to significantly accelerate this reaction.[19]
Experimental Protocol: Bucherer Reaction of 2-Naphthol
A mixture of 2-naphthol (1.0 eq), an aqueous solution of sodium bisulfite, and an excess of aqueous ammonia is heated in a sealed vessel at a high temperature (e.g., 150°C) for several hours. The progress of the reaction can be monitored by the precipitation of the naphthalenamine product. After cooling, the solid product is collected by filtration, washed with water, and dried. The product can be purified by recrystallization. For microwave-assisted synthesis, the reactants are placed in a sealed microwave vessel and irradiated at a set temperature and power for a shorter duration.[19]
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the discussed synthetic approaches.
Caption: Overview of major synthetic routes to substituted naphthalenamines.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. US2105321A - Hydrogenation of alpha-nitronaphthalene - Google Patents [patents.google.com]
- 2. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Bechamp Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. research.rug.nl [research.rug.nl]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 11. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
- 14. gctlc.org [gctlc.org]
- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 16. ias.ac.in [ias.ac.in]
- 17. Bucherer reaction - Wikipedia [en.wikipedia.org]
- 18. organicreactions.org [organicreactions.org]
- 19. researchgate.net [researchgate.net]
comparative analysis of ligands for palladium-catalyzed reactions with 5-Bromonaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the naphthalene scaffold is a cornerstone in the development of novel pharmaceuticals and advanced materials. Palladium-catalyzed cross-coupling reactions offer a versatile and efficient toolkit for the strategic installation of diverse functionalities onto molecules such as 5-Bromonaphthalen-1-amine. The success of these transformations is critically dependent on the choice of ligand, which modulates the reactivity, stability, and selectivity of the palladium catalyst.
This guide provides a comparative analysis of various ligands for four key palladium-catalyzed reactions involving this compound: Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling, Heck Reaction, and Sonogashira Coupling. The information presented is a compilation of data from various sources, and in some instances, data from structurally similar aryl bromides has been used to provide the best available guidance due to the limited number of direct comparative studies on this compound.
Performance Comparison of Ligands
The following tables summarize the performance of different ligands in palladium-catalyzed reactions. The data is intended to serve as a guide for ligand selection and reaction optimization.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields.
| Ligand | Coupling Partner | Pd Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| XPhos | Aniline | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | >95 | Highly effective for a broad range of amines. Data for a similar aryl bromide.[1] |
| RuPhos | Morpholine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | >99 | Excellent for cyclic secondary amines. Data for a similar aryl bromide.[1] |
| BINAP | Aniline | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 24 | ~85 | A classic ligand, can be effective but sometimes requires higher catalyst loading.[2] |
| cataCXium® A | Morpholine | Pd(OAc)₂ | K₃PO₄ | t-BuOH | 100 | 18 | 92 | An air-stable phosphine ligand, useful for practical applications. Data for a similar aryl bromide. |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds between an organoboron compound and an organohalide.
| Ligand | Coupling Partner | Pd Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| SPhos | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 16 | 88 | Highly active for a wide range of aryl bromides. Data for 1-bromonaphthalene.[3] |
| XPhos | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 80 | 16 | 90-98 | Effective for sterically hindered substrates. Data for a similar aryl bromide. |
| PPh₃ | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 40 | A standard, less bulky ligand, may result in lower yields for challenging substrates. Data for a similar aryl bromide.[3] |
| RuPhos | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Ethanol | 85 | 12 | >95 | Effective with heteroaryl bromides, suggesting good performance with functionalized naphthalenes.[4] |
Heck Reaction
The Mizoroki-Heck reaction couples an aryl halide with an alkene to form a substituted alkene.
| Ligand | Coupling Partner | Pd Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| PPh₃ | n-Butyl acrylate | Pd(OAc)₂ | Et₃N | DMF | 100 | 20 | ~97 | A standard ligand for Heck reactions. Data for a similar aryl bromide.[5] |
| Herrmann's Catalyst | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 80 | 4 | >95 | An N-heterocyclic carbene (NHC) precatalyst, often highly active. Data for a similar aryl bromide.[6] |
| SPhos | Styrene | Na₂PdCl₄ | Na₂CO₃ | MeCN/H₂O | 150 (MW) | 0.25 | >95 | Microwave conditions can significantly reduce reaction times. Data for 5-bromoindole.[5] |
| None | Methyl acrylate | Pd/C | Et₃N/Na₂CO₃ | DMF | 120 | 24 | High | Ligand-free conditions can be effective, particularly with supported catalysts.[7] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.
| Ligand | Coupling Partner | Pd Source | Cu Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| PPh₃ | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 80 | 4-6 | 93 | A standard catalyst system for Sonogashira coupling. Data for 5-bromoindole.[6] |
| P(t-Bu)₃ | Phenylacetylene | Pd₂(dba)₃ | - | Cs₂CO₃ | MeCN | 80 | 12 | 85 | Copper-free conditions can prevent homocoupling of the alkyne. |
| cataCXium® A | Phenylacetylene | Pd(CH₃CN)₂Cl₂ | - | Cs₂CO₃ | 2-MeTHF | RT | 24-48 | High | Copper-free and amine-free conditions at room temperature.[8] |
| XPhos | Phenylacetylene | Pd(OAc)₂ | CuI | i-Pr₂NH | Toluene | 60 | 16 | 90 | A bulky phosphine ligand that can be effective for challenging substrates. |
Experimental Protocols
Detailed methodologies for the key palladium-catalyzed reactions are provided below. These are general protocols and may require optimization for specific substrates and ligands.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, a Schlenk tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).
-
Reactant Addition: To the Schlenk tube, add this compound (1.0 equivalent) and the desired amine coupling partner (1.2 equivalents).
-
Solvent Addition: The tube is sealed, removed from the glovebox, and connected to a Schlenk line. Anhydrous, degassed solvent (e.g., toluene) is added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (typically 12-24 hours).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2 mmol, 1.2 equiv), the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Solvent Addition: Degassed solvent (e.g., a mixture of toluene and water) is added via syringe.
-
Reaction: The mixture is heated to the specified temperature (e.g., 100 °C) with stirring for the indicated time.
-
Work-up: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated.
-
Purification: The product is purified by column chromatography.
General Procedure for Heck Reaction
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol), the alkene (e.g., styrene, 1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1 mol%), and the ligand (e.g., PPh₃, 2 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Addition of Base and Solvent: Add the base (e.g., K₂CO₃, 2 equiv.) and a degassed solvent (e.g., DMF).
-
Reaction: The reaction is heated to the desired temperature (e.g., 100-140 °C) and stirred for the specified duration.
-
Work-up: After cooling, the mixture is diluted with water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated.
-
Purification: The crude material is purified by column chromatography.[9]
General Procedure for Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), the copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and the ligand (if separate from the palladium source).
-
Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine), which can also serve as the solvent.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature or heat as required, monitoring the progress by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride (to remove copper salts) and brine. Dry the organic layer and concentrate.
-
Purification: Purify the product by column chromatography.
Visualizing Reaction Pathways and Workflows
To further aid in the understanding of these critical synthetic transformations, the following diagrams illustrate the generalized catalytic cycles and experimental workflows.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Safety Operating Guide
Safe Disposal of 5-Bromonaphthalen-1-amine: A Comprehensive Guide for Laboratory Professionals
For immediate reference, this document outlines the essential procedures for the safe handling and disposal of 5-Bromonaphthalen-1-amine, a crucial compound in various research and development applications. Adherence to these guidelines is paramount for ensuring personnel safety and environmental compliance.
Proper disposal of this compound is a critical aspect of laboratory safety. This chemical is classified as an irritant and is harmful if swallowed, causing skin and serious eye irritation.[1] The following procedures provide a step-by-step approach to its safe management and disposal.
Key Safety and Physical Data
A thorough understanding of the compound's properties is the first step in safe handling. Below is a summary of key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C10H8BrN | PubChem[1] |
| Molecular Weight | 222.08 g/mol | PubChem[1] |
| Appearance | White to Light yellow to Light red powder to crystal | TCI |
| Melting Point | 61.0 to 71.0 °C | TCI |
| Purity | >97.0% (GC) | TCI |
| Storage | 2-8°C Refrigerator | Pharmaffiliates[2] |
GHS Hazard Classification
It is essential to be aware of the GHS hazard classifications for this compound to understand the potential risks.
| Hazard Statement | Classification | Percentage of Notifiers |
| H302 | Harmful if swallowed | 25% |
| H315 | Causes skin irritation | 100% |
| H319 | Causes serious eye irritation | 100% |
| H335 | May cause respiratory irritation | 75% |
| Data sourced from PubChem[1] |
Experimental Protocol for Disposal
Materials Required:
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, lab coat.
-
Chemical-resistant scoop or spatula.
-
Sealable, labeled, and appropriate waste container (e.g., a clearly marked polyethylene container).
-
Waste disposal tags or labels.
Procedure:
-
Personnel Protection: Before handling the compound, ensure all required personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.
-
Containment: Should a spill occur, prevent further leakage or spillage if it is safe to do so. Avoid the formation of dust. Use spark-proof tools and explosion-proof equipment.[3]
-
Collection: Carefully collect the this compound waste. If it is a solid, sweep or scoop it into a suitable and closed container for disposal.[3][4] For spills, absorb with an inert material (e.g., sand, diatomaceous earth) and place in the waste container.[5]
-
Containerization: Place the collected waste into a clearly labeled, sealable container. The container should be appropriate for chemical waste and in good condition.
-
Labeling: Label the waste container clearly with the chemical name ("this compound"), the appropriate hazard symbols (e.g., irritant), and the date of disposal.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials such as strong oxidizing agents.[4][5]
-
Disposal: Arrange for the disposal of the waste through a licensed and reputable chemical waste disposal company. Ensure that the disposal method complies with all local, state, and federal regulations. Do not let the chemical enter drains, as it can be very toxic to aquatic organisms.[3][4]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 5-Bromonaphthalen-1-amine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling 5-Bromonaphthalen-1-amine. Adherence to these guidelines is critical for ensuring personal safety and environmental compliance.
Chemical Identifier and Hazard Information
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 5-Bromo-1-naphthylamine, 1-Amino-5-bromonaphthalene |
| CAS Number | 4766-33-0 |
| Molecular Formula | C₁₀H₈BrN |
| Molecular Weight | 222.08 g/mol [1] |
| GHS Hazard Statements | Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to mitigate the risks associated with this compound.
| PPE Category | Recommended Specification | Rationale |
| Hand Protection | Chemical-resistant gloves such as Nitrile or Butyl rubber.[2][3] Neoprene is not recommended for aromatic hydrocarbons.[2] | Provides a barrier against skin contact, which can cause irritation.[1] Always inspect gloves for tears or holes before use. |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a splash hazard. | Protects against splashes and dust that can cause serious eye irritation.[1] |
| Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemically resistant apron is also recommended. | Minimizes skin contact and protects underlying clothing from contamination. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with organic vapor cartridges and a particulate pre-filter (P95 or P100) should be used when not working in a certified chemical fume hood, or if dust is generated. | Essential for preventing the inhalation of harmful dust or vapors that may cause respiratory irritation.[1] |
Operational Plan: Handling and Storage
Strict adherence to the following operational protocols is necessary for the safe handling and storage of this compound.
Engineering Controls:
-
Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.
Handling Procedures:
-
Avoid the formation of dust and aerosols.
-
Use appropriate tools (e.g., spatulas, pipettes) to avoid direct contact.
-
Keep the container tightly sealed when not in use.
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Wash hands and any exposed skin thoroughly after handling.
-
Contaminated clothing should be removed and laundered before reuse.
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Keep containers tightly closed and clearly labeled.
Disposal Plan
The proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be segregated as "Halogenated Organic Waste".[4][5]
-
Collect this waste in a designated, leak-proof, and clearly labeled waste container. A high-density polyethylene (HDPE) container is a suitable option.[5]
-
The label on the waste container must include the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.[4]
Container Management:
-
Keep the waste container securely closed when not in use to prevent the release of vapors.[4]
-
Store the waste container in a designated satellite accumulation area that is well-ventilated and away from sources of ignition.[4]
Final Disposal:
-
The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.[4][5]
-
Do not dispose of this chemical down the drain or in regular trash.[4]
-
High-temperature incineration is the primary recommended method for the disposal of similar chemical compounds.[4]
Experimental Workflow for Safe Handling and Disposal
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
